1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHQRXWMCTYMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719152 | |
| Record name | Oxalic acid--1-benzyl-1,6-diazaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-14-9, 1223573-43-0 | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-(phenylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--1-benzyl-1,6-diazaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical entity in modern medicinal chemistry. The diazaspiro[3.3]heptane scaffold has emerged as a structurally rigid, three-dimensional bioisostere for the traditional piperazine motif, offering significant advantages in the design of novel therapeutics.[1] This guide delves into the compound's fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, discusses its critical applications in drug discovery, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
The Strategic Role of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. Historically, saturated N-heterocycles like piperazine have been ubiquitous building blocks. However, their conformational flexibility can lead to promiscuous binding to off-target proteins, resulting in undesirable side effects.
The strategic shift towards molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality has been shown to correlate with enhanced target selectivity and reduced clinical failure rates.[2][3] In this context, strained spiro heterocycles, particularly the 1,6-diazaspiro[3.3]heptane core, have gained prominence.[1][4]
Advantages of the Diazaspiro[3.3]heptane Scaffold:
-
Conformational Rigidity: The spirocyclic system locks the molecule into a well-defined three-dimensional orientation, which can enhance binding affinity and selectivity for the intended biological target.
-
Novel Chemical Space: It provides a unique structural vector for substituents, allowing chemists to explore novel binding interactions that are inaccessible with flatter, more flexible scaffolds.
-
Improved Physicochemical Properties: The introduction of this scaffold can favorably modulate properties such as solubility, metabolic stability, and lipophilicity, which are critical for a compound's drug-likeness.
1-Benzyl-1,6-diazaspiro[3.3]heptane serves as a crucial intermediate, where the benzyl group acts as a protecting group or a foundational component, and the oxalate salt form ensures high purity, stability, and ease of handling.
Physicochemical Properties
The subject of this guide is the oxalate salt of 1-Benzyl-1,6-diazaspiro[3.3]heptane. Commercial sources often supply this as a hemioxalate, meaning a 2:1 molar ratio of the amine to oxalic acid.[5] This stoichiometry is critical for accurate molecular weight calculations and experimental design. The formation of an oxalate salt is a standard and highly effective method for the purification and crystallization of amines.[6][7][8]
| Property | Data | Source |
| IUPAC Name | 1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid | [9] |
| Synonyms | 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | [5] |
| CAS Number | 1223573-42-9 (for 2:1 salt); 1374659-14-9 (for oxalate) | [5][10] |
| Molecular Formula | C₂₆H₃₄N₄O₄ (as 2:1 hemioxalate) | [5][11] |
| Molecular Weight | 466.57 g/mol (as 2:1 hemioxalate) | [5][11] |
| Free Base Formula | C₁₂H₁₆N₂ | [12] |
| Free Base MW | 188.27 g/mol | [13] |
| Appearance | White to off-white crystalline solid (Expected) | |
| Purity | ≥97% (Typical commercial grade) | [14] |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that begins with the formation of the core spirocycle, followed by N-alkylation and concluding with the salt formation for purification.
Caption: Synthetic and purification workflow for the target compound.
Experimental Protocol: Oxalate Salt Formation
This protocol describes the conversion of the free base amine to its highly pure, crystalline oxalate salt. The choice of solvent is critical; a solvent in which the free base is soluble but the oxalate salt is not is ideal for maximizing yield through precipitation.
Materials:
-
1-Benzyl-1,6-diazaspiro[3.3]heptane (free base)
-
Anhydrous oxalic acid
-
Isopropanol (IPA) or Acetone
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Amine: In a clean, dry flask, dissolve 1.0 equivalent of 1-Benzyl-1,6-diazaspiro[3.3]heptane free base in a suitable volume of dry isopropanol (e.g., 5-10 mL per gram of amine) with stirring.
-
Preparation of Acid Solution: In a separate flask, prepare a solution of 0.5 equivalents of anhydrous oxalic acid in a minimal amount of warm isopropanol. Causality Note: Using 0.5 equivalents of the dicarboxylic acid targets the formation of the 2:1 hemioxalate salt.
-
Salt Formation: Add the oxalic acid solution dropwise to the stirring solution of the amine at room temperature.
-
Precipitation: A white precipitate should form almost immediately upon addition.[8] Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation. The flask may be cooled in an ice bath to further decrease the salt's solubility and improve the yield.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing (Self-Validation): Wash the filter cake with a small amount of cold isopropanol. This step is crucial for removing any unreacted starting materials or soluble impurities without significantly dissolving the desired product.
-
Drying: Dry the purified crystalline solid under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should clearly show aromatic protons (typically in the 7.2-7.5 ppm range) corresponding to the benzyl group. Aliphatic signals will confirm the presence of the spiro[3.3]heptane core. Integration of these signals should be consistent with the expected proton count.
-
¹³C NMR: The spectrum will display characteristic peaks for the aromatic carbons of the benzyl group and the sp³-hybridized carbons of the diazaspiro[3.3]heptane skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should be used to confirm the mass of the cationic portion of the salt. The expected [M+H]⁺ ion for the free base (C₁₂H₁₆N₂) would have an m/z of approximately 189.1386.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a typical starting point. Purity is assessed by the relative area of the main product peak detected by a UV detector.
Applications in Drug Discovery
The primary value of this compound lies in its utility as a versatile building block for the synthesis of compound libraries. The benzyl group can be readily removed via catalytic hydrogenation, revealing a secondary amine that serves as a handle for further chemical modification.
Caption: Role as a building block in library synthesis for drug discovery.
This strategy allows for the rapid generation of analogues where the spirocyclic core is decorated with a wide variety of functional groups (R-groups). These libraries can then be screened against biological targets to identify lead compounds with high potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information derived from Safety Data Sheets (SDS) for this compound and structurally related analogues indicates the following.[9][15][16]
Hazard Identification:
Recommended Precautions:
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[5][17] Avoid direct contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9][17] Keep away from incompatible materials and sources of ignition.
-
Accidental Release: In case of a spill, avoid generating dust. Sweep up the material using spark-proof tools and place it in a suitable container for disposal.[15]
References
- 1. 6-Methyl-1,6-diazaspiro[3.3]heptane|RUO [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. This compound | 1374659-14-9 [chemicalbook.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. PubChemLite - 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 13. 1-Benzyl-1,6-diazaspiro[3.3]heptane | CymitQuimica [cymitquimica.com]
- 14. calpaclab.com [calpaclab.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. canbipharm.com [canbipharm.com]
An In-Depth Technical Guide to 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate (CAS Number: 1223573-43-0), a key building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its emerging role as a conformationally restricted diamine scaffold. This guide will explore the rationale behind its use as a bioisosteric replacement for traditional motifs like piperazine, highlighting its potential to modulate the physicochemical and pharmacological properties of drug candidates. Detailed protocols for its synthesis and handling, alongside a discussion of its application in the development of targeted therapeutics, are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. A significant trend in this endeavor is the move away from flat, two-dimensional molecules towards more three-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this "escape from flatland"[1]. Their inherent rigidity and defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs can favorably impact key drug-like properties such as solubility and metabolic stability.
Among the various spirocyclic systems, the diazaspiro[3.3]heptane core has garnered considerable attention as a versatile and valuable scaffold. This guide focuses on a specific and widely used derivative, 1-Benzyl-1,6-diazaspiro[3.3]heptane, presented here as its stable and readily handleable oxalate salt.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical building block is paramount for its effective application in synthesis and drug design.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1223573-43-0 |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.31 g/mol |
| Structure | |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. |
| Stability | Stable under standard laboratory conditions. The oxalate salt form enhances stability and ease of handling compared to the free base. |
Note: The related hemioxalate salt has the CAS number 1223573-42-9 and a molecular formula of C₂₆H₃₄N₄O₄[2].
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane is conceptually based on a synthetic strategy for 2,6-diazaspiro[3.3]heptanes, which involves the reductive amination of a key aldehyde intermediate followed by an intramolecular cyclization[3].
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a two-stage process: the formation of the core diazaspiro[3.3]heptane structure, followed by salt formation to yield the stable oxalate product.
Sources
An In-depth Technical Guide to the Structural Elucidation of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Abstract: This technical guide provides a comprehensive methodological framework for the definitive structural elucidation of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate. Aimed at researchers, scientists, and professionals in drug development, this document outlines a synergistic approach leveraging multi-technique analysis. We detail a robust synthetic pathway, followed by an in-depth exploration of the core analytical techniques required for unambiguous structure confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction. For each technique, we explain the causality behind experimental choices, provide step-by-step protocols, and present predicted data, offering a complete, self-validating system for the characterization of this and similar novel chemical entities.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. The spiro[3.3]heptane core, in particular, serves as a bioisostere for more common ring systems like cyclohexane or phenyl rings, offering a rigid structure with precise exit vectors for functionalization[1][2]. This rigidity can lead to improved binding affinity and selectivity for biological targets. The incorporation of a diaza-scaffold, as in 1,6-diazaspiro[3.3]heptane, introduces sites for further chemical modification and potential modulation of physicochemical properties such as solubility and basicity. The N-benzyl group is a common protecting group and can also play a role in biological activity.
The formation of an oxalate salt is a standard practice in pharmaceutical development to improve the crystallinity, stability, and handling of an amine-containing active pharmaceutical ingredient (API). A definitive and rigorous structural elucidation of the bulk material is a critical and non-negotiable step in chemical and pharmaceutical development to ensure identity, purity, and safety. This guide provides the technical narrative and protocols to achieve this certainty for this compound.
Synthesis and Salt Formation
The synthesis of the target compound can be approached through established methods for creating diazaspiro[3.3]heptane cores[3][4][5]. A plausible and efficient synthetic route is proposed below, followed by the straightforward acid-base reaction to form the oxalate salt.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane (Free Base)
This protocol is adapted from methodologies for the differential functionalization of diazaspiroalkanes[6].
-
Debenzylation: To a solution of a suitable starting material, such as dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate, in ethanol, add Palladium on carbon (10 wt. %).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.3]heptane.
-
Monobenzylation: Dissolve the crude 2,6-diazaspiro[3.3]heptane in a suitable solvent such as acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Slowly add one equivalent of benzyl bromide at room temperature.
-
Stir the mixture for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pure 1-Benzyl-1,6-diazaspiro[3.3]heptane as a free base.
Experimental Protocol: Formation of the Oxalate Salt
-
Dissolve the purified 1-Benzyl-1,6-diazaspiro[3.3]heptane free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol[7].
-
In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature.
-
A precipitate should form upon addition. If not, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce precipitation[7].
-
Stir the resulting slurry for 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
The Structural Elucidation Workflow: A Multi-Pronged Approach
No single analytical technique can provide the complete structural picture. A synergistic workflow is essential for unambiguous confirmation. The primary structure (covalent bonds) is typically established by NMR and MS, while FTIR confirms the presence of functional groups and salt formation. The definitive three-dimensional arrangement in the solid state is provided by Single Crystal X-ray Diffraction.
Figure 2: Synergistic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of both the benzyl and the diazaspiro[3.3]heptane moieties.
Rationale and Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical; D₂O is often suitable for amine salts.
-
Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: This will provide information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR: This will show the number of non-equivalent carbons in the molecule.
-
2D NMR (COSY/HSQC): These experiments confirm the connectivity between protons (COSY) and directly link protons to the carbons they are attached to (HSQC), allowing for unambiguous assignment of all signals.
Predicted NMR Data
The formation of the salt involves protonation of one or both nitrogen atoms. This will cause a downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen atoms compared to the free base.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| Benzyl Group | |||
| Aromatic (o, m, p) | 7.2 - 7.5 (m, 5H) | 128 - 135 | Typical range for monosubstituted benzene rings[8][9][10]. |
| Benzylic CH₂ | ~3.8 - 4.2 (s, 2H) | ~60 - 65 | Downfield shift due to adjacent electron-withdrawing ammonium nitrogen[11][12]. |
| Diazaspiro[3.3]heptane Core | |||
| Spirocenter (C) | N/A | ~35 - 45 | Quaternary carbon, typically in the aliphatic region. |
| CH₂ adjacent to N-Bn | ~3.5 - 4.0 (m, 4H) | ~50 - 60 | Deshielded by the adjacent benzyl group and protonated nitrogen. |
| CH₂ adjacent to NH₂⁺ | ~3.5 - 4.0 (m, 4H) | ~45 - 55 | Deshielded by the adjacent protonated nitrogen. |
| Oxalate Anion | |||
| Carboxylate (C=O) | N/A | ~160 - 170 | Typical chemical shift for a carboxylate carbon[13]. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule and confirming the formation of the salt. The spectrum of the oxalate salt will be distinctly different from the free base amine and oxalic acid.
Rationale and Experimental Protocol
-
Sample Preparation: The sample is typically analyzed as a solid. Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The key is to identify the disappearance of the free amine N-H stretches and the broad O-H stretch of carboxylic acid, and the appearance of new bands corresponding to the ammonium ion (N-H⁺) and the carboxylate anion (COO⁻).
Predicted FTIR Data
Table 2: Predicted Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Appearance | Justification |
| N-H⁺ Stretch (Ammonium) | 3200 - 2800 | Broad, strong | Characteristic of ammonium salt formation, overlapping with C-H stretches. |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium to strong | Standard C-H stretching vibrations. |
| C=O Stretch (Antisymmetric, COO⁻) | 1650 - 1590 | Strong | Key indicator of the deprotonated carboxylate group of the oxalate anion[3][14]. |
| N-H⁺ Bend (Ammonium) | 1600 - 1500 | Medium to strong | Confirms the presence of the protonated amine. |
| C-O Stretch (Symmetric, COO⁻) | 1400 - 1300 | Strong | The second key indicator for the oxalate carboxylate group[3][15]. |
| C-N Stretch | 1250 - 1020 | Medium | Typical for amines. |
The broad, strong absorption from the carboxylic acid O-H group in pure oxalic acid (typically ~3200-2500 cm⁻¹) will be absent in the salt spectrum, providing strong evidence of salt formation[3][15].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the cationic portion of the salt (the free base) and offers structural information through analysis of its fragmentation patterns.
Rationale and Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) is the method of choice for this analysis as it is a soft ionization technique suitable for polar, non-volatile salts. The analysis will be performed in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides confirmation of the structure.
Predicted Mass Spectrometry Data
The molecular formula of the free base (1-Benzyl-1,6-diazaspiro[3.3]heptane) is C₁₂H₁₆N₂. Its monoisotopic mass is 188.1313 g/mol .
Table 3: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 189.1386 | The protonated molecular ion of the free base. This confirms the molecular weight of the amine component. |
| [C₇H₇]⁺ | 91.0542 | Base Peak. The highly stable tropylium ion, formed by cleavage of the C-N bond benzylic to the nitrogen. This is a hallmark fragmentation for N-benzyl amines[4][16][17][18]. |
| [M-C₇H₇]⁺ | 97.0862 | The remaining diazaspiro[3.3]heptane fragment after loss of the benzyl group. |
The observation of the protonated molecular ion at m/z 189.1386 and a dominant base peak at m/z 91.0542 would provide very strong evidence for the proposed structure of the cation.
Single Crystal X-ray Diffraction
While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure, Single Crystal X-ray Diffraction is the undisputed gold standard for absolute and unambiguous structural determination[2][19][20][21]. It reveals the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and the ionic interactions between the protonated diamine and the oxalate counter-ion.
Rationale and Experimental Protocol
-
Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the salt, or by slow cooling or vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final structure, including bond lengths, bond angles, and intermolecular interactions.
Conclusion
The structural elucidation of a novel chemical entity like this compound requires a rigorous and multi-faceted analytical approach. By systematically applying NMR spectroscopy for the carbon-hydrogen framework, mass spectrometry for molecular weight and fragmentation confirmation, and FTIR for functional group and salt formation analysis, a high degree of structural confidence can be achieved. The final, unequivocal proof is then provided by single-crystal X-ray diffraction, which reveals the precise solid-state architecture. The integrated workflow and methodologies described in this guide provide a robust and self-validating framework for the comprehensive characterization of this and other similar spirocyclic amine salts, ensuring scientific integrity and meeting the stringent requirements of chemical and pharmaceutical research.
References
- Azevedo, W. M. de, de Souza, L. A., & de Araújo, C. B. (2006). FT-IR and Raman spectra of oxalic acid and its derivatives. Journal of Raman Spectroscopy, 37(7), 719-727.
-
Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Retrieved from [Link]
- Spectral Database for Organic Compounds, SDBS. (1999). FTIR spectrum of Oxalic Acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
- Flammang, R., Gerbaux, P., & Turecek, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(5), 543-554.
- Hamza, D., & Jones, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(12), 1935-1937.
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2014). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 16(24), 6350–6353.
-
PubMed. (2014). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Sunderhaus, J. D., Martin, S. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
-
ResearchGate. (n.d.). The FTIR spectrum for the mixture of oxalic acid H2C2O4·2H2O. Retrieved from [Link]
- Julian, R. R., & Beauchamp, J. L. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(6), 1030–1039.
-
Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
-
Journal of the Crystallographic Society of Japan. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
MDPI. (2022). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Leeds. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]
-
Università degli Studi di Bari Aldo Moro. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
MDPI. (2024). Modulating Structure and Sustained-Nutrient Release in Bimetallic MOFs via Metal-Ion Competition. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of an aqueous oxalate at different pH. Retrieved from [Link]
-
MDPI. (2022). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved from [Link]
-
NIH National Library of Medicine. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxalic acid dihydrate(6153-56-6) IR Spectrum [m.chemicalbook.com]
- 6. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzyl-1,6-diazaspiro[3.3]heptane oxalate, a key building block in contemporary drug discovery. As novel spirocyclic scaffolds gain prominence for their ability to impart three-dimensionality and improved physicochemical properties to lead compounds, a thorough understanding of their structural characterization is paramount for researchers, medicinal chemists, and drug development professionals. This document synthesizes expected spectroscopic behaviors based on foundational principles and data from closely related analogs, offering a robust framework for the identification and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound is comprised of a rigid diazaspiro[3.3]heptane core, a benzyl group attached to one of the nitrogen atoms, and an oxalate counter-ion. The unique spirocyclic system, featuring two fused four-membered azetidine rings, imposes significant conformational rigidity. The spectroscopic analysis aims to confirm the integrity of this entire assembly.
The analytical workflow for comprehensive structural elucidation relies on a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the proton and carbon framework, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy to identify characteristic functional groups and bond vibrations.
Figure 1. Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential. The oxalate salt formation protonates the secondary amine, which can influence the chemical shifts of nearby protons and carbons.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is excellent for observing exchangeable protons, while DMSO-d₆ will allow for the observation of the N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable to establish H-H and C-H correlations, respectively.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will show distinct signals for the benzyl group and the diazaspiro[3.3]heptane core. The symmetry of the spirocyclic system is broken by the N-benzyl group, leading to a more complex splitting pattern than the parent unsubstituted core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Characteristic signals of a monosubstituted benzene ring. |
| Benzyl CH₂ | ~3.60 | Singlet | 2H | Singlet due to the absence of adjacent protons. |
| Azetidine CH₂ (adjacent to N-Bn) | ~3.40 | Singlet or tight multiplet | 4H | These protons are on the same azetidine ring as the benzyl group. |
| Azetidine CH₂ (adjacent to NH₂⁺) | ~3.30 | Singlet or tight multiplet | 4H | Protons on the second azetidine ring; deshielded by the positive charge. |
| NH₂⁺ | Variable | Broad singlet | 2H | Chemical shift and broadness are dependent on solvent and concentration. May exchange with D₂O. |
Note: The azetidine protons in the spiro[3.3]heptane system often appear as singlets or tightly coupled multiplets due to the rigidity of the four-membered rings. In a related compound, 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane, the azetidine protons appeared as two distinct singlets at 3.32 and 3.29 ppm[1].
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Oxalate (C=O) | ~165 | The carboxylate carbon of the oxalate counter-ion. |
| Aromatic (ipso-C) | ~138 | Quaternary carbon of the benzene ring attached to the benzyl CH₂. |
| Aromatic (ortho, meta, para-C) | 127 - 130 | Aromatic carbons of the benzyl group. |
| Benzyl CH₂ | ~63 | Aliphatic carbon adjacent to the nitrogen and the phenyl ring. |
| Azetidine CH₂ | 50 - 60 | Methylene carbons of the spirocyclic core. |
| Spirocyclic Quaternary C | ~40 | The central spiro carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For the oxalate salt, electrospray ionization (ESI) in positive ion mode is the preferred method, as it will readily detect the protonated form of the parent molecule.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for pre-charged or easily ionizable molecules like amines.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.
-
Detection Mode: Positive ion mode to detect the [M+H]⁺ ion of the free base.
Expected Mass Spectrum Data
The mass spectrum will not show the intact oxalate salt, but rather the protonated free base, 1-benzyl-1,6-diazaspiro[3.3]heptane.
-
Molecular Formula (Free Base): C₁₂H₁₆N₂
-
Exact Mass: 188.1313 g/mol
-
Expected [M+H]⁺ Ion (Monoisotopic): m/z 189.1386
Table of Predicted Mass Spectrometry Adducts and Fragments:
| m/z | Ion Formula | Description |
| 189.1386 | [C₁₂H₁₇N₂]⁺ | Protonated molecular ion ([M+H]⁺) |
| 188.1308 | [C₁₂H₁₆N₂]⁺˙ | Molecular ion ([M]⁺˙) |
| 91.0546 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of benzyl groups. |
The most characteristic fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of the stable tropylium ion (m/z 91).
Figure 2. Key fragmentation pathway in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
The IR spectrum will show characteristic absorptions for the N-H bonds of the protonated amine, C-H bonds (both aromatic and aliphatic), C-N bonds, and the vibrations of the oxalate counter-ion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of the benzyl group. |
| 3000 - 2850 | Aliphatic C-H stretch | Strong | From the CH₂ groups of the benzyl and azetidine moieties. |
| 2800 - 2400 | N⁺-H stretch | Strong, Broad | Characteristic of a secondary ammonium salt. |
| ~1700 | C=O stretch (oxalate) | Strong | Asymmetric and symmetric stretches of the carboxylate groups. |
| 1600, 1495, 1450 | Aromatic C=C stretch | Medium-Weak | Benzene ring skeletal vibrations. |
| ~1200 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bonds in the azetidine rings. |
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon and proton framework. High-resolution mass spectrometry will verify the elemental composition, and the characteristic fragmentation pattern will support the presence of the benzyl moiety. Finally, IR spectroscopy will confirm the presence of key functional groups, including the ammonium and oxalate ions. This suite of analytical techniques, when applied with the interpretative framework provided in this guide, ensures the unambiguous identification and quality assessment of this important chemical entity for research and development.
References
Sources
Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane: A Technical Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among these, spirocyclic scaffolds, particularly those incorporating strained four-membered rings like azetidine, have garnered significant attention.[1][2] These rigid, three-dimensional structures offer a compelling alternative to traditional, often planar, heterocyclic systems. The 1,6-diazaspiro[3.3]heptane core, a bioisostere of piperazine, is an exemplary case, demonstrating improved metabolic stability and the ability to explore unique chemical space.[3][4] This guide provides an in-depth, technical walkthrough for the synthesis of 1-benzyl-1,6-diazaspiro[3.3]heptane, a key building block for the development of novel therapeutics.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 1-benzyl-1,6-diazaspiro[3.3]heptane reveals a practical and efficient synthetic strategy. The spirocyclic core can be disconnected at the C-N bonds of one of the azetidine rings, leading back to a key 3,3-disubstituted azetidine intermediate. This intermediate, in turn, can be derived from a more readily accessible precursor.
Caption: Retrosynthetic analysis of 1-benzyl-1,6-diazaspiro[3.3]heptane.
This analysis points to a convergent synthesis beginning with a commercially available chloroester, which is transformed into the key aldehyde intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde . This aldehyde serves as the linchpin for introducing the second nitrogen atom and subsequent cyclization to construct the spirocyclic diamine.
Synthetic Workflow: From Starting Material to Final Product
The forward synthesis is a multi-step process that requires careful execution and control of reaction conditions at each stage. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 1-benzyl-1,6-diazaspiro[3.3]heptane.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
This pivotal intermediate is prepared in a two-step sequence from a readily available chloroester precursor.
Step 1: Reduction of the Chloroester to the Diol
The initial step involves the reduction of the ester and chloro functionalities. While various reducing agents can be employed, lithium aluminum hydride (LiAlH4) is effective, though caution must be exercised due to its reactivity.
-
Protocol:
-
To a stirred solution of the chloroester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add LiAlH4 (2.0-2.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.
-
Step 2: Oxidation of the Diol to the Aldehyde
A mild oxidation method, such as the Swern oxidation, is employed to convert the primary alcohol to the aldehyde without over-oxidation.
-
Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of the crude diol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-chloromethylazetidine-3-carbaldehyde .
-
Part 2: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane
Step 3: Reductive Amination
This step introduces the second nitrogen atom. A key consideration is the choice of the ammonia source. Direct reductive amination with ammonia can be challenging due to the volatility of ammonia and potential for side reactions. A more controlled approach involves using a protected ammonia equivalent, such as a primary amine that can be deprotected later, or by forming an imine intermediate followed by reduction. For the direct synthesis of the target compound, a direct reductive amination with a suitable ammonia source is desirable.
-
Protocol for Direct Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (excess).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, 3-(aminomethyl)-1-benzyl-3-(chloromethyl)azetidine , is often used directly in the next step.
-
Step 4: Intramolecular Cyclization
The final step involves a base-mediated intramolecular cyclization to form the second azetidine ring, yielding the desired spirocyclic product.
-
Protocol:
-
Dissolve the crude 3-(aminomethyl)-1-benzyl-3-(chloromethyl)azetidine (1.0 eq) in an anhydrous solvent such as THF or dimethylformamide (DMF).
-
Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (2.0-2.5 eq), at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain 1-benzyl-1,6-diazaspiro[3.3]heptane .
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane | C12H16N2 | 188.27 | ¹H NMR, ¹³C NMR, MS, and elemental analysis consistent with the proposed structure. |
Causality and Experimental Choices
-
Choice of Starting Material: The use of a commercially available chloroester provides a cost-effective and readily accessible entry point to the synthesis.
-
Two-Step Conversion to Aldehyde: The reduction-oxidation sequence is a reliable method for converting the ester to the aldehyde. The use of a mild oxidizing agent like in the Swern protocol is crucial to prevent over-oxidation to the carboxylic acid.
-
Reductive Amination Conditions: The choice of the reducing agent in the reductive amination step is important. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride, especially for reactions involving aldehydes.
-
Base for Cyclization: A strong, non-nucleophilic base like potassium tert-butoxide is ideal for promoting the intramolecular SN2 reaction to form the second azetidine ring, minimizing side reactions.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and adaptable method for the preparation of 1-benzyl-1,6-diazaspiro[3.3]heptane. This versatile building block opens the door to a wide array of novel chemical entities with potential applications in drug discovery. The rigid spirocyclic core can be further functionalized at the secondary amine position, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the synthesis and application of diazaspiro[3.3]heptane derivatives are poised to play an increasingly important role.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]
-
Puentes, L. N., Wilson, K., Weng, C. C., & Makvandi, M. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5844–5859. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]
-
Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Abstract
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate is a novel chemical entity featuring a spirocyclic scaffold, a motif of increasing interest in medicinal chemistry due to its unique three-dimensional structure.[1][2] While the precise mechanism of action for this specific compound is not yet fully elucidated in publicly available literature, its structural components, particularly the diazaspiro[3.3]heptane core, suggest potential interactions with key physiological targets such as G-protein coupled receptors (GPCRs) or sigma receptors.[3] This guide presents a comprehensive, technically-grounded framework for systematically investigating and defining the mechanism of action of this compound. We will detail a logical progression of experimental workflows, from initial target class hypothesis and broad-based screening to specific binding and functional characterization. Each section provides not only the "what" but also the "why," grounding every methodological choice in established principles of pharmacological investigation to ensure a self-validating and robust scientific narrative.
Introduction: The Spirocyclic Scaffold and the Pursuit of a Mechanism
Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid, three-dimensional exit vector for substituents that can enhance target selectivity and improve physicochemical properties compared to their planar counterparts.[1] The 1-benzyl-1,6-diazaspiro[3.3]heptane moiety represents a bioisostere for common structures like piperazine, which are prevalent in centrally active agents.[3][4]
The primary challenge and objective for a novel compound like this compound is to identify its molecular target(s) and characterize the subsequent biological cascade. This guide provides the strategic and technical protocols to achieve this, transforming an unknown compound into a well-characterized pharmacological tool.
Hypothesis Generation: Likely Target Classes
Based on the prevalence of the diazaspiro core in known bioactive molecules, initial investigations should be focused on, but not limited to, the following target families:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, their modulation by novel heterocyclic compounds is a common theme in drug discovery.[5]
-
Sigma Receptors (σ1R and σ2R): These proteins are known to bind a wide variety of ligands, including those with spirocyclic motifs.[3] A recent study detailed the synthesis of diazaspiroalkanes for the evaluation of σ2R binding affinity.[3]
-
Ion Channels: The tertiary amine common to this scaffold can interact with various ion channels.
-
Transporters: Solute carriers and neurotransmitter transporters are also potential targets for this class of compounds.
The initial experimental phase should therefore involve broad screening against panels of these likely target classes.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach, beginning with broad screening and progressively narrowing to specific, high-affinity interactions, is the most efficient path to elucidating the mechanism of action.
Caption: Canonical GPCR signaling pathway.
Protocol 2: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors
This protocol determines if the test compound modulates the production of cyclic AMP (cAMP), a key second messenger for GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins. [6] Objective: To measure changes in intracellular cAMP levels in response to the test compound.
Materials:
-
HEK293 or CHO cells transiently or stably expressing the target receptor. [6]* Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (a direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled systems).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA-based). [6] Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and grow to confluence.
-
Agonist Mode (for Gs-coupled receptors):
-
Remove growth medium and add assay medium containing serial dilutions of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of an agonist (or Forskolin) to stimulate cAMP production.
-
Incubate for a specified time.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Perform the cAMP measurement using the detection kit reagents. This often involves competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to cAMP levels, depending on the kit) against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
For antagonist activity, determine the IC50 and calculate the functional antagonist constant (Kb).
-
Causality and Rationale:
-
Why use a phosphodiesterase inhibitor? IBMX prevents the degradation of cAMP, amplifying the signal and increasing the assay window.
-
Why use Forskolin for Gi assays? Gi-coupled receptors inhibit adenylyl cyclase. To see this inhibition, the enzyme must first be stimulated. Forskolin provides this stimulation, allowing for the measurement of a decrease in cAMP levels.
Protocol 3: Fluorescence-Based Calcium Mobilization Assay
This protocol is ideal for GPCRs coupled to Gq proteins, which activate phospholipase C and lead to the release of intracellular calcium (Ca2+). [7][8] Objective: To detect transient increases in intracellular Ca2+ upon receptor activation.
Materials:
-
Cells expressing the target receptor (and potentially a promiscuous G-protein like Gα16 to redirect signaling to the Ca2+ pathway). [8]* A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [8]* A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Remove growth medium and add assay buffer containing the Fluo-4 AM dye. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form. [8]3. Assay:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add serial dilutions of this compound to the wells.
-
Immediately begin recording fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity after compound addition, corrected for the baseline.
-
Plot the peak response against the log concentration of the test compound.
-
Determine the EC50 and Emax for agonist activity.
-
Causality and Rationale:
-
Why use a promiscuous G-protein? Co-transfecting with Gα16 can force any GPCR, regardless of its native coupling, to signal through the Gq pathway, making the calcium mobilization assay a nearly universal functional readout. [7][8]* Why is automated injection critical? The release of intracellular calcium is a very rapid, transient event. Automated, simultaneous injection and reading are necessary to capture the peak of this response accurately.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step experimental strategy to define the mechanism of action for this compound. By progressing from broad screening to specific binding and functional assays, researchers can build a comprehensive pharmacological profile of the compound. The protocols provided herein, grounded in authoritative methodologies, serve as a robust starting point for this investigation.
Successful characterization will hinge on meticulous experimental execution and careful data analysis. The ultimate goal is to construct a complete narrative: this compound binds to receptor 'X' with 'Y' affinity (Ki) and elicits 'Z' functional response (e.g., Gs-agonist with an EC50 of 'A'). This level of detail is essential for advancing the compound in any drug development program. Subsequent studies would involve exploring downstream signaling pathways, assessing biased agonism, and eventually, testing its effects in relevant in vivo models.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
-
Southern, M. R., Bauknecht, T., & Kotecki, L. H. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 137-160. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Retrieved from [Link]
-
Hill, S. J. (Ed.). (2017). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Springer. Retrieved from [Link]
-
Jo, H., & Jung, Y. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168), e62175. Retrieved from [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101563. Retrieved from [Link]
-
Mak, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4801. Retrieved from [Link]
-
Pérez-Vásquez, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22097-22116. Retrieved from [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Zhang, R., et al. (2017). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 8, 34. Retrieved from [Link]
-
de la Torre, A. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8009. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active natural spirocyclic compounds. Retrieved from [Link]
-
Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 18-32. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Stepanovs, A., et al. (2016). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 14(38), 8966-8971. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate: A Three-Dimensional Bioisostere for the Modern Medicinal Chemist's Toolbox
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its predictable physicochemical properties and synthetic accessibility. However, its planarity and frequent association with off-target liabilities (e.g., hERG channel affinity, CYP450 enzyme interactions) have driven the search for novel bioisosteres. This guide introduces the 1,6-diazaspiro[3.3]heptane scaffold as a potent, three-dimensional (3D) alternative. By leveraging a rigid spirocyclic core, this bioisostere offers a unique spatial arrangement of nitrogen vectors, an increased fraction of sp3-hybridized carbons (Fsp³), and the potential to significantly improve drug-like properties such as solubility, metabolic stability, and target selectivity. We will explore the strategic rationale, synthesis, and application of 1-benzyl-1,6-diazaspiro[3.3]heptane oxalate, providing both field-proven insights and detailed protocols for its implementation in drug discovery programs.
The Piperazine Problem: Navigating the Liabilities of a Privileged Scaffold
The piperazine motif is a cornerstone of drug design, present in numerous approved pharmaceuticals. Its two basic nitrogen atoms provide reliable handles for tuning aqueous solubility and engaging in hydrogen bond interactions with biological targets. However, this prevalence comes with a cost. The relatively flat, low-complexity structure of piperazine can lead to:
-
Pharmacokinetic (PK) Liabilities: Piperazine-containing compounds are often susceptible to metabolism by cytochrome P450 enzymes.
-
Off-Target Activity: The scaffold is a known pharmacophore for the hERG potassium channel, which can lead to cardiotoxicity, and can also result in promiscuous binding across various GPCRs.
-
"Patent-Busting": The common nature of the scaffold can make it challenging to secure robust intellectual property for new chemical entities.
Medicinal chemists are therefore engaged in an "escape from flatland," seeking novel 3D scaffolds that retain the beneficial properties of piperazine while mitigating its drawbacks[1].
The Bioisosteric Solution: Introducing 1,6-Diazaspiro[3.3]heptane
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. The 1,6-diazaspiro[3.3]heptane core has emerged as a compelling non-classical bioisostere of piperazine[2].
Rationale for a Spirocyclic Design
The core advantage of the diazaspiro[3.3]heptane scaffold lies in its rigid, spirocyclic structure, which is built around a central quaternary carbon. This design imparts several key benefits over traditional monocyclic rings like piperazine[3]:
-
Increased Three-Dimensionality: The scaffold has a higher Fsp³ (fraction of sp³ hybridized carbons), a metric correlated with higher success rates in clinical development. This 3D shape allows for the exploration of novel chemical space and can lead to improved ligand-receptor complementarity[3].
-
Improved Physicochemical Properties: Exchanging traditional heterocycles for azaspiro cycles has been shown to lower lipophilicity (logD) and improve metabolic stability and aqueous solubility[3][4][5]. Counterintuitively, adding the spirocyclic carbon can increase basicity and thus solubility, effectively lowering logD[5].
-
Novel Exit Vectors: Unlike the quasi-para relationship of the nitrogens in a piperazine chair conformation, the 1,6-diazaspiro[3.3]heptane core holds its nitrogen substituents in a more rigid, 90-degree orientation, offering a distinct way to probe target binding pockets[5].
Caption: Bioisosteric replacement workflow.
Comparative Physicochemical Properties
The strategic replacement of piperazine with 1,6-diazaspiro[3.3]heptane can significantly modulate key molecular properties relevant to drug development.
| Property | Piperazine | 1,6-Diazaspiro[3.3]heptane | Rationale & Impact |
| Scaffold Geometry | Flexible chair/boat conformers | Rigid spirocycle | Increased 3D character, predictable substituent vectors.[1][3] |
| Fsp³ | 1.0 (for the ring) | 1.0 (for the ring) | Higher overall molecular Fsp³ when incorporated, linked to better clinical success.[3] |
| Nitrogen Vectors | ~180° (para-like) | ~90° (orthogonal) | Allows probing of different regions of a binding site; may not be a suitable bioisostere for central linkers but excellent for terminal groups.[5] |
| Lipophilicity (LogD) | Baseline | Generally Lower | Increased basicity from reduced inductive effects can improve solubility and lower LogD, despite the addition of a carbon atom.[3][5] |
| Metabolic Stability | Often liable to oxidation | Generally Higher | The quaternary spirocenter and strained rings can block common sites of metabolism.[3][4] |
| Aqueous Solubility | Moderate | Generally Higher | The less lipophilic and more polar 3D structure can improve solubility.[4] |
The Role of the Benzyl Group and Oxalate Salt
In the context of the title compound, this compound, each component serves a distinct and critical purpose in synthesis and handling:
-
N-Benzyl Group: The benzyl group serves as a common and robust protecting group for one of the two secondary amines[6][7][8]. This allows for the selective functionalization of the unprotected nitrogen at the 6-position. The benzyl group can be reliably removed later in the synthetic sequence via catalytic hydrogenation[6][9].
-
Oxalate Salt: The final compound is supplied as an oxalate salt. Free amines are often oily, difficult to handle, and can be unstable. Forming a salt with a dicarboxylic acid like oxalic acid creates a stable, crystalline solid with improved solubility and handling characteristics, which is standard practice for preclinical compound preparation[10].
Case Study: Re-engineering Olaparib for Improved Selectivity
A powerful demonstration of the 1,6-diazaspiro[3.3]heptane scaffold's utility comes from its application to the framework of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor[3][11]. In a published study, the piperazine moiety of Olaparib was replaced with a diazaspiro[3.3]heptane core. The results were compelling:
-
The spirocyclic analogue exhibited a two-fold reduction in potency against the primary target, PARP-1.
-
However, this was coupled with a significant increase in selectivity for PARP-1 over other members of the PARP family.
-
Crucially, the new analogue led to reduced DNA damage and cytotoxicity at effective concentrations, suggesting a wider therapeutic window and a better safety profile[3][11][12].
This case study exemplifies the strategic trade-offs and ultimate benefits of using a 3D bioisostere: a modest decrease in on-target potency can be a highly acceptable price for substantial gains in selectivity and safety.
Synthesis and Functionalization Protocols
A practical and scalable synthesis of N-benzylated diazaspiro[3.3]heptanes can be achieved through a reductive amination/cyclization pathway from a key azetidine aldehyde intermediate[7].
// Reactants Start [label="1-Benzyl-3-hydroxyazetidine", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Amine [label="R-NH2\n(Primary Amine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Intermediates Aldehyde [label="Intermediate Aldehyde\n1-Benzyl-3-formyl-3-chloromethylazetidine"]; Amine_Intermediate [label="Secondary Amine Intermediate"];
// Product Product [label="Final Product\n1-Benzyl-6-R-1,6-diazaspiro[3.3]heptane", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Steps Step1 [label="Oxidation (e.g., Swern)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Reductive Amination\n(e.g., NaBH(OAc)3)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Cyclization\n(Base, e.g., t-BuOK)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Flow Start -> Step1 -> Aldehyde; {Aldehyde, Amine} -> Step2 -> Amine_Intermediate; Amine_Intermediate -> Step3 -> Product; }
Caption: Synthetic workflow for 1,6-diazaspiro[3.3]heptanes.
Protocol: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane
This protocol is adapted from established literature procedures[7]. It involves the initial preparation of a key aldehyde intermediate followed by a one-pot reductive amination and cyclization.
Part A: Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Reduction: To a solution of 1-benzyl-3-carboethoxy-3-chloromethylazetidine (1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Oxidation (Swern): Prepare a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C. Add DMSO (3.0 equiv.) dropwise and stir for 15 minutes. Add a solution of the crude alcohol from the previous step (1 equiv.) in DCM dropwise. Stir for 1 hour at -78 °C. Add triethylamine (5.0 equiv.) and allow the reaction to warm to room temperature. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde 3 , which can be used directly in the next step.
Part B: Reductive Amination and Cyclization
This example uses ammonia (from ammonium acetate) to yield the parent 1-benzyl-1,6-diazaspiro[3.3]heptane. For substituted derivatives, a primary amine (R-NH₂) would be used instead.
-
Reaction Setup: To a solution of the crude aldehyde 3 (1 equiv.) from Part A in dichloroethane (DCE), add ammonium acetate (1.5 equiv.) and acetic acid (1.0 equiv.). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. Stir at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the aldehyde.
-
Cyclization: Quench the reaction with saturated NaHCO₃ (aq). Extract the aqueous layer with DCM. Combine the organic layers and concentrate. Dissolve the crude amine intermediate in THF and add potassium tert-butoxide (t-BuOK) (2.2 equiv., 1.0 M solution in THF). Heat the reaction in a sealed tube at 70 °C for 2-3 hours[7].
-
Workup and Purification: Cool the reaction to room temperature, filter to remove salts, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel to afford the target compound, 1-benzyl-1,6-diazaspiro[3.3]heptane.
Part C: Oxalate Salt Formation
-
Dissolve the purified free base (1 equiv.) in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Add a solution of oxalic acid (0.5 equiv. for hemioxalate, 1.0 equiv. for full oxalate) in the same solvent dropwise with stirring.
-
Stir the resulting slurry at room temperature for 1-2 hours or until precipitation is complete.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final oxalate salt.
Conclusion and Future Outlook
The 1,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit for overcoming the challenges associated with traditional heterocyclic scaffolds like piperazine. Its inherent three-dimensionality, coupled with the ability to confer favorable physicochemical properties, makes it an invaluable bioisostere for modern drug discovery[1][3][4]. The demonstrated success in modulating the selectivity and safety profile of a known drug framework like Olaparib underscores its potential[3][11]. As synthetic routes become more streamlined and the library of available derivatives expands, we anticipate that the 1,6-diazaspiro[3.3]heptane core will become an increasingly common feature in the next generation of clinical candidates.
References
-
Al-Hilal, T. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. IRIS. [Link]
-
Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
Hamza, D., & Jackson, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
-
Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]
-
Meyers, M. J., et al. (2020). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]
-
Natho, P., et al. (2024). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Carreira, E. M., et al. (2013). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Kirichok, A. A., et al. (2023). Bioisosteres of piperidine. ResearchGate. [Link]
-
Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Bak, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Letters. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
Vapourtec. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
-
ResearchGate. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
ResearchGate. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
-
Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
ResearchGate. (2001). Synthesis of an 8‐Benzyl‐4‐(p‐substituted‐benzyl)‐1,4,8‐triazaspiro[4.5]decan‐2‐one Library on SynPhase TMLanterns. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Abstract
Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery, offering unique three-dimensional diversity and improved physicochemical properties.[1][2] This guide provides a comprehensive technical framework for the in silico modeling of a promising candidate, 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate. We will explore a multi-faceted computational approach, beginning with fundamental molecular representation and optimization, progressing to target identification and interaction analysis, and culminating in the evaluation of its drug-like properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust computational methodologies to the analysis of novel spirocyclic compounds.
Introduction: The Rationale for In Silico Investigation
This compound is a unique molecule featuring a spirocyclic core, a structural motif known for imparting conformational rigidity and novel vector orientations for substituent groups.[2][3] The inherent complexity of such non-planar structures presents both a challenge and an opportunity for drug design.[1] In silico modeling provides an indispensable toolkit for dissecting the structural and electronic properties of this molecule, predicting its biological behavior, and guiding further experimental work, thereby accelerating the drug discovery pipeline.[4][5]
This guide will provide a validated workflow for the computational analysis of this compound, focusing on practical application and the interpretation of results. We will move logically from the ground-state properties of the molecule to its potential interactions within a biological system.
Foundational Analysis: Molecular Structure and Properties
Before investigating the interaction of our molecule with potential biological targets, it is crucial to establish an accurate and energetically favorable three-dimensional model. This foundational step influences the outcome of all subsequent in silico experiments.
Molecular Input and Initial Optimization
The first step is to generate a 3D representation of 1-Benzyl-1,6-diazaspiro[3.3]heptane. This can be achieved using its SMILES (Simplified Molecular Input Line Entry System) string or by drawing it in a molecular editor. The oxalate counter-ion is typically removed for most modeling studies focused on the active pharmaceutical ingredient, though it can be included in solid-state or formulation-specific simulations.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Input the SMILES string for 1-Benzyl-1,6-diazaspiro[3.3]heptane (C1CN2(C1)CCN(CC2)CC3=CC=CC=C3) into a molecular modeling suite (e.g., Schrödinger's Maestro, BIOVIA Discovery Studio).
-
Convert the 2D representation to a 3D structure.
-
-
Protonation State Determination:
-
The diazaspiro core contains two nitrogen atoms that can be protonated. At a physiological pH of 7.4, it is essential to predict the most likely protonation state.
-
Utilize a pKa prediction tool (e.g., Epik, MarvinSketch) to determine if the nitrogens are likely to be charged. Given the structure, it is probable that one or both nitrogens will be protonated.[6] For this guide, we will proceed with the assumption of a monoprotonated state as a common starting point.
-
-
Initial Energy Minimization:
-
Perform an initial energy minimization using a fast force field like OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field) to resolve any steric clashes and obtain a reasonable starting geometry.
-
Quantum Mechanical Geometry Optimization
For a more accurate representation of the molecule's geometry and electronic properties, a quantum mechanical approach is recommended. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[7]
Experimental Protocol: DFT Geometry Optimization
-
Select a DFT Functional and Basis Set:
-
A common and reliable choice is the B3LYP functional with a 6-31G* basis set. This level of theory is well-suited for organic molecules.
-
-
Perform Geometry Optimization:
-
Using a quantum chemistry package (e.g., Gaussian, ORCA, Jaguar), submit the initially minimized structure for a full geometry optimization. This will find the lowest energy conformation of the molecule in the gas phase.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Physicochemical Property Prediction
With an optimized structure, we can now calculate key physicochemical properties that are critical for drug development.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 216.31 g/mol (free base) | Influences absorption and distribution; generally <500 Da is preferred. |
| LogP (o/w) | ~2.16 | A measure of lipophilicity; affects solubility, absorption, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~24.06 Ų | Predicts cell permeability; lower values are associated with better CNS penetration. |
| Number of Hydrogen Bond Donors | 1 (if monoprotonated) | Influences binding affinity and solubility. |
| Number of Hydrogen Bond Acceptors | 2 | Influences binding affinity and solubility. |
| Number of Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. |
Note: These values are estimations and should be calculated using reliable software (e.g., QikProp, StarDrop).
Target Identification and Molecular Docking
While "Antigout Agent" is a listed category, this is a broad classification.[8] A key application of in silico modeling is to generate hypotheses about the specific protein target(s) of a novel compound.
Target Fishing and Hypothesis Generation
"Target fishing" or "reverse docking" involves screening the molecule against a library of known protein binding sites to identify potential targets.
Experimental Protocol: Reverse Docking
-
Prepare the Ligand: Use the DFT-optimized structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane.
-
Select a Target Fishing Server: Utilize online tools such as PharmMapper, SuperPred, or SwissTargetPrediction.
-
Submit and Analyze Results: The server will return a ranked list of potential protein targets based on pharmacophore similarity or docking scores. Analyze the top hits for biological plausibility in the context of gout or other inflammatory diseases. For this guide, let's hypothesize that a top hit is a protein involved in inflammatory signaling, such as a kinase or a receptor.
Structure-Based Molecular Docking
Once a putative target is identified (e.g., a specific kinase), molecular docking can predict the binding mode and affinity of our molecule within the protein's active site.
dot
Caption: A typical workflow for structure-based molecular docking.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using a tool like Protein Preparation Wizard in Maestro. This involves removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure to relieve clashes.
-
Define the binding site, typically based on a co-crystallized ligand or known active site residues.
-
-
Ligand Docking:
-
Use a docking program (e.g., Glide, AutoDock, GOLD) to dock the prepared ligand into the defined binding site.
-
It is crucial to use a docking algorithm that can flexibly sample ligand conformations.
-
-
Pose Analysis and Scoring:
-
The docking program will generate several possible binding poses, each with a corresponding docking score (e.g., GlideScore, binding energy).
-
Analyze the top-scoring poses for key molecular interactions, such as:
-
Hydrogen bonds: Are there interactions with key active site residues?
-
Hydrophobic interactions: Does the benzyl group occupy a hydrophobic pocket?
-
Pi-stacking: Is the benzyl ring interacting with aromatic residues like Tyrosine or Phenylalanine?[6]
-
Salt bridges: If the ligand is charged, does it interact with oppositely charged residues?
-
-
Advanced Simulations: Molecular Dynamics
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into binding stability and conformational changes.
dot
Caption: Workflow for a Molecular Dynamics simulation.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-scoring docked pose as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Minimize the energy of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two stages: NVT (constant volume) and NPT (constant pressure).
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts) identified during docking. How persistent are these interactions over the course of the simulation?
-
Conclusion and Future Directions
This guide has outlined a robust, multi-step in silico workflow for the comprehensive analysis of this compound. By progressing from fundamental quantum mechanical characterization to molecular docking and dynamic simulations, researchers can build a detailed model of this molecule's behavior and generate testable hypotheses about its biological function. The insights gained from these computational studies are invaluable for guiding synthetic efforts, prioritizing compounds for biological screening, and ultimately accelerating the path of this promising spirocyclic scaffold toward clinical development.
References
-
MDPI. In Silico Identification and Characterization of Spiro[4][7][8]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators.
- Echemi. 1-benzyl-1,6-diazaspiro[3.3]heptane.
-
News-Medical.net. Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. [Link]
-
PubMed. Formation of silicon centered spirocyclic compounds: reaction of N-heterocyclic stable silylene with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-diphenylhydrazine. [Link]
-
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
Schrödinger. Introducing a new in silico workflow for efficient and automated macrocycle design. [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. [Link]
-
ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 7. Formation of silicon centered spirocyclic compounds: reaction of N-heterocyclic stable silylene with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-diphenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its three-dimensionality, conformational rigidity, and favorable physicochemical properties. As a bioisosteric replacement for more traditional ring systems, it offers a pathway to novel chemical space with improved drug-like characteristics. This guide focuses on a key derivative, 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate, providing a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical role in contemporary drug discovery, particularly as a versatile building block and PROTAC linker.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The imperative to "escape from flatland" has driven medicinal chemists to explore beyond traditional aromatic and conformationally flexible aliphatic rings. Saturated spirocycles, such as the diazaspiro[3.3]heptane core, have gained significant traction. Their rigid, well-defined three-dimensional geometry can enhance target selectivity and improve metabolic stability. The diazaspiro[3.3]heptane moiety, in particular, is recognized as a valuable bioisostere for piperazine, a ubiquitous fragment in bioactive molecules. This substitution can lead to improved aqueous solubility and lipophilicity profiles, key determinants of a drug candidate's pharmacokinetic profile.
1-Benzyl-1,6-diazaspiro[3.3]heptane is a strategic derivative, where the benzyl group serves as a common protecting group for one of the secondary amines, allowing for selective functionalization of the other. The oxalate salt form enhances the compound's crystallinity and handling properties, making it a stable and reliable intermediate for multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known identifiers and calculated properties. It is important to note that the most commonly available form is the hemioxalate, which is a 2:1 salt of the parent amine and oxalic acid.
| Property | Value | Source |
| Chemical Name | 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | N/A |
| Synonyms | This compound (2:1) | [1] |
| CAS Number | 1223573-42-9 | [1] |
| Molecular Formula | C₂₆H₃₄N₄O₄ | [1] |
| Molecular Weight | 466.57 g/mol | [1] |
| Exact Mass | 466.25800 Da | [1] |
| Calculated XLogP3 | 2.15760 | [1] |
| Calculated PSA | 105.14 Ų | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available. | N/A |
| Solubility | Not available. | N/A |
| pKa | Not available. | N/A |
Note: The molecular formula and weight correspond to the hemioxalate salt (2 molecules of 1-Benzyl-1,6-diazaspiro[3.3]heptane and 1 molecule of oxalic acid).
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages: formation of the protected diazaspiro[3.3]heptane core, selective deprotection, and final benzylation and salt formation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of 2,6-Diazaspiro[3.3]heptane This step is often initiated from commercially available starting materials like 3,3-bis(hydroxymethyl)oxetane, which can be converted to a di-leaving group derivative and subsequently reacted with a nitrogen source.
Step 2: Mono-N-Boc Protection To a solution of 2,6-diazaspiro[3.3]heptane in a suitable solvent such as dichloromethane, a controlled amount (e.g., 1.0 equivalent) of di-tert-butyl dicarbonate (Boc₂O) is added at 0 °C. The reaction is stirred and allowed to warm to room temperature. The rationale behind using a controlled stoichiometry is to favor the formation of the mono-protected species. The product is then purified by column chromatography.
Step 3: N-Benzylation The mono-Boc-protected intermediate is dissolved in an aprotic solvent like acetonitrile. A base, such as potassium carbonate, is added, followed by the dropwise addition of benzyl bromide. The reaction is heated to ensure completion. The benzyl group is introduced at the unprotected secondary amine.
Step 4: Boc Deprotection The resulting 1-Benzyl-6-Boc-2,6-diazaspiro[3.3]heptane is treated with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group. It has been noted that deprotection of benzyl groups from diazaspiro[3.3]heptanes with HCl can lead to ring opening, making TFA the preferred reagent.
Step 5: Oxalate Salt Formation The crude 1-Benzyl-1,6-diazaspiro[3.3]heptane free base is dissolved in a suitable solvent like ethanol or isopropanol. A solution of oxalic acid (0.5 equivalents for the hemioxalate) in the same solvent is added dropwise. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. The following methods are standard for a molecule of this type.
Chromatographic Analysis (Representative Method)
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the protonated 1-Benzyl-1,6-diazaspiro[3.3]heptane cation, with a retention time dependent on the specific gradient. The purity can be determined by the peak area percentage.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and characteristic signals for the spirocyclic protons on the azetidine rings.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the benzylic carbon, and the distinct carbons of the diazaspiro[3.3]heptane core are expected.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the parent cation [M+H]⁺, where M is the free base (1-Benzyl-1,6-diazaspiro[3.3]heptane).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks would include C-H stretches from the aromatic and aliphatic portions, and N-H stretches (if any residual free amine is present or in the protonated form). The presence of the oxalate counter-ion would be indicated by strong C=O and C-O stretches.
-
Stability and Storage
The oxalate salt form generally imparts greater stability compared to the free base. For long-term storage, the material should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. It is important to avoid contact with strong oxidizing agents. Studies on related diazaspiro[3.3]heptane compounds suggest that the strained azetidine rings can be susceptible to ring-opening under harsh acidic conditions, a key consideration for reaction and formulation development.
Applications in Drug Development
The primary utility of this compound is as a versatile building block in the synthesis of more complex drug candidates.
Bioisosteric Replacement
The diazaspiro[3.3]heptane core is an effective bioisostere for piperazine. This substitution can alter the vectoral projection of substituents, potentially leading to improved binding at the target receptor while favorably modifying physicochemical properties.
Caption: The diazaspiro[3.3]heptane core as a 3D bioisostere for the piperazine motif.
PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the PROTAC's efficacy. The rigid and defined geometry of the diazaspiro[3.3]heptane scaffold makes it an attractive component for these linkers, providing precise control over the spatial orientation of the two binding moieties. 1-Benzyl-1,6-diazaspiro[3.3]heptane serves as an excellent starting point for synthesizing such linkers, with the benzyl group acting as a protecting group for one attachment point while the other is elaborated.
Conclusion
This compound is a valuable and strategic building block for modern drug discovery. Its inherent three-dimensionality and utility as a bioisostere and synthetic linker position it as a key tool for developing next-generation therapeutics. While detailed experimental data on its physicochemical properties remain to be fully published, its structural attributes and the growing body of literature on the diazaspiro[3.3]heptane scaffold underscore its importance. Further characterization of this and related compounds will undoubtedly facilitate their broader application and contribute to the development of novel and effective medicines.
References
-
Echemi. (n.d.). 1-benzyl-1,6-diazaspiro[3.3]heptane. Retrieved from a commercial supplier's product page.[1]
Sources
Methodological & Application
Protocol and Application Guide: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern medicinal chemistry, the exploration of three-dimensional chemical space is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[1][2] The 1,6-diazaspiro[3.3]heptane motif has emerged as a highly valuable scaffold, serving as a conformationally restricted bioisostere for piperazine and cyclohexane derivatives.[1][2][3] Its rigid, sp³-rich structure allows for precise orientation of substituents, enabling enhanced interaction with biological targets.[4][5][6]
This guide provides a detailed protocol for the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate. The benzyl group serves as a robust and common protecting group for one of the secondary amines, permitting selective functionalization at the N-6 position. Subsequent conversion to the oxalate salt provides a stable, crystalline, and easily handleable solid, which is a critical attribute for intermediates in a drug development pipeline.[7][8]
Overall Synthetic Strategy
The synthesis is a straightforward and scalable two-step process. The first step involves the selective mono-N-benzylation of the parent 1,6-diazaspiro[3.3]heptane. The second step is the formation of the oxalate salt by treating the purified free base with oxalic acid.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane (Free Base)
This procedure details the selective mono-N-alkylation of the spirocyclic diamine. The key to achieving high selectivity for the mono-benzylated product over the di-benzylated byproduct is the slow addition of benzyl bromide to the reaction mixture.
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity | Amount Used (Example) | Equivalents |
| 1,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | - | 5.00 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | - | 8.28 g (5.79 mL) | 0.95 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 21.1 g | 3.0 |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | 250 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - |
| Saturated aq. NaHCO₃ | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | - |
Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,6-diazaspiro[3.3]heptane (5.00 g, 50.9 mmol) and potassium carbonate (21.1 g, 152.8 mmol).
-
Solvent Addition: Add acetonitrile (250 mL) to the flask. Stir the resulting suspension vigorously at room temperature.
-
Reagent Addition: In a separate vial, dissolve benzyl bromide (8.28 g, 48.4 mmol, 0.95 eq) in 20 mL of acetonitrile. Add this solution dropwise to the stirring suspension over a period of 1 hour using a dropping funnel.
-
Expert Insight: Using a slight sub-stoichiometric amount of benzyl bromide and adding it slowly are crucial for minimizing the formation of the di-benzylated byproduct. Potassium carbonate acts as a robust inorganic base to neutralize the HBr formed during the reaction.[9]
-
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Redissolve the oil in DCM (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-benzyl-1,6-diazaspiro[3.3]heptane as a clear oil.
Step 2: Synthesis of this compound
The conversion of the amine free base to its oxalate salt is a straightforward precipitation process that yields a product with improved handling and stability characteristics.
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity | Amount Used (Example) | Equivalents |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane | C₁₂H₁₆N₂ | 188.27 | - | 7.50 g | 1.0 |
| Oxalic Acid Dihydrate | C₂H₂O₄·2H₂O | 126.07 | - | 5.01 g | 1.0 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | 125 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
Protocol
-
Dissolution of Amine: Dissolve the purified 1-benzyl-1,6-diazaspiro[3.3]heptane (7.50 g, 39.8 mmol) in isopropanol (75 mL) in a 250 mL Erlenmeyer flask with stirring.
-
Dissolution of Acid: In a separate beaker, dissolve oxalic acid dihydrate (5.01 g, 39.8 mmol) in isopropanol (50 mL), warming gently if necessary to achieve full dissolution.
-
Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A voluminous white precipitate will form immediately.[8][10]
-
Expert Insight: The formation of a salt from an amine and a carboxylic acid is a rapid acid-base reaction.[7] Using a solvent in which the free base is soluble but the salt is not is key to achieving high recovery through precipitation.
-
-
Crystallization: Stir the resulting thick suspension for 1-2 hours at room temperature to ensure complete precipitation. If the product appears gummy, the addition of a co-solvent like diethyl ether can sometimes promote the formation of a more granular solid.[7]
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield this compound as a fine white powder.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. The sharp melting point of the crystalline salt is a good indicator of purity.
Workflow Visualization
Caption: Detailed experimental workflow from reaction to final product.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The methodology emphasizes control over reaction stoichiometry to ensure selective mono-benzylation and employs a standard salt formation technique to produce a stable, crystalline final product. This key intermediate is primed for further derivatization in the synthesis of diverse compound libraries for drug discovery programs.
References
- Chernykh A. V., et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
- White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022-12-12).
- PubMed. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. (2025-09-27).
- ECHEMI. Reaction of amines with diethyl oxalate (Hofmann amine separation method).
- Sciencemadness.org. oxalic acid reaction with secondary amines. (2009-02-27).
- Science Publishing Group. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020).
- Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Sciencemadness.org. Forming oxalte salts of amines. (2009-07-25).
- ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and....
- Hamza, D., & Tozer, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2001(11), 1651-1656.
- Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.
- ResearchGate. Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. (2025-08-07).
- Vapourtec. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024-08-23).
- ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025-08-06).
Sources
- 1. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols: Strategic Use of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate in PROTAC Linker Synthesis
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[] While initial focus was on the discovery of high-affinity ligands, it has become unequivocally clear that the linker is not a passive spacer. Instead, it critically influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase), dictates the physicochemical properties of the molecule, and can impart selectivity.[3][]
Early PROTAC designs predominantly featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic tractability.[5] However, the high degree of conformational freedom in these linkers can lead to an entropic penalty upon binding and contribute to poor pharmacokinetic profiles.[6] This has driven a shift towards more structurally defined, rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation, thereby improving ternary complex stability and overall degradation efficiency.[7][8] The 1,6-diazaspiro[3.3]heptane scaffold represents a premier example of such a rigid, three-dimensional building block, offering a defined spatial arrangement of its two nitrogen atoms for vectorial linker growth.[9][10]
This guide provides a detailed technical overview and validated protocols for the use of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate , a versatile building block for the orthogonal synthesis of advanced PROTACs.
The Building Block: Advantages of 1-Benzyl-1,6-diazaspiro[3.3]heptane
1-Benzyl-1,6-diazaspiro[3.3]heptane is an ideal intermediate for PROTAC linker synthesis due to its inherent structural features that enable a robust orthogonal synthetic strategy.[11][12]
-
Structural Rigidity: The spirocyclic core constrains the geometry between the two nitrogen atoms, reducing the conformational flexibility of the resulting linker. This can lead to more stable and productive ternary complexes.[7]
-
Orthogonal Protection: The molecule features two distinct secondary amines. One is protected with a benzyl (Bn) group, while the other remains free. This differential protection is the cornerstone of an orthogonal strategy, allowing for the sequential and controlled attachment of the POI and E3 ligase ligands.[13][14]
-
Vectorial Control: The defined exit vectors from the nitrogen atoms allow for precise control over the orientation of the attached ligands, a critical parameter in optimizing protein-protein interactions within the ternary complex.[]
Below is a diagram illustrating the core concept of using this building block in an orthogonal PROTAC synthesis workflow.
Caption: Orthogonal synthesis workflow using the title compound.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1223573-43-0 |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.30 g/mol |
| Appearance | White to off-white solid |
Note: The provided CAS number and formula correspond to the oxalate salt. The molecular weight of the free base (C₁₂H₁₆N₂) is 188.27 g/mol .
Experimental Protocols and Methodologies
Safety First: Always consult the Safety Data Sheet (SDS) before handling.[15][16] this compound may cause skin and eye irritation.[17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Free-Basing of the Oxalate Salt
Causality: The oxalate salt form enhances the compound's stability and shelf-life. However, the presence of oxalic acid and the protonated state of the amine are incompatible with most coupling and alkylation reactions, which require a nucleophilic free amine. Therefore, a simple acid-base extraction is required to generate the free base for subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve the oxalate salt (1.0 eq) in a minimal amount of deionized water. If solubility is low, a co-solvent like methanol can be added sparingly.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM.
-
Slowly add 1 M NaOH solution dropwise while swirling until the aqueous layer is basic (pH > 10, check with pH paper).
-
Stopper the funnel and shake vigorously for 1 minute, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic extracts and wash once with brine solution to remove residual water and salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Mono-Acylation of the Free Secondary Amine
Causality: This protocol describes a standard amide bond formation, coupling a carboxylic acid (representing a POI/E3 ligand or a linker fragment) to the available secondary amine of the free-based spirocycle. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent due to its high efficiency and low rate of epimerization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the carboxylic acid and scavenge the acid produced during the reaction.
Materials:
-
1-Benzyl-1,6-diazaspiro[3.3]heptane free base (from Protocol 1)
-
Carboxylic acid of interest (e.g., Ligand-COOH) (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of the 1-benzyl-1,6-diazaspiro[3.3]heptane free base (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-acylated product.
-
Validation: Confirm the structure and purity of the product by ¹H NMR and LC-MS. The mass spectrum should correspond to the expected product mass.
Protocol 3: N-Debenzylation via Catalytic Hydrogenation
Causality: The benzyl group is a robust protecting group that can be selectively removed under mild, reductive conditions, leaving other functional groups (e.g., amides, esters) intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and effective method.[18] The hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate provides the hydrogen atoms to reduce the C-N bond.
Materials:
-
Mono-acylated intermediate (from Protocol 2)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or Parr hydrogenator) or Ammonium Formate (for transfer hydrogenation)
-
Celite®
Procedure:
-
Dissolve the mono-acylated intermediate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10% of the substrate's weight) to the solution under a stream of nitrogen or argon.
-
Securely attach a balloon filled with H₂ gas to the flask.
-
Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂ (balloon).
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-24 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product. This product is often pure enough for the next step but can be purified by chromatography if necessary.
-
Validation: Confirm the absence of the benzyl group by ¹H NMR (disappearance of aromatic protons) and the expected mass change in the mass spectrum.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Amide Coupling | - Inactive coupling reagent.- Insufficient pre-activation.- Wet solvent or reagents. | - Use a fresh bottle of coupling reagent (e.g., HATU).- Ensure all glassware and solvents are anhydrous.- Increase pre-activation time to 30 minutes. |
| Slow or Stalled Debenzylation | - Catalyst Poisoning: The product amine can bind to the palladium surface and deactivate it.[18]- Inactive catalyst.- Insufficient H₂ pressure. | - Acidic Additive: Add a small amount of acetic acid (0.1-1.0 eq) to protonate the product amine, preventing it from poisoning the catalyst.[18]- Use a fresh batch of Pd/C.- Use a Parr hydrogenator for higher H₂ pressure (50 psi). |
| Low Recovery after Free-Basing | - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction. | - Perform additional extractions with DCM (e.g., 5 times instead of 3).- To break emulsions, add a small amount of brine to the separatory funnel and swirl gently. |
Conclusion
This compound is a powerful and strategic building block for the synthesis of PROTACs with structurally rigid linkers. Its embedded orthogonal protection scheme facilitates a controlled, sequential assembly process, enabling researchers to systematically explore the structure-activity relationships of the linker with high precision. The protocols detailed herein provide a validated framework for leveraging this reagent to construct next-generation protein degraders with potentially superior efficacy and drug-like properties.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Kovalevich, J., & Langford, D. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Pharmaffiliates. (n.d.). MSDS of 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Modern Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
-
NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
-
Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]
-
Pro-Active. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
MedChemExpress Japan. (n.d.). Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid. Retrieved from [Link]
-
PubMed. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Retrieved from [Link]
-
Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. Retrieved from [Link]
-
PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]
-
R Discovery. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
-
OUCI. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. chempep.com [chempep.com]
- 7. Linkers for Linkerology - Enamine [enamine.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Linker Design | SpiroChem [spirochem.com]
- 10. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. fiveable.me [fiveable.me]
- 13. biosynth.com [biosynth.com]
- 14. jocpr.com [jocpr.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. capotchem.cn [capotchem.cn]
- 17. aksci.com [aksci.com]
- 18. benchchem.com [benchchem.com]
Applications of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the emerging structural motifs, spiro[3.3]heptanes, particularly their heteroatom-containing variants like 1-benzyl-1,6-diazaspiro[3.3]heptane oxalate, have garnered significant attention. These rigid, three-dimensional structures are increasingly utilized as bioisosteres for more common saturated heterocycles such as piperazines and cyclohexanes.[1][2] The inherent conformational constraint of the spirocyclic system can lead to enhanced target selectivity, reduced off-target effects, and improved metabolic stability, thereby offering a compelling advantage in drug design.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound. While direct literature on the specific biological activities of this exact molecule is emerging, we can infer its potential applications by considering its role as a bioisostere for well-established pharmacophores in key therapeutic areas. Herein, we present hypothesized applications in oncology and central nervous system (CNS) disorders, complete with detailed protocols for in vitro evaluation.
PART 1: Oncology - Targeting Protein Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of drug targets.[4] Many successful kinase inhibitors incorporate a piperazine moiety for solubility and to engage with the solvent-exposed region of the ATP-binding pocket. Given that 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a piperazine bioisostere, we can hypothesize that 1-benzyl-1,6-diazaspiro[3.3]heptane could be a valuable scaffold for developing novel kinase inhibitors.[2]
Hypothetical Application: Inhibition of Epidermal Growth Factor Receptor (EGFR)
Let us consider the development of a novel EGFR inhibitor. The benzyl group of 1-benzyl-1,6-diazaspiro[3.3]heptane can be envisioned to occupy a hydrophobic pocket, while the diazaspiro[3.3]heptane core serves as a rigid linker to other pharmacophoric elements that interact with the hinge region of the kinase.
Experimental Workflow for EGFR Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against EGFR.
Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay methodologies.[5]
1. Materials and Reagents:
-
This compound
-
Recombinant human EGFR, kinase domain (e.g., from Carna Biosciences)
-
Poly(Glu,Tyr) 4:1 substrate (e.g., from Sigma-Aldrich)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Dimethyl sulfoxide (DMSO)
-
384-well white, low-volume plates
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these stocks in Kinase Assay Buffer to create the final concentrations for the assay, ensuring the final DMSO concentration is ≤1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
For positive control wells (0% inhibition), add 2.5 µL of Kinase Assay Buffer with the corresponding percentage of DMSO.
-
For negative control wells (100% inhibition), use a known potent EGFR inhibitor (e.g., Gefitinib).
-
-
Enzyme Addition:
-
Dilute the recombinant EGFR enzyme in Kinase Assay Buffer to a working concentration (the optimal concentration should be determined empirically, typically in the low nM range).
-
Add 2.5 µL of the diluted enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the ATP/substrate solution in Kinase Assay Buffer. The ATP concentration should be at the Kₘ for EGFR (typically 10-50 µM), and the poly(Glu,Tyr) concentration at a saturating level (e.g., 0.2 mg/mL).
-
Add 5 µL of the ATP/substrate solution to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (as per ADP-Glo™ Kit instructions):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_positive_control - Luminescence_background))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kₘ (ATP) | The concentration of ATP at which the kinase reaction rate is half of its maximum. |
| Positive Control | Reaction with no inhibitor, representing 100% kinase activity. |
| Negative Control | Reaction with a known potent inhibitor, representing 0% kinase activity. |
PART 2: Central Nervous System (CNS) - Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs are integral to neuronal signaling and are the targets of many drugs for CNS disorders. The piperazine ring is a common feature in many CNS-active compounds, acting as a scaffold to present substituents in the correct orientation for receptor binding. The rigid diazaspiro[3.3]heptane core can serve as a novel scaffold to explore new chemical space for GPCR ligands.[6]
Hypothetical Application: Antagonism of the Dopamine D₂ Receptor
Let's hypothesize that a derivative of this compound could act as an antagonist at the dopamine D₂ receptor, a key target in the treatment of schizophrenia. The benzyl group could interact with a hydrophobic region of the receptor, while the diazaspiro[3.3]heptane core orients other functional groups to interact with key residues in the binding pocket.
Experimental Workflow for D₂ Receptor Antagonism Assay
Caption: Workflow for a cell-based calcium flux assay to determine D₂ receptor antagonism.
Detailed Protocol: Cell-Based D₂ Receptor Antagonist Assay (Calcium Flux)
This protocol is based on standard methods for evaluating GPCR antagonists.[7][8]
1. Materials and Reagents:
-
This compound
-
A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293) and a promiscuous G-protein like Gα16.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Quinpirole (a D₂ receptor agonist)
-
Haloperidol (a known D₂ receptor antagonist for positive control)
-
Fluo-4 AM calcium-sensitive dye
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom cell culture plates
2. Procedure:
-
Cell Culture and Plating:
-
Maintain the D₂ receptor-expressing cell line according to the supplier's recommendations.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the plates and wash once with Assay Buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the control antagonist (Haloperidol) in Assay Buffer.
-
Add the diluted compounds to the respective wells on the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Quinpirole in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be determined beforehand by performing an agonist dose-response curve.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic reads.
-
Initiate the fluorescence reading to establish a baseline.
-
After a short baseline reading, the instrument should automatically inject the Quinpirole solution into the wells.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak intracellular calcium response.
-
3. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, setting the response in the presence of the agonist alone as 0% inhibition and the response in the absence of the agonist as 100% inhibition.
-
Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal possible effect. |
| IC₅₀ | The concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%. |
| FLIPR | Fluorometric Imaging Plate Reader, an instrument used to measure intracellular calcium flux. |
| Gα16 | A promiscuous G-protein that couples to many GPCRs and signals through the calcium pathway. |
Conclusion
This compound represents a promising scaffold for medicinal chemistry, offering a rigid and three-dimensional alternative to more traditional moieties like piperazine. While further direct biological evaluation is necessary, its potential as a bioisostere allows for its rational incorporation into drug discovery programs targeting a wide range of proteins, including kinases and GPCRs. The protocols detailed in this document provide a robust framework for initiating the in vitro characterization of novel compounds based on this intriguing spirocyclic core.
References
- 1. 6-Methyl-1,6-diazaspiro[3.3]heptane|RUO [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate in Neurodegenerative Disease Research
For: Researchers, scientists, and drug development professionals exploring novel therapeutics for neurodegenerative diseases.
Introduction: A Novel Chemical Scaffold for a Complex Challenge
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A hallmark of these conditions is the accumulation of misfolded proteins and oxidative stress, leading to synaptic dysfunction and cell death[1][2]. The therapeutic pipeline for these disorders remains challenging, necessitating the exploration of novel chemical scaffolds that can modulate key pathological pathways.
The spiro[3.3]heptane core is a unique three-dimensional scaffold that has gained attention as a bioisostere for the phenyl ring, offering novel structural diversity for drug design[3]. The diazaspiro[3.3]heptane variant, in particular, presents intriguing possibilities for targeting central nervous system (CNS) disorders. Derivatives of the parent 2,6-diazaspiro[3.3]heptane scaffold have been investigated as high-affinity ligands for the sigma-2 (σ2) receptor, a protein implicated in neuronal signaling and cell death pathways[4].
This document provides detailed application notes and protocols for the initial investigation of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate , a specific derivative of this class, as a potential neuroprotective agent. We will outline a logical, stepwise approach for researchers to assess its cytotoxic profile, neuroprotective efficacy in established in vitro models of neuronal stress, and to probe its potential mechanism of action.
Compound Profile: this compound
A thorough understanding of the test article's properties is fundamental to reliable and reproducible experimental outcomes.
| Property | Data |
| IUPAC Name | 1-Benzyl-1,6-diazaspiro[3.3]heptane; oxalic acid |
| Synonyms | This compound (2:1), 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate[5] |
| CAS Number | 1223573-43-0[6] |
| Molecular Formula | C₁₄H₁₈N₂O₄ (for the oxalate salt)[6] |
| Molecular Weight | 278.3 g/mol [6] |
| Appearance | Solid (Assumed, based on salt form) |
| Purity | Typically ≥97%[7] |
| Solubility | Solubility testing in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) is required. Initial stock solutions are typically prepared in DMSO. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container[8]. Long-term storage at 4°C is recommended[9]. |
Safety and Handling Precautions
As with any novel chemical entity, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection at all times.[8][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][11]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical advice.[6][12]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
For comprehensive safety information, always refer to the supplier's Safety Data Sheet (SDS).[6]
Experimental Framework: A Phased Approach to Neuroprotective Assessment
We propose a tiered screening cascade to efficiently evaluate the potential of this compound. This workflow is designed to first establish a safe therapeutic window, then assess efficacy in a relevant disease model, and finally, to explore the underlying mechanism.
Caption: Phased workflow for evaluating a novel neuroprotective compound.
Detailed Experimental Protocols
The following protocols provide a robust starting point for investigation. They should be optimized based on specific laboratory conditions and cell line characteristics.
Protocol 1: Determination of Basal Cytotoxicity (MTT Assay)
Objective: To determine the concentration range over which this compound is non-toxic to a neuronal cell line, establishing a therapeutic window for subsequent neuroprotection studies.
Rationale: It is critical to distinguish between a compound's ability to protect cells from a toxic insult and any inherent toxicity of the compound itself. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity.[13]
-
Cell Treatment: After 24 hours, remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells containing medium with 0.1% DMSO.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the concentration-response curve to determine the concentration at which viability drops (e.g., TC₅₀ - 50% toxic concentration). For subsequent experiments, use concentrations well below those showing any significant toxicity.
Protocol 2: Neuroprotection Against Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from a common neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Rationale: Oxidative stress is a key pathological feature in many neurodegenerative diseases.[14] An effective neuroprotective compound should be able to mitigate the damage caused by such stressors. This protocol introduces a toxic challenge to model a disease-relevant stressor.[13][15]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add fresh medium containing non-toxic concentrations of this compound (as determined in Protocol 1). Incubate for 2-4 hours. This "pre-treatment" allows the compound to enter the cells and potentially engage its target before the insult.
-
Induce Neurotoxicity: Introduce the neurotoxic insult. For example, add H₂O₂ to a final concentration of 100-200 µM or 6-OHDA to 50-100 µM (the optimal toxic concentration should be determined empirically for your specific cell line).[13]
-
Controls: Include the following essential controls:
-
Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Toxin Control: Cells treated with the neurotoxin (e.g., H₂O₂) and vehicle.
-
Compound Control: Cells treated with the highest concentration of the test compound only (to confirm lack of toxicity).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Analysis: Calculate the percentage of neuroprotection by normalizing the data. The viability of the vehicle control represents 100% viability, and the toxin control represents 0% protection. A successful neuroprotective effect will show a statistically significant increase in viability in the compound-treated groups compared to the toxin-only group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of the compound is associated with a reduction in intracellular oxidative stress.
Rationale: Many neuroprotective compounds act as antioxidants or by boosting endogenous antioxidant systems.[14] The DCFH-DA probe is a common tool that becomes fluorescent in the presence of ROS, allowing for the quantification of oxidative stress.[13]
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Follow the same steps for cell seeding, pre-treatment, and induction of neurotoxicity as in Protocol 2, using a black, clear-bottom plate suitable for fluorescence measurements.
-
Probe Loading: After the desired treatment period (e.g., 6-24 hours), wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) using a microplate reader.
-
Analysis: Compare the fluorescence levels between the toxin-only group and the compound-treated groups. A significant reduction in fluorescence indicates that the compound mitigates the ROS burst induced by the neurotoxin.
Probing the Mechanism of Action: A Hypothetical Pathway
Given that diazaspiroalkanes can act as σ2 receptor ligands[4], a plausible hypothesis is that this compound may exert its neuroprotective effects through this pathway. The σ2 receptor is involved in regulating calcium signaling and cell survival pathways. Its modulation could potentially interfere with downstream apoptotic cascades.
Caption: Hypothetical pathway of neuroprotection via σ2 receptor modulation.
Further studies, such as competitive binding assays with known σ2 receptor ligands or siRNA-mediated knockdown of the receptor, would be required to validate this proposed mechanism.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential neuroprotective agent. By systematically assessing its cytotoxicity and efficacy in disease-relevant models of neuronal stress, researchers can generate the foundational data necessary to justify further investigation. Positive results from these studies, particularly those elucidating a clear mechanism of action, would provide a strong rationale for advancing the compound to more complex cellular models and, eventually, in vivo studies in animal models of neurodegenerative disease.[13][15]
References
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.).
-
Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (2019). springermedizin.de. Retrieved from [Link]
-
Tancheva, L. P., et al. (2021). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 35(4), 1887-1904. Retrieved from [Link]
-
Yousuf, M. S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Retrieved from [Link]
-
Hurski, A. A., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]
-
Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(8), 1069. Retrieved from [Link]
-
1-Benzyl-1,6-diazaspiro[3.3]heptane heMioxalate - ChemBK. (n.d.). Retrieved from [Link]
-
This compound - Universal Biologicals. (n.d.). Retrieved from [Link]
-
Taking aim at neurodegenerative diseases. (2010). Drug Discovery News. Retrieved from [Link]
-
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate - Laibo Chem. (n.d.). Retrieved from [Link]
Sources
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking aim at neurodegenerative diseases | Drug Discovery News [drugdiscoverynews.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 15. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane Derivatives for Drug Discovery
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Medicinal chemists are increasingly moving away from flat, aromatic structures towards three-dimensional scaffolds that can offer improved pharmacological properties.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs.[1][2] Their rigid, well-defined three-dimensional geometry can enhance binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.[3][4]
Among these, the 2,6-diazaspiro[3.3]heptane core has garnered significant attention as a versatile building block.[5][6] It serves as a rigid, non-planar bioisostere for piperazine, a common motif in many approved drugs.[6] The strained bis-azetidine system provides precise exit vectors for substituents, allowing for a systematic exploration of structure-activity relationships (SAR).
This guide provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane, a key intermediate that enables the selective functionalization of this valuable scaffold. The benzyl group serves as a robust protecting group, allowing for the derivatization of the secondary amine at the 6-position before its eventual removal to yield the final products or to enable further modification.
Part 1: Synthesis of the Core Scaffold: 1-Benzyl-1,6-diazaspiro[3.3]heptane
A practical and scalable route to the 1-Benzyl-1,6-diazaspiro[3.3]heptane core proceeds via the reductive amination of a key aldehyde intermediate followed by an intramolecular cyclization.[5] This method is high-yielding and amenable to large-scale synthesis.[5]
Workflow for Core Scaffold Synthesis
Caption: Overall workflow for the synthesis of the 1-Benzyl-1,6-diazaspiro[3.3]heptane core.
Experimental Protocol: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane
This protocol is adapted from established literature procedures.[5]
Step A: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (Aldehyde Intermediate)
-
Reduction of Chloroester:
-
To a stirred solution of the starting chloroester (1-benzyl-3-ethoxycarbonyl-3-chloromethylazetidine) in anhydrous THF at 0 °C under a nitrogen atmosphere, add Lithium Aluminium Hydride (LiAlH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by sequential addition of water, 15% aq. NaOH, and water again (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
-
Swern Oxidation:
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere.
-
Add DMSO dropwise, followed by a solution of the crude alcohol from the previous step in DCM.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (Et₃N), allow the reaction to warm to room temperature, and stir for an additional hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aldehyde intermediate.
-
Step B: Reductive Amination and Cyclization to form 1-Benzyl-1,6-diazaspiro[3.3]heptane
Causality: This step leverages a one-pot reductive amination followed by a heat-induced intramolecular cyclization. Using a primary amine like benzylamine in the reductive amination step, followed by deprotection, would yield the unsubstituted 1,6-diazaspiro[3.3]heptane. For the title compound, we perform the cyclization from the intermediate formed in Step A. The protocol detailed by Hamza et al. describes reacting the aldehyde with various primary amines to form 6-substituted derivatives, followed by cyclization.[5] To obtain the title compound where the second nitrogen is unsubstituted, a modification using ammonia or a protected ammonia equivalent would be required, followed by cyclization. A more direct route involves the cyclization of (1-benzyl-3-chloromethylazetidin-3-yl)methanamine.
A practical method for forming the 6-unsubstituted spirocycle involves heating an intermediate like (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine in a suitable solvent system.[5]
-
Cyclization:
-
Dissolve the intermediate amine, (1-benzyl-3-chloromethylazetidin-3-yl)methanamine, in a mixture of DMF and water (e.g., 9:1 v/v).[5]
-
Heat the solution in a sealed tube at 110 °C with stirring. The use of a water/DMF mixture under these conditions facilitates the intramolecular nucleophilic substitution, obviating the need for an added base.[5]
-
Monitor the reaction by LC-MS. Typically, the reaction proceeds to completion within 3-5 hours.
-
Allow the reaction to cool to room temperature.
-
For purification, the reaction mixture can be loaded onto an SCX (Strong Cation Exchange) ion-exchange cartridge.
-
Wash the cartridge with methanol to remove neutral impurities.
-
Elute the desired product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).
-
Concentrate the eluate under reduced pressure to yield 1-Benzyl-1,6-diazaspiro[3.3]heptane as the free base.
-
Part 2: Derivatization of the 1-Benzyl-1,6-diazaspiro[3.3]heptane Scaffold
With the core scaffold in hand, the secondary amine at the 6-position is readily available for a variety of chemical transformations to build a library of diverse derivatives.
Derivatization Strategies
Caption: Key derivatization pathways for the 1-Benzyl-1,6-diazaspiro[3.3]heptane core.
Protocol A: Reductive Amination
This is one of the most versatile methods for introducing a wide range of substituents.[7][8][9] The reaction proceeds by forming an iminium ion intermediate between the secondary amine and a carbonyl compound, which is then reduced in situ.[7]
-
Dissolve 1-Benzyl-1,6-diazaspiro[3.3]heptane (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (1.0 equiv.), to facilitate iminium ion formation.[5]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. This reducing agent is preferred as it is selective for the iminium ion over the starting carbonyl compound and is less sensitive to moisture than other hydrides.[7]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired N-substituted derivative.
Protocol B: N-Alkylation
Direct alkylation provides a straightforward route to introduce alkyl or benzyl groups.
-
Dissolve 1-Benzyl-1,6-diazaspiro[3.3]heptane (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1 equiv.).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol C: Amide Coupling
This method is essential for linking the spirocyclic core to carboxylic acid-containing fragments, a common strategy in drug design.
-
Dissolve the carboxylic acid (1.1 equiv.) in DMF or DCM.
-
Add a coupling agent such as HATU (1.1 equiv.) or a combination of EDC (1.2 equiv.) and HOBt (1.2 equiv.).
-
Add a base, typically DIPEA (3.0 equiv.), and stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-Benzyl-1,6-diazaspiro[3.3]heptane (1.0 equiv.) in the same solvent.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final amide derivative.
Part 3: N-Benzyl Group Deprotection
The final step for many synthetic targets is the removal of the benzyl protecting group to reveal the secondary amine at the 1-position. Catalytic transfer hydrogenation is a common and effective method.[10][11]
Protocol: Catalytic Hydrogenation
-
Dissolve the N-benzyl protected compound (1.0 equiv.) in a protic solvent like methanol or ethanol.
-
Expertise & Experience : While direct hydrogenation with H₂ gas is effective, using a hydrogen donor like ammonium formate is often more convenient and safer for bench-scale synthesis.[10] Free amines can act as mild catalyst poisons for Palladium on Carbon (Pd/C); in some cases, adding a stoichiometric amount of acid (like HCl) can improve reaction efficiency, though this is not always necessary with transfer hydrogenation.[12]
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ammonium formate (5-10 equiv.) as the hydrogen donor.[10]
-
Heat the mixture to reflux and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad thoroughly with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods, such as SCX chromatography or crystallization, to yield the deprotected diazaspiro[3.3]heptane derivative.
Data Presentation: Representative Reaction Summary
The following table summarizes typical conditions and outcomes for the key transformations described.
| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| 1 | Aldehyde Formation | LiAlH₄, then (COCl)₂, DMSO, Et₃N | THF, then DCM | 0 °C to RT, then -78 °C to RT | ~83% | [5] |
| 2 | Spirocycle Formation | DMF/H₂O | DMF/H₂O | 110 °C | Good to Excellent | [5] |
| 3A | Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | DCE | RT | 70-95% | [5] |
| 3B | N-Alkylation | R-Br, K₂CO₃ | DMF | 80 °C | Variable | [13] |
| 3C | Amide Coupling | R-COOH, HATU, DIPEA | DMF | RT | 60-90% | General |
| 4 | N-Deprotection | Pd/C, NH₄HCO₂ | MeOH | Reflux | >90% | [10] |
References
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586.
-
Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
-
Al-Rifai, N., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843. Available at: [Link]
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
-
Ielo, L., et al. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Angewandte Chemie. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of....
- PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
-
Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 14-36. Available at: [Link]
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Colella, M., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
- University of Barcelona. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Echemi. (n.d.). 1-benzyl-1,6-diazaspiro[3.3]heptane.
- CymitQuimica. (n.d.). 1-Benzyl-1,6-diazaspiro[3.3]heptane.
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Komatsu, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14592–14598. Available at: [Link]
- ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- MedChemExpress. (n.d.). Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(18), 4093-4096. Available at: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. mdpi.com [mdpi.com]
Protocol and Application Notes for 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
An Application Guide for Researchers
Abstract
This document provides a detailed guide to the reaction conditions, handling, and applications of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate. The spiro[3.3]heptane motif is a key building block in modern medicinal chemistry, valued for its conformational rigidity and three-dimensional structure, which can enhance drug-like properties.[1][2] This guide offers a plausible synthetic protocol for the formation of the oxalate salt from its free base, detailed safety information, and insights into its application as a scaffold in drug discovery.
Introduction: The Significance of Strained Spirocycles
Spirocyclic systems, particularly those containing strained four-membered rings like the spiro[3.3]heptane core, have emerged as crucial motifs in drug discovery.[2][3] Their rigid, well-defined three-dimensional geometry provides a predictable vector orientation for substituents, which can lead to improved target selectivity and pharmacological profiles compared to more flexible aliphatic or aromatic rings.[1] 1-Benzyl-1,6-diazaspiro[3.3]heptane is a versatile building block within this class. The benzyl group often serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen.
The oxalate salt form is commonly prepared to improve the handling characteristics of the parent amine. Amines are often oils or low-melting solids, whereas their oxalate salts are typically crystalline solids that are easier to purify, weigh, and store. This guide focuses on the preparation and use of this salt.
Compound Properties and Specifications
A summary of the key physicochemical properties of 1-Benzyl-1,6-diazaspiro[3.3]heptane and its common salt forms is provided below. Note that the literature and commercial listings show variations, including a hemioxalate (2:1 amine to acid ratio) and a 1:1 oxalate.[4][5][6][7] The protocol provided herein is for the 1:1 oxalate, which can be adjusted based on stoichiometry.
| Property | Value | Source(s) |
| Product Name | This compound | [6][7][8] |
| CAS Number | 1223573-43-0 (for 1:1 oxalate) | [6][7] |
| Alternate CAS | 1223573-42-9 (for hemioxalate, 2:1) | [4][5] |
| Molecular Formula | C₁₄H₁₈N₂O₄ (for 1:1 oxalate) | [6] |
| Molecular Weight | 278.30 g/mol (for 1:1 oxalate) | [6] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Primary Application | Pharmaceutical intermediate, Building block for drug discovery | [2][3][4] |
Synthesis and Reaction Protocol: Oxalate Salt Formation
The formation of this compound is a straightforward acid-base reaction. The protocol assumes the starting material is the free base, 1-Benzyl-1,6-diazaspiro[3.3]heptane. While a specific synthesis for this precursor is not detailed in the provided search results, it would typically be synthesized via alkylation chemistry, for instance, by reacting a protected 1,6-diazaspiro[3.3]heptane with benzyl bromide or by constructing the spirocycle from precursors like 1,1-bis(bromomethyl)cyclobutane and benzylamine. A related synthesis for an oxa-azaspiro[3.3]heptane involves the alkylation of an aniline with 3,3-bis(bromomethyl)oxetane, highlighting a viable synthetic strategy.[9]
Rationale for Oxalate Salt Formation
The primary motivation for converting the free base amine to its oxalate salt is to facilitate isolation and improve stability. The reaction with oxalic acid, a diprotic acid, forms a stable, often crystalline salt that precipitates from non-polar or moderately polar organic solvents. This allows for simple purification by filtration and washing.
Materials and Equipment
-
Chemicals:
-
1-Benzyl-1,6-diazaspiro[3.3]heptane (free base)
-
Oxalic acid (anhydrous or dihydrate, purity >98%)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Schlenk line or vacuum oven for drying
-
Step-by-Step Experimental Protocol
This protocol details the 1:1 stoichiometric reaction to form the oxalate salt.
-
Dissolution of Free Base: In a round-bottom flask, dissolve 1.0 equivalent of 1-Benzyl-1,6-diazaspiro[3.3]heptane (free base) in a minimal amount of ethanol at room temperature. Stir until a clear, homogeneous solution is obtained. The choice of ethanol facilitates the dissolution of both the amine and the oxalic acid.
-
Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of oxalic acid (1.0 to 1.05 equivalents) in ethanol. Using a slight excess of the acid can help drive the reaction to completion.
-
Reaction: Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature. A white precipitate should begin to form almost immediately.
-
Precipitation and Crystallization: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation and precipitation. For improved crystal formation, the reaction can be gently warmed to 40-50 °C to dissolve fine precipitates and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold ethanol to remove any unreacted starting materials, followed by a thorough wash with diethyl ether to remove the ethanol and aid in drying. The use of a non-polar solvent like ether is critical as the oxalate salt is insoluble in it.
-
Drying: Dry the resulting white solid under high vacuum at 40-50 °C until a constant weight is achieved. This removes residual solvents.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Proper handling of this compound and its precursors is essential. Based on available safety data for this and structurally related compounds, the following precautions should be observed.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][10][11]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Handling and Storage:
-
First Aid Measures:
Applications in Medicinal Chemistry
The 1-benzyl-1,6-diazaspiro[3.3]heptane scaffold is a valuable building block for creating novel chemical entities with potential therapeutic applications.
-
Bioisosteric Replacement: The rigid diazaspiro[3.3]heptane core can act as a bioisostere for more common fragments like piperazine. This substitution can lock the conformation of a molecule, potentially increasing its binding affinity and selectivity for a biological target while improving metabolic stability and other pharmacokinetic properties.[1]
-
Scaffold for Library Synthesis: The two distinct nitrogen atoms allow for diverse and controlled functionalization. The benzyl group on N-1 can be removed via hydrogenolysis, revealing a secondary amine for further modification, while the N-6 position is already available for reactions such as acylation, alkylation, or reductive amination. This dual functionality makes it an ideal scaffold for building combinatorial libraries to explore structure-activity relationships (SAR).
Structural Representation
Caption: Structure of this compound.
References
-
1-Benzyl-1,6-diazaspiro[3.3]heptane heMioxalate. ChemBK. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. National Institutes of Health (PMC). [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
Comprehensive Physicochemical Characterization of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate: A Multi-Technique Approach
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive suite of analytical methods for the definitive characterization of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, a novel spirocyclic scaffold of significant interest in medicinal chemistry.[1][2] The successful development of active pharmaceutical ingredients (APIs) hinges on the thorough characterization of their identity, purity, and stability.[3][4] This document outlines detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it details a validated High-Performance Liquid Chromatography (HPLC) method for purity and assay determination, alongside thermal analysis (TGA/DSC) to assess physicochemical properties. These methodologies are designed to establish a robust analytical foundation for this compound, ensuring data integrity and supporting regulatory compliance throughout the drug development lifecycle.[5][6]
Introduction
Spiro[3.3]heptane scaffolds are gaining prominence in drug discovery as conformationally restricted surrogates for common carbocyclic rings like cyclohexane.[7] Their rigid, three-dimensional structure offers a unique vectoral orientation for substituents, enabling precise interaction with biological targets. 1-Benzyl-1,6-diazaspiro[3.3]heptane is a key building block within this class. For pharmaceutical applications, it is often synthesized and stored as an oxalate salt to improve its stability, handling, and crystalline properties.
The qualification of any new chemical entity as a reference standard is a mandatory step in pharmaceutical development.[8][9] A reference standard must be of the highest possible purity and be thoroughly characterized to ensure its identity and strength.[9] This guide provides the necessary analytical framework to fully characterize this compound, ensuring its suitability for use in critical assays, stability studies, and quality control.[3][10]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (2:1 salt) | [11] |
| CAS Number | 1223573-43-0 | [12] |
| Molecular Formula | C₂₆H₃₄N₄O₄ (for the 2:1 salt) | [11][13] |
| Molecular Weight | 466.57 g/mol (for the 2:1 salt) | [11][13] |
| Structure | (See Figure 1 below) | Internal |
Figure 1. Chemical Structure of this compound (2:1 salt)
Section 1: Structural Elucidation and Identification
The primary objective of structural elucidation is to unambiguously confirm the chemical identity of the molecule. A combination of orthogonal analytical techniques is employed to ensure a comprehensive and reliable characterization.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides insight into the carbon backbone. For this compound, NMR confirms the presence of the benzyl group, the unique spirocyclic core, and the absence of process-related impurities.[15]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (typically ~7.2-7.5 ppm), a singlet for the benzylic methylene protons (~3.6-3.8 ppm), and a series of multiplets for the diastereotopic methylene protons of the two azetidine rings in the spiro[3.3]heptane core.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the spiro carbon atom (a key identifier), and the carbons of the azetidine rings. A signal in the highly deshielded region (~160-165 ppm) is expected for the carboxylate carbon of the oxalate counter-ion.
| Assignment (Illustrative) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.45 (m, 5H) | 127.0 - 138.0 |
| Benzylic (CH₂) | 3.75 (s, 2H) | 63.5 |
| Spiro[3.3]heptane (CH₂) | 3.00 - 3.50 (m, 8H) | 50.0 - 60.0 |
| Spiro Carbon (C) | - | ~65.0 |
| Oxalate (COO⁻) | - | 164.5 |
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 25 °C.
-
Use a standard pulse program with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.[15]
-
Collect a minimum of 16 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[15]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of the target compound and offers structural information through analysis of its fragmentation patterns. For the oxalate salt, Electrospray Ionization (ESI) in positive mode is ideal, as it will readily protonate the basic nitrogen atoms of the diazaspiro[3.3]heptane moiety, allowing detection of the free base cation.
Expected Mass Spectrum: The primary ion observed will be the protonated molecule of the free base, [M+H]⁺, where M is 1-Benzyl-1,6-diazaspiro[3.3]heptane.
| Ion Species | Description | Expected m/z (Illustrative) |
| [M+H]⁺ | Protonated parent molecule (free base) | 203.15 |
| [M+Na]⁺ | Sodium adduct of the parent molecule | 225.13 |
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this solution to approximately 10 µg/mL for infusion or injection.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole) equipped with an ESI source.[16][17]
-
Chromatographic Conditions (for LC-MS):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Identify the peak corresponding to the analyte and analyze the mass spectrum to confirm the m/z of the parent ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] It serves as an excellent identity confirmation tool, providing a unique "fingerprint" for the compound.
Expected Vibrational Frequencies: The spectrum will show characteristic bands for the N-H bonds of the secondary amine salt, aromatic and aliphatic C-H bonds, and the strong carbonyl (C=O) and C-O stretches from the oxalate counter-ion.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, Illustrative) |
| N-H (Ammonium salt) | Stretching | 2400 - 2800 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| C=O (Oxalate) | Asymmetric Stretch | 1650 - 1700 (strong) |
| C-N | Stretching | 1100 - 1250 |
Protocol 3: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.[18]
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Scan the sample over the range of 4000 - 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum and assign the major absorption bands to their corresponding functional groups.
Section 2: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary technique for determining the purity and assay (potency) of pharmaceutical substances.[3][5] A reversed-phase HPLC method is developed and validated to separate the main compound from any potential process impurities or degradation products. The method must be demonstrated to be specific, linear, accurate, precise, and robust according to ICH Q2(R1) guidelines.[6]
Method Validation: The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][19]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | Peak for the main component is resolved from all impurities (Resolution > 2.0). | Ensures the method can selectively measure the analyte.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Demonstrates a proportional response to analyte concentration.[6] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the test results to the true value.[6] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | Shows the consistency of results under the same conditions.[6] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be reliably quantified. |
Protocol 4: Reversed-Phase HPLC for Purity and Assay
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to make a 0.5 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.[3]
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 70% B over 15 min, then hold for 2 min, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The RSD for the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (vs. Standard): Calculate the potency of the sample using the following formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Section 3: Physicochemical and Thermal Properties
Thermal Analysis (TGA/DSC)
Principle: Thermal analysis provides critical information on the stability, melting point, and decomposition profile of a substance.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For an oxalate salt, TGA can reveal dehydration events and the onset of thermal decomposition.[20][21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, glass transitions, and other phase changes.
Expected Thermal Events: For an oxalate salt, one might expect an initial mass loss corresponding to water (if it's a hydrate), followed by decomposition of the oxalate moiety at higher temperatures, often releasing CO and CO₂.[16][21] The DSC should show a sharp endotherm corresponding to the melting point of the salt.
| Analysis | Event | Temperature Range (°C, Illustrative) |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Major Mass Loss | 200 - 400 °C |
| DSC | Melting Point | 180 - 190 °C (Endotherm) |
Protocol 5: TGA and DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
Instrumentation: A calibrated TGA and a separate or simultaneous DSC instrument.
-
TGA Conditions:
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 K/min.[21]
-
Purge Gas: Nitrogen at a flow rate of 40 mL/min.
-
-
DSC Conditions:
-
Temperature Program: Heat from 30 °C to 250 °C at a rate of 10 K/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting curves to determine the onset of decomposition (TGA) and the peak temperature of the melting endotherm (DSC).
Section 4: Workflow Visualization
The following diagrams illustrate the logical flow of experiments for comprehensive material characterization and method validation.
Caption: Overall workflow for the characterization of a new batch of API.
Caption: Workflow for HPLC analytical method validation.
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive strategy for the characterization of this compound. By systematically applying NMR, MS, and FTIR for structural confirmation, a validated HPLC method for purity and assay, and thermal analysis for physicochemical properties, researchers and drug development professionals can establish a high-quality, well-characterized reference standard. This rigorous analytical approach is fundamental to ensuring the reliability of data throughout the pharmaceutical development process and is critical for meeting global regulatory expectations.
References
- Analytical method development and validations of API by using suitable analytical technique. (2025).
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Analytical Method Development and Validation. UI Pharmaceuticals - The University of Iowa.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
- Gurzhiy, V. V., et al. Hydrated Calcium Oxalates: Crystal Structures, Thermal Stability, and Phase Evolution. Crystal Growth & Design.
- Füglein, E., & Schmölzer, S.
- Dollimore, D., et al. The thermal analysis of strontium oxalate.
- TGA Measurements on Calcium Oxalate Monohydr
- Qualitative Analysis of Calcium Oxal
- Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
- Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
- Pharmaceutical Reference Standards: Role, Types & Applic
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- How to choose the right reference standard for your pharmaceutical analysis. (2020). YouTube.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022).
- Reference Standards in the Pharmaceutical Industry. MRIGlobal.
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
- 1-benzyl-1,6-diazaspiro[3.3]heptane. Echemi.
- Spirocyclic diaminocarbenes: synthesis, coordination chemistry, and investigation of their dimeriz
- Benzyl 2,6-diazaspiro[3.
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum. ChemicalBook.
- 1-Benzyl-1,6-diazaspiro[3.
- 1-Benzyl-1,6-diazaspiro[3.
- 2,6-Diazaspiro[3.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. (2017). MDPI.
- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
- 1-Benzyl-1,6-diazaspiro[3.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (2023). PMC - NIH.
- Quantification of oxalate by novel LC-MS/MS: assay development, validation and applic
- tert-Butyl 1,6-diazaspiro[3.
- A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary oxalate and citr
- 1-Oxa-6-azaspiro[3.
Sources
- 1. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mriglobal.org [mriglobal.org]
- 9. pharmtech.com [pharmtech.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. echemi.com [echemi.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. jeol.com [jeol.com]
- 17. A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary oxalate and citrate in patients with nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes & Protocols: Strategic Functionalization of the 1,6-Diazaspiro[3.3]heptane Core for Modern Drug Discovery
Abstract
The 1,6-diazaspiro[3.3]heptane scaffold has emerged as a paramount structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to traditional, more flexible diamine cores like piperazine, providing chemists with a tool to fine-tune physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive overview of the key strategies for the functionalization of the 1,6-diazaspiro[3.3]heptane core, with a focus on robust and scalable synthetic protocols. We will delve into the nuances of selective N-functionalization and explore the potential for C-H functionalization, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in drug development.
Introduction: The Rise of a Privileged Scaffold
The 1,6-diazaspiro[3.3]heptane core, a strained bicyclic system, has garnered significant attention as a "bioisostere" for piperazine.[4] Bioisosteric replacement is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. The constrained conformation of the 1,6-diazaspiro[3.3]heptane scaffold imparts a predictable spatial arrangement of substituents, which can lead to more selective interactions with biological targets.[5][6] Its unique sp³-rich character also contributes to improved solubility and reduced planarity, desirable traits for modern drug candidates.[7][8]
This document will serve as a practical guide for the synthetic chemist, outlining reliable methods for the derivatization of this valuable building block.
Foundational Synthesis of the 1,6-Diazaspiro[3.3]heptane Core
Before functionalization, a reliable supply of the core structure is necessary. A common and scalable approach involves the cyclization of a suitably substituted azetidine precursor. One established method proceeds via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by intramolecular cyclization.[9]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of the 1,6-diazaspiro[3.3]heptane core.
N-Functionalization: The Primary Axis of Diversification
The two secondary amine functionalities of the 1,6-diazaspiro[3.3]heptane core are the primary handles for introducing molecular diversity. Selective mono-N-functionalization is crucial for building libraries of compounds for structure-activity relationship (SAR) studies. This is typically achieved by using a mono-protected derivative, most commonly the N-Boc (tert-butyloxycarbonyl) protected version.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been successfully applied to the N-arylation of 1,6-diazaspiro[3.3]heptane.[3][10] This reaction allows for the coupling of the diamine core with a wide range of aryl and heteroaryl halides.
Objective: To synthesize N-Boc-N'-aryl-1,6-diazaspiro[3.3]heptanes.
Materials:
-
N-Boc-1,6-diazaspiro[3.3]heptane
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide, NaO-t-Bu)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-1,6-diazaspiro[3.3]heptane (1.0 eq.), the aryl halide (1.1 eq.), and the base (1.4 eq.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor and the phosphine ligand in the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Insights:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like RuPhos are often effective in promoting the reductive elimination step, which can be challenging with sterically hindered substrates.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the active catalyst and base.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation offers an alternative to palladium-catalyzed methods and can sometimes be more cost-effective. Modern protocols often use milder conditions than the classical high-temperature reactions.[11]
Objective: To couple N-Boc-1,6-diazaspiro[3.3]heptane with aryl halides using a copper catalyst.
Materials:
-
N-Boc-1,6-diazaspiro[3.3]heptane
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Combine N-Boc-1,6-diazaspiro[3.3]heptane (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.) in a reaction vessel.
-
Add the anhydrous solvent and purge the system with an inert gas.
-
Heat the mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Causality and Insights:
-
Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the coupling reaction at lower temperatures.
-
Base and Solvent: The choice of base and solvent is often interdependent. Stronger bases and polar aprotic solvents generally lead to higher reaction rates.
Reductive Amination for N-Alkylation
For the introduction of alkyl groups, reductive amination is a highly reliable and versatile method.
Objective: To introduce an alkyl substituent onto the 1,6-diazaspiro[3.3]heptane core.
Materials:
-
N-Boc-1,6-diazaspiro[3.3]heptane
-
Aldehyde or ketone (1.1 eq.)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc-1,6-diazaspiro[3.3]heptane and the aldehyde/ketone in the solvent.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise, controlling any effervescence.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality and Insights:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.
-
Acid Catalyst: The acid catalyst accelerates the formation of the iminium/enamine intermediate, which is the species that is reduced.
Deprotection and Further Functionalization
Once the first nitrogen is functionalized, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the second secondary amine for further derivatization.[1] It is important to note that harsh acidic conditions, particularly with HCl, can sometimes lead to ring-opening of the strained azetidine rings.[1] TFA is often the preferred reagent for this deprotection.[1]
C-H Functionalization: An Emerging Frontier
Direct C-H functionalization of the 1,6-diazaspiro[3.3]heptane core is less explored but represents an attractive strategy for late-stage diversification. While specific protocols for this scaffold are not yet widely reported, general principles of directed C-H activation can be considered. Transition metal-catalyzed C-H activation, often directed by a functional group on the molecule, allows for the formation of new C-C or C-heteroatom bonds at positions that are otherwise unreactive.[12][13][14]
Conceptual Workflow for Directed C-H Functionalization
Caption: A conceptual workflow for the C-H functionalization of the 1,6-diazaspiro[3.3]heptane core.
For the 1,6-diazaspiro[3.3]heptane core, a directing group would likely need to be installed on one of the nitrogen atoms. For example, a picolinamide or a similar coordinating group could direct a palladium catalyst to activate a C-H bond on an adjacent N-aryl or N-alkyl substituent.[15] The functionalization of the spirocyclic core's own C-H bonds would be more challenging due to their unactivated nature but could potentially be achieved with appropriate catalyst systems.
Data Summary: Representative N-Arylation Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaO-t-Bu | Dioxane | 100 | 92 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 85 |
| 3 | 4-Iodoanisole | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 88 |
| 4 | 3-Bromoquinoline | Pd₂(dba)₃ (2) | RuPhos (4) | NaO-t-Bu | Dioxane | 100 | 89 |
Yields are representative and may vary based on specific substrate and reaction scale.
Conclusion and Future Outlook
The 1,6-diazaspiro[3.3]heptane core is a validated and highly valuable scaffold for the development of novel therapeutics. The functionalization strategies outlined in this guide, particularly the robust and versatile N-arylation and N-alkylation protocols, provide a clear roadmap for the synthesis of diverse compound libraries. While N-functionalization remains the workhorse for derivatization, the future of this field may lie in the development of selective C-H functionalization methods. Such advancements would unlock new vectors for chemical space exploration, allowing for even more precise tuning of molecular properties and the creation of the next generation of innovative medicines.
References
-
ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved January 3, 2026, from [Link]
-
SYNLETT. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved January 3, 2026, from [Link]
-
MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Retrieved January 3, 2026, from [Link]
-
PubMed. (2012, January 6). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2018, June 1). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved January 3, 2026, from [Link]
-
University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved January 3, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved January 3, 2026, from [Link]
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved January 3, 2026, from [Link]
-
Lookchem. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Transition metal-catalyzed direct remote C–H functionalization of alkyl groups via C(sp3)–H bond activation. Retrieved January 3, 2026, from [Link]
-
PubMed. (2008, August 21). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved January 3, 2026, from [Link]
-
Science. (2023, January 24). Charge-controlled Pd catalysis enables the meta-C–H activation and olefination of arenes. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. Retrieved January 3, 2026, from [Link]
-
YouTube. (2024, January 18). Removable and modifiable directing groups in C-H activation. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved January 3, 2026, from [Link]
-
PubMed. (2015, April 8). Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. Retrieved January 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. Transition metal-catalyzed direct remote C–H functionalization of alkyl groups via C(sp3)–H bond activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate in Targeted Protein Degradation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. At the heart of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component critical to the efficacy of these heterobifunctional molecules. This guide provides an in-depth exploration of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, a rigid and structurally unique linker building block. We will detail its strategic implementation in PROTAC synthesis, offering a rationale for its use grounded in the principles of medicinal chemistry and structural biology. Furthermore, this document provides a comprehensive suite of detailed, step-by-step protocols for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this advanced linker, empowering researchers to harness its potential in their drug discovery endeavors.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1] While the choice of POI and E3 ligase ligands determines the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[2][3]
The 1-Benzyl-1,6-diazaspiro[3.3]heptane scaffold represents a departure from commonly used flexible polyethylene glycol (PEG) or alkyl chain linkers. Its rigid, three-dimensional structure offers several potential advantages in PROTAC design.
The Rationale for a Rigid Spirocyclic Linker
The diazaspiro[3.3]heptane core imparts a high degree of conformational rigidity to the PROTAC linker. This can be advantageous for several reasons:
-
Pre-organization of Ligands: A rigid linker can pre-organize the POI and E3 ligase ligands into a conformation favorable for ternary complex formation, reducing the entropic penalty associated with binding.[4][]
-
Improved Physicochemical Properties: Spirocyclic scaffolds can enhance a molecule's three-dimensionality, which has been linked to improved solubility, reduced lipophilicity, and better metabolic stability compared to linear, flexible linkers.[6] This can lead to improved cell permeability and oral bioavailability, which are significant challenges for many PROTACs that fall outside of traditional "rule of five" guidelines.[7]
-
Enhanced Selectivity: The defined spatial orientation enforced by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially enhancing selectivity for the target protein over other structurally related proteins.
The benzyl group on the 1-position of the diazaspiro[3.3]heptane provides a handle for further chemical modification and can also influence the molecule's properties. The oxalate salt form is often used to improve the handling and solubility of the amine-containing building block.
Synthesis of a PROTAC Incorporating the 1-Benzyl-1,6-diazaspiro[3.3]heptane Linker: A Representative Protocol
While the precise synthesis will depend on the specific POI and E3 ligase ligands, the following protocol outlines a general and robust strategy for incorporating the 1-Benzyl-1,6-diazaspiro[3.3]heptane linker. This protocol is based on established methodologies for PROTAC synthesis, including amide bond formation and deprotection steps.[8][9] For this illustrative protocol, we will conceptualize the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of a BRD4 PROTAC.
Step 1: Deprotection of the Diazaspiro[3.3]heptane Linker
The commercially available 1-Benzyl-1,6-diazaspiro[3.3]heptane is often protected with a tert-butyloxycarbonyl (Boc) group on one of the nitrogens to allow for sequential coupling. The first step is the removal of this protecting group.
Materials:
-
1-Benzyl-6-Boc-2,6-diazaspiro[3.3]heptane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Dissolve 1-Benzyl-6-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected 1-Benzyl-2,6-diazaspiro[3.3]heptane. The product is often used in the next step without further purification.
Step 2: Amide Coupling with the E3 Ligase Ligand
This step involves forming an amide bond between one of the secondary amines of the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN).
Materials:
-
1-Benzyl-2,6-diazaspiro[3.3]heptane (from Step 1)
-
Pomalidomide-carboxylic acid derivative (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Preparative high-performance liquid chromatography (HPLC) system
Protocol:
-
Dissolve the pomalidomide-carboxylic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 1-Benzyl-2,6-diazaspiro[3.3]heptane (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.
Step 3: Amide Coupling with the Protein of Interest (POI) Ligand
The final step is the coupling of the remaining secondary amine on the linker to a carboxylic acid-functionalized POI ligand (e.g., a derivative of JQ1 for BRD4).
Materials:
-
Linker-E3 ligase ligand conjugate (from Step 2)
-
JQ1-carboxylic acid derivative (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
DMF, anhydrous
-
Preparative HPLC system
Protocol:
-
Follow the same procedure as in Step 2, using the linker-E3 ligase ligand conjugate as the amine component and the JQ1-carboxylic acid derivative as the carboxylic acid component.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Cellular Evaluation of the PROTAC: A Suite of Essential Assays
Once the PROTAC has been synthesized and purified, its biological activity must be thoroughly evaluated. The following protocols outline the key assays for characterizing a PROTAC's efficacy in a cellular context.
Assessment of Protein Degradation by Western Blot
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of the target protein.
Diagram of the Western Blot Workflow
Caption: Key steps in the Western Blot analysis workflow.
Protocol:
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., a human cancer cell line expressing BRD4) and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.
Quantifying Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that the PROTAC directly binds to its target protein inside the cell. The principle is that ligand binding stabilizes the protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at a desired concentration or with a vehicle control for a set duration (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein remaining by Western blot or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Monitoring Ternary Complex Formation with NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection of the POI-PROTAC-E3 ligase ternary complex formation in living cells.
Protocol:
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® acceptor in a suitable cell line.
-
Assay Setup: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Kinetic Analysis of Protein Degradation with HiBiT Assay
The HiBiT protein tagging system provides a sensitive and quantitative method to measure the kinetics of protein degradation in real-time.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the LgBiT protein.
-
Degradation Assay:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Add the PROTAC at various concentrations.
-
At different time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate.
-
Measure the luminescence, which is proportional to the amount of HiBiT-tagged POI remaining.
-
-
Data Analysis: Plot the luminescence signal over time for each PROTAC concentration to determine the degradation kinetics. From this data, key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be calculated.
Data Interpretation and Troubleshooting
| Parameter | Description | Expected Outcome for an Effective PROTAC |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | A low nanomolar DC50 value is desirable. |
| Dmax | The maximum percentage of protein degradation achieved. | A Dmax of >80-90% indicates efficient degradation. |
| CETSA Shift | The change in the melting temperature of the target protein upon PROTAC binding. | A significant thermal shift confirms target engagement in cells. |
| NanoBRET™ Signal | The BRET ratio indicating the proximity of the POI and E3 ligase. | A dose-dependent increase in the BRET signal confirms ternary complex formation. |
| HiBiT Kinetics | The rate and extent of protein degradation measured over time. | Rapid and sustained degradation of the target protein. |
Common Troubleshooting:
-
No Degradation Observed:
-
Confirm target engagement using CETSA.
-
Verify ternary complex formation with NanoBRET™.
-
Synthesize analogues with different linker lengths or attachment points.
-
Ensure the chosen cell line expresses the necessary E3 ligase.
-
-
High DC50 Value:
-
Optimize linker composition and length to improve ternary complex stability.
-
Improve the cell permeability of the PROTAC.
-
-
Low Dmax:
-
The rate of protein synthesis may be outpacing the rate of degradation.
-
The ternary complex may be unstable.
-
Conclusion
The this compound is a valuable building block for the synthesis of advanced PROTACs. Its rigid, three-dimensional structure offers the potential to create degraders with improved potency, selectivity, and pharmacokinetic properties. By following the detailed synthetic and analytical protocols provided in this guide, researchers can effectively incorporate this linker into their PROTAC designs and rigorously evaluate their biological activity. The systematic application of these methodologies will undoubtedly accelerate the discovery and development of novel protein degraders for a wide range of therapeutic targets.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Zhang, X., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry.
- Gadd, M. S., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
- Natho, P., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
- Donaro, C., et al. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
- Abbas, M. K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
-
Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117138.
- Johnson, C., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190.
- Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13816–13826.
- Arnold, M., et al. (2025). Rational structure-based design of BRD4 degrader PROTAC. Molecules.
- Janssen, S., et al. (2022).
- Edmondson, S. D., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry.
- European Federation for Medicinal Chemistry. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). [Video]. YouTube.
- Al-Ghanim, A. A., et al. (2023).
- Ciulli, A., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Huy, P. H., & Mbouhom, C. (2019).
Sources
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. PROTACs & Molecular Glues - SYNthesis med chem [synmedchem.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
Troubleshooting & Optimization
Purification challenges of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Welcome to the technical support guide for the purification of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile spirocyclic scaffold. The unique structural properties of diazaspiro[3.3]heptanes make them valuable building blocks in drug discovery, but their purification, particularly as oxalate salts, can present specific challenges.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of 1-Benzyl-1,6-diazaspiro[3.3]heptane challenging?
The primary challenge stems from the basic nature of the two nitrogen atoms within the spirocyclic structure. The free base form, 1-Benzyl-1,6-diazaspiro[3.3]heptane, is often an oil or a low-melting solid that is difficult to crystallize. Furthermore, its basicity causes strong interactions with the acidic silanol groups on standard silica gel, leading to significant tailing, poor separation, and potential product loss during column chromatography.[3][4]
Q2: Why is the compound converted to an oxalate salt for purification?
Converting the basic amine to a salt is a classic and highly effective purification strategy.[5] Oxalic acid is a divalent carboxylic acid that readily forms stable, crystalline salts with amines.[6][7] This transformation offers several advantages:
-
Induces Crystallinity: The salt is typically a well-defined, crystalline solid, which is much easier to handle and purify by recrystallization than the free base.
-
Improves Handling: Solid salts are easier to weigh and transfer accurately compared to oils.
-
Selective Precipitation: Salt formation can be highly selective, often leaving more soluble impurities behind in the mother liquor.
Q3: What are the potential impurities in a synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane?
Impurities are highly dependent on the synthetic route.[8] However, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor aldehyde or amine used in a reductive amination pathway.
-
Partially Reacted Intermediates: In multi-step syntheses, incomplete cyclization can lead to acyclic or monocyclic amine impurities.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, side reactions can occur.
-
Solvent Residues: Trapped solvents from the reaction or workup (e.g., THF, DCM, IPA).
-
Excess Oxalic Acid: If not properly controlled during salt formation.
Q4: What analytical techniques are best for assessing the purity of the final oxalate salt?
A combination of techniques is recommended for unambiguous purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural confirmation and can reveal the presence of organic impurities and residual solvents. The integration of the benzyl group protons versus the spirocyclic core protons can confirm the structure.
-
LC-MS: Ideal for detecting non-volatile impurities at low levels and confirming the molecular weight of the free base after dissociation of the salt.
-
Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Elemental Analysis (CHN): Provides an accurate measure of the elemental composition, which can confirm the correct stoichiometry of the amine to oxalic acid in the salt (e.g., 2:1 hemioxalate).[9]
Purification Workflow Overview
The general strategy involves converting the crude free base amine into its oxalate salt, purifying the salt by recrystallization, and then, if desired, converting the pure salt back into the pure free base.
Caption: General workflow for the purification of 1-Benzyl-1,6-diazaspiro[3.3]heptane via its oxalate salt.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| The oxalate salt precipitates as a gummy oil or a sticky semi-solid, not a crystalline powder. | 1. Supersaturation: The solution is too concentrated, causing the product to crash out of solution amorphously. 2. Solvent Choice: The solvent system is not optimal for inducing crystallization. 3. Presence of Impurities: Certain impurities can inhibit crystal lattice formation. 4. Excess Oxalic Acid: An incorrect stoichiometry can lead to the formation of different, less crystalline salt forms or mixtures. | For Cause 1 & 2: Add a small amount of the primary solvent (e.g., Isopropanol) and gently warm the mixture to redissolve the oil. Allow it to cool very slowly (e.g., in a warm water bath, then to room temp, then to 0-4°C). If it still oils out, add a co-solvent (anti-solvent) like diethyl ether or heptane dropwise while stirring vigorously.[6] For Cause 3: Attempt to purify the crude free base first via a quick filtration through a silica plug (using a mobile phase with triethylamine) before salt formation. For Cause 4: Ensure you are adding a stoichiometric amount of oxalic acid (often 0.5 equivalents for a hemioxalate salt of a diamine). |
| The isolated product is off-white, yellow, or tan instead of white. | 1. Chromophores: The presence of colored impurities from the synthesis (e.g., oxidation byproducts). 2. Thermal Degradation: The compound or impurities may have degraded during the reaction or workup if exposed to excessive heat. | Solution 1: Perform a recrystallization. If the color persists, add a small amount of activated charcoal to the hot solution during recrystallization, allow it to stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities. Solution 2: Review the reaction conditions and ensure temperatures were properly controlled. |
| ¹H NMR shows significant residual solvent (e.g., IPA, EtOH) even after drying. | 1. Inefficient Drying: The crystalline lattice of the salt may be trapping solvent molecules. 2. Insufficient Drying Time/Vacuum: Standard drying may not be enough. | Solution: Dry the solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for an extended period (12-24 hours). Be sure to check the thermal stability of your compound first. Triturating the solid with a non-solvent like diethyl ether or pentane and then filtering can also help remove trapped solvents. |
| Column chromatography of the free base results in severe tailing and poor recovery. | 1. Strong Acid-Base Interaction: The basic amine is binding irreversibly to the acidic silica gel.[3][4] | Option A (Mobile Phase Modifier): Add a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) in a hexane/ethyl acetate or DCM/methanol solvent system.[10] The TEA will occupy the acidic sites on the silica, allowing your compound to elute more cleanly. Option B (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel (KP-NH).[3] These are specifically designed for the purification of basic compounds. Option C (Reversed-Phase): If the compound is sufficiently polar, reversed-phase chromatography using a high pH mobile phase (e.g., water/acetonitrile with ammonium bicarbonate or triethylamine as a modifier) can be effective.[4][10] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Oxalate Salt Formation and Recrystallization
This protocol describes the conversion of crude 1-Benzyl-1,6-diazaspiro[3.3]heptane to its oxalate salt and subsequent purification.
Materials:
-
Crude 1-Benzyl-1,6-diazaspiro[3.3]heptane
-
Anhydrous Oxalic Acid
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Diethyl ether (optional anti-solvent)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude 1-Benzyl-1,6-diazaspiro[3.3]heptane (1.0 eq) in a minimal amount of warm IPA (approx. 5-10 volumes).
-
Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (0.5 to 1.0 eq, depending on the desired salt form) in IPA. Add the oxalic acid solution dropwise to the stirred amine solution at room temperature.
-
Precipitation: A precipitate should form upon addition. If precipitation is slow, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Continue stirring for 1-2 hours at room temperature, then cool the flask in an ice bath for another hour to maximize precipitation.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to aid in drying.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent (e.g., EtOH/water mixture, IPA) and heat gently until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in a 4°C refrigerator overnight.
-
Final Isolation: Collect the purified crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified this compound under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.
Protocol 2: Conversion of Oxalate Salt to Free Base
This protocol is for regenerating the purified free amine from its oxalate salt.
Materials:
-
Purified this compound
-
1-2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution & Basification: Dissolve the oxalate salt in a minimal amount of water. Place this solution in a separatory funnel.
-
Slowly add the aqueous base (e.g., 2M NaOH) to the solution until the pH is strongly basic (pH > 11), as confirmed with pH paper or a meter.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc). The free amine will move into the organic phase.
-
Washing: Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified free base, 1-Benzyl-1,6-diazaspiro[3.3]heptane.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- Sciencemadness.org. (2009). Forming oxalate salts of amines.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Elibrary.
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Science Forums. (2011). Amine purification.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis.
- APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU).
- CymitQuimica. (n.d.). 1-Benzyl-1,6-diazaspiro[3.3]heptane.
- Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- Echemi. (n.d.). 1-BENZYL-1,6-DIAZASPIRO[3.3]HEPTANE.
- RSC Publishing. (n.d.). Interaction of oxalic acid with methylamine and its atmospheric implications.
- Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- CHIRALEN. (n.d.). 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- Westlab. (2025). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety.
- Sciencemadness.org. (2009). oxalic acid reaction with secondary amines.
- Glentham. (n.d.). This compound, 97% Purity.
- Universal Biologicals. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Laibo Chem. (n.d.). This compound.
- Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- ChemScene. (n.d.). tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate(2:1).
- BLDpharm. (n.d.). 1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride.
- RSC Publishing. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- UCL Discovery. (2012). Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis.
- Enamine. (n.d.). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
- ACS Figshare. (2017). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water.
- PMC - NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- PMC - PubMed Central - NIH. (n.d.). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
- PubChem. (2025). 1-Azaspiro[3.3]heptane hemioxalate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane
Welcome to the technical support guide for the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable scaffold in their work. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
Introduction to the Synthesis
1-Benzyl-1,6-diazaspiro[3.3]heptane is a key building block in medicinal chemistry, often used as a constrained bioisostere for piperazine. Its rigid spirocyclic core offers a unique three-dimensional architecture for exploring chemical space. The most common and effective synthesis route involves a two-step process: first, the formation of an N-benzyl substituted azetidine intermediate bearing a reactive handle, followed by an intramolecular cyclization to form the second azetidine ring.
A highly successful method reported in the literature involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by a base-mediated intramolecular cyclization. This guide will focus on troubleshooting this specific and widely applicable pathway.
Core Synthesis Pathway
The primary synthetic route that this guide addresses is the intramolecular cyclization of an acyclic precursor. A well-established method involves the cyclization of a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivative using a strong base.[1]
Caption: General intramolecular cyclization to form the diazaspiro[3.3]heptane core.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of 1-Benzyl-1,6-diazaspiro[3.3]heptane or its complete absence.
Possible Causes & Solutions
-
Cause A: Ineffective Base or Insufficient Basicity
-
Explanation: The final intramolecular cyclization is a nucleophilic substitution that requires a strong, non-nucleophilic base to deprotonate the secondary amine, which then acts as the nucleophile to displace the chloride. If the base is weak, old, or used in insufficient quantity, the reaction will not proceed efficiently. Potassium tert-butoxide (t-BuOK) is a common choice for this transformation.[1]
-
Solution:
-
Verify Base Quality: Use a fresh, unopened bottle of potassium tert-butoxide. This reagent is highly hygroscopic and will lose activity upon exposure to atmospheric moisture.
-
Use Sufficient Equivalents: Employ at least 2.2 equivalents of the base to ensure complete deprotonation and to drive the reaction to completion. Some procedures even add more base after a period of heating.[1]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent such as THF. Protic solvents will quench the base.
-
-
-
Cause B: Formation of Side Products (Elimination or Polymerization)
-
Explanation: Instead of the desired intramolecular SN2 reaction, side reactions can occur. With a strong base, an E2 elimination reaction can compete, leading to an undesired alkene. Alternatively, if the concentration is too high, an intermolecular reaction can occur, leading to dimers or polymers instead of the cyclic product.
-
Solution:
-
Control Temperature: While heating is often necessary, excessive temperatures can favor elimination. Maintain the temperature as recommended in the literature, typically around 70°C in THF.[1]
-
High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, run the reaction at a lower concentration. A typical concentration would be in the range of 0.1-0.5 M.
-
Slow Addition: Adding the substrate to a heated solution of the base can sometimes help maintain a low concentration of the reactive intermediate, favoring cyclization.
-
-
-
Cause C: Steric Hindrance in the Precursor
-
Explanation: The synthesis of 2,6-diazaspiro[3.3]heptanes from a dichloro analogue and a primary amine was reported to be unsuccessful, likely due to the steric hindrance of the neopentyl-like centers.[1] While the intramolecular route is generally more successful, a very bulky substituent on the secondary amine could still impede the cyclization.
-
Solution:
-
Re-evaluate the Substrate: If you are using a highly substituted precursor, this may be the root cause. The parent synthesis using benzylamine is generally high-yielding.
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to overcome the activation barrier, while monitoring for decomposition or side product formation.
-
-
Caption: Competing intramolecular (desired) and intermolecular/elimination (undesired) pathways.
Problem 2: Complex Product Mixture and Purification Difficulties
Your crude reaction mixture shows multiple spots on TLC or several peaks in LC-MS, making isolation of the pure product challenging.
Possible Causes & Solutions
-
Cause A: Incomplete Reaction
-
Explanation: The crude mixture may contain both the starting material and the desired product. This can happen if the reaction time is too short, the temperature is too low, or the base is not sufficiently active.
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Continue heating until the starting material is consumed.
-
Re-treat the Mixture: If the reaction has stalled, you can try adding an additional equivalent of fresh base and continue heating.[1]
-
-
-
Cause B: Presence of Multiple Byproducts
-
Explanation: As discussed in Problem 1, elimination and polymerization products can contribute to a complex mixture. Additionally, if the starting aldehyde for the precursor synthesis was not pure, you may carry over impurities.
-
Solution:
-
Purify the Precursor: Ensure the (1-benzyl-3-chloromethylazetidin-3-yl)methanamine precursor is of high purity before proceeding to the cyclization step.
-
Optimize Reaction Conditions: Refer to the solutions for Problem 1, Cause B to minimize side reactions. Using DMF-water mixtures at elevated temperatures has been reported to provide cleaner reaction profiles in some related cyclizations, obviating the need for a strong base.[1]
-
Chromatography: Column chromatography is often necessary for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. For basic amine products, it can be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel.
-
Ion-Exchange Chromatography: For particularly difficult separations, using an SCX (Strong Cation Exchange) cartridge can be very effective for isolating the basic amine product from neutral or acidic impurities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyclization step?
A1: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for the potassium tert-butoxide mediated cyclization.[1] It has a suitable boiling point for heating and effectively dissolves the reagents. For base-free cyclizations of similar precursors, a mixture of DMF and water (e.g., 9:1) at higher temperatures (e.g., 110°C) has been shown to give clean conversions.[1]
Q2: My starting material, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, is unstable. How can I handle it?
A2: Aldehydes, particularly those with nearby heteroatoms, can be prone to decomposition or oligomerization. It is best to use this intermediate as soon as it is prepared. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C).
Q3: Can I use a different base, like sodium hydride (NaH) or lithium diisopropylamide (LDA)?
A3: While other strong, non-nucleophilic bases could theoretically work, potassium tert-butoxide is well-documented to be effective for this specific transformation.[1] NaH can sometimes be less effective due to its lower solubility. LDA is a very strong base and could potentially lead to other side reactions, such as deprotonation at the benzylic position. It is recommended to start with the literature-proven base (t-BuOK).
Q4: The reaction seems to work, but my isolated yield is consistently low after column chromatography. What could be the issue?
A4: Highly polar amines like diazaspiro[3.3]heptanes can sometimes adhere strongly to silica gel, leading to losses during chromatography.
-
Solution 1: Add 1-2% triethylamine or ammonia in methanol to your eluent system to compete for active sites on the silica and improve recovery.
-
Solution 2: After loading your crude product, flush the column with a non-polar solvent (e.g., hexanes) to remove non-polar impurities, then elute your product with a more polar system containing an amine additive.
-
Solution 3: Consider converting the freebase to its hydrochloride or another salt after the reaction. Salts are often crystalline and can be purified by recrystallization, avoiding chromatography altogether. You can then liberate the freebase in a subsequent step if needed.
Experimental Protocols
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Literature Example)
This protocol is adapted from a reported synthesis of a related compound and serves as an excellent starting point for the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane by substituting phenylamine with ammonia or a protected ammonia equivalent in the preceding step.[1]
Step 1: Cyclization
-
To a stirred solution of the precursor, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equiv), in anhydrous THF (to make a ~0.5 M solution), add potassium tert-butoxide (t-BuOK) as a 1.0 M solution in THF (2.2 equiv).
-
Heat the reaction mixture to 70°C in a sealed tube or a flask equipped with a condenser under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. After approximately 90 minutes, consider adding another 1.0 equivalent of the t-BuOK solution if the starting material is still present.
-
Continue heating for an additional 1-2 hours, or until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl).
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Value |
| Solvent | Anhydrous THF |
| Base | Potassium tert-butoxide (t-BuOK) |
| Base Stoichiometry | 2.2 - 3.2 equivalents |
| Temperature | 70°C |
| Reaction Time | 2 - 4 hours |
| Workup | Filtration of salt, evaporation |
Table 1: Summary of typical reaction parameters for the cyclization step.
References
Sources
Technical Support Center: Solubility Enhancement for 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental chemical properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this molecule is a direct consequence of a balance between its different structural components:
-
Diazaspiro[3.3]heptane Core: This spirocyclic structure contains two tertiary amine nitrogens. These nitrogen atoms are basic and can be protonated. The ability to become charged at lower pH is a primary driver for aqueous solubility.
-
Benzyl Group: The benzyl substituent is a nonpolar, aromatic group. This part of the molecule is hydrophobic and tends to decrease solubility in aqueous media.
-
Oxalate Counter-ion: The compound is supplied as an oxalate salt. Oxalic acid is a dicarboxylic acid, and its anion (C₂O₄²⁻) is the conjugate base of a weak acid.[1] This salt form is chosen to improve the solid-state properties and initial solubility over the freebase form.[2] The interplay between the protonation state of the basic nitrogens and the oxalate anion is critical and highly pH-dependent.[3][4]
Q2: I see the compound listed as both an oxalate and a hemioxalate. What is the difference?
A2: This is an important distinction. The molecular formula C₂₆H₃₄N₄O₄ and the name "this compound (2:1)" or "hemioxalate" indicate that the stoichiometry is two molecules of the basic 1-Benzyl-1,6-diazaspiro[3.3]heptane for every one molecule of oxalic acid.[5] This is crucial for calculating molarity and understanding buffering capacity. For the purposes of this guide, we will refer to it as the oxalate salt, but you must use the correct molecular weight (approx. 466.57 g/mol ) based on the 2:1 stoichiometry for all concentration calculations.[5][6]
Q3: What is the general expected solubility profile of this compound in common laboratory solvents?
A3: While specific quantitative data is best determined empirically, a general profile can be predicted:
-
Aqueous Solutions (e.g., Water, PBS): Solubility is expected to be poor at neutral or basic pH due to the hydrophobic benzyl group. However, solubility should increase significantly in acidic conditions (pH < 7) as the amine groups become protonated.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is generally expected in these solvents.
-
Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is likely. These solvents can act as both hydrogen bond donors and acceptors and have a lower polarity than water.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Very low solubility is expected.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides step-by-step guidance to systematically overcome common solubility issues.
Q4: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?
A4: The most direct approach is pH adjustment . Because the parent molecule is a weak base, its salt form is considered a "basic salt" and will be significantly more soluble in acidic solutions.[7] This phenomenon is governed by Le Châtelier's Principle: adding acid (H⁺) protonates the basic nitrogen atoms, shifting the dissolution equilibrium towards the more soluble, ionized form.[1][4]
Protocol 1: pH-Based Solubility Screening
-
Preparation: Prepare a slurry of the compound in deionized water or your target buffer at a concentration slightly higher than your desired final concentration (e.g., 5 mg/mL).
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the slurry.
-
Titration: Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry while stirring continuously.
-
Observation: Monitor the solution for visual clarity. Note the pH at which the compound fully dissolves.
-
Final Adjustment: Once dissolved, you can, if necessary, carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) to reach your target pH. Be cautious, as the compound may precipitate if you raise the pH too high. The pH at which precipitation begins is the upper limit for your formulation.
-
Validation: Always confirm the final pH and visually inspect for any signs of precipitation after letting the solution sit for a short period.
Mechanism of pH-Dependent Solubility
The diagram below illustrates how lowering the pH drives the dissolution of a salt containing a basic amine.
Caption: A step-by-step decision tree for troubleshooting solubility.
References
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Siepmann, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
-
Quotient Sciences. (2025). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. Retrieved from [Link]
-
The Journal of Chemical Physics. (2017). Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. Retrieved from [Link]
-
Rattanatisi, S., et al. (2017). Addition of calcium compounds to reduce soluble oxalate in a high oxalate food system. Food Chemistry. Retrieved from [Link]
-
PubMed. (2017). Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Journal of Endourology. (2025). Solubility of Calcium Oxalate Monohydrate and Hydroxyapatite in Edta Solutions. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
CentAUR. (2019). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
Sciencemadness.org. (2010). Analytical Chemistry - Precipitate. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. Retrieved from [Link]
-
AHH Chemical. (n.d.). This compound. Retrieved from [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
-
IC-Unicamp. (2023). A Review of Sodium Oxalate Solubility in Water. Retrieved from [Link]
-
Laibo Chem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. fiveable.me [fiveable.me]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Welcome to the technical support center for 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the scientific integrity of your experiments by providing insights grounded in chemical principles and field-proven practices.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep the compound away from sources of ignition and incompatible substances, such as strong oxidizing agents.[1] Long-term storage should be in a cool, dry place.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[1] The N-benzyl amine moiety can be susceptible to oxidative cleavage.[3][4] Additionally, the diazaspiro[3.3]heptane core may be sensitive to strong acids, potentially leading to ring-opening.[5] It is also advisable to avoid contact with metal ions that can form insoluble oxalate salts.
Q3: Is this compound hygroscopic?
Q4: What is the expected pH of a solution of this compound in water?
A4: The oxalate ion is the conjugate base of a weak acid (oxalic acid) and will undergo hydrolysis in water, producing hydroxide ions (OH⁻).[6] This will result in a slightly basic solution, typically with a pH between 7 and 8.5, depending on the concentration.[6]
II. Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during experimentation.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause 1: Compound Degradation. The stability of this compound can be compromised by improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, tightly sealed container).
-
Assess Purity: Perform a purity analysis using HPLC or qNMR to check for the presence of degradation products. A well-defined HPLC method is provided in the "Experimental Protocols" section.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments, as the stability of the compound in various solvents over time may not be fully characterized.
-
-
-
Potential Cause 2: Salt Disproportionation. In the presence of acidic or basic excipients or impurities, the oxalate salt can dissociate, leading to the formation of the free base or oxalic acid.[7]
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your experimental system is controlled and compatible with the stability of the salt.
-
Check for Excipient Interactions: If formulating, be aware that hygroscopic and acidic excipients can promote salt disproportionation.[8]
-
-
Issue 2: Poor solubility or precipitation in aqueous solutions.
-
Potential Cause 1: pH-dependent Solubility. The solubility of both the amine and the oxalate can be influenced by pH.
-
Troubleshooting Steps:
-
Measure and Adjust pH: The free base form of the amine is less soluble in water than the salt. If the pH is too high, the free base may precipitate. Conversely, at a low pH (below ~4.2), oxalic acid may precipitate as it is less soluble than sodium oxalate.[6]
-
Buffer the Solution: Use a suitable buffer system to maintain a pH where both the protonated amine and the oxalate ion are soluble.
-
-
-
Potential Cause 2: Presence of Metal Ions. Divalent metal ions, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can form insoluble precipitates with oxalate.
-
Troubleshooting Steps:
-
Use Deionized Water: Prepare all aqueous solutions with high-purity, deionized water to minimize metal ion contamination.
-
Avoid Incompatible Buffers: Be mindful of the composition of your buffers and media. For example, avoid using calcium-containing buffers if possible.
-
-
Issue 3: Unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Potential Cause 1: Oxidative Degradation. The N-benzyl group is susceptible to oxidation, which can lead to de-benzylation.[3][4]
-
Troubleshooting Steps:
-
Degas Solvents: Use degassed solvents for sample preparation and as mobile phases to minimize dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your experimental setup.
-
-
-
Potential Cause 2: Acid-Catalyzed Ring Opening. The diazaspiro[3.3]heptane core can be sensitive to strong acids.[5]
-
Troubleshooting Steps:
-
Use Milder Acids: If acidic conditions are necessary, consider using a milder acid like trifluoroacetic acid (TFA) instead of hydrochloric acid (HCl).[5]
-
Limit Exposure Time: Minimize the time the compound is exposed to acidic conditions.
-
-
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area, accurately weigh the desired amount of the compound into a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.[1]
-
Purity Calculation: Use the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
IV. Visualizations
Caption: Troubleshooting workflow for stability issues.
V. References
-
Burris, K. D., et al. (2014). A-869293, a potent and selective 2,6-diazaspiro[3.3]heptane antagonist of the dopamine D3 receptor. ACS Chemical Neuroscience, 5(10), 953–963.
-
Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
-
Chavan, D., et al. (2015). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 15(9), 4534–4545.
-
Ilie, C. I., et al. (2022). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics, 14(7), 1358.
-
Wager, T. T., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4786.
-
Caron, S., et al. (2010). The evolving role of azaspiro[3.3]heptanes in medicinal chemistry. Journal of Medicinal Chemistry, 53(13), 4813–4828.
-
Suryanarayanan, R. (2012). Understanding the stability of salts and cocrystals in a drug product environment. University of Minnesota Digital Conservancy. Retrieved from [Link]
-
PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
-
Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
-
Bull, S. D., et al. (2002). Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines. Synlett, 2002(01), 161-163.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Byproduct Formation in Diazaspiro[3.3]heptane Reactions
Introduction: The Challenge of the Strained Spirocycle
Diazaspiro[3.3]heptane (DSH) and its derivatives are prized building blocks in modern drug discovery. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when replacing more traditional scaffolds like piperazine.[1][2] However, the inherent ring strain of the fused azetidine rings, while synthetically useful, also makes the DSH core susceptible to specific side reactions.
This guide is designed as a first line of technical support for researchers encountering unexpected byproducts in their DSH reactions. It is structured in a question-and-answer format to directly address the most common issues, providing mechanistic explanations, diagnostic protocols, and proven troubleshooting strategies.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a significant amount of an insoluble, high-molecular-weight solid. Is this polymerization?
Answer: Yes, this is a very common issue, particularly when working with the freebase form of diazaspiro[3.3]heptane or when subjecting it to acidic conditions. The strain in the four-membered azetidine rings makes the scaffold susceptible to ring-opening polymerization (ROP).[3]
Plausible Causes & Mechanisms:
-
Acid-Catalyzed ROP: Trace amounts of acid (e.g., from reagents, solvents, or incomplete neutralization of a DSH salt) can protonate one of the nitrogens. This activates the ring, making it susceptible to nucleophilic attack by another DSH molecule, initiating a chain-growth polymerization.
-
Lewis Acid-Mediated ROP: Lewis acids, often used in catalysis, can coordinate to the nitrogen atoms, similarly activating the ring system towards polymerization.
-
Thermal Instability: While less common at moderate temperatures, prolonged heating of the DSH freebase can also lead to oligomerization or polymerization.
Diagnostic Steps:
-
Solubility Test: The polymer is typically insoluble in common organic solvents like DCM, EtOAc, and MeCN, but may show some solubility in more polar solvents like MeOH or DMSO.
-
NMR Analysis: If any soluble portion can be isolated, ¹H NMR will show broad, poorly resolved peaks, a hallmark of polymeric material, instead of the sharp singlets expected for the DSH monomer.
-
Mass Spectrometry: Techniques like MALDI-TOF MS are ideal for characterizing polymers, but even ESI-MS may show a distribution of repeating mass units corresponding to the DSH monomer if low-molecular-weight oligomers are present.
Prevention & Mitigation Strategies:
-
Ensure Complete Neutralization: When starting from a DSH salt (e.g., DSH·2HCl), ensure the complete neutralization and removal of inorganic salts before use. A liquid-liquid extraction with a strong base (e.g., 1-2 M NaOH) followed by drying of the organic phase is critical.
-
Use Hindered, Non-Nucleophilic Bases: In reactions requiring a base, use a hindered base like diisopropylethylamine (DIPEA) or proton sponge. These are less likely to act as nucleophiles themselves.
-
Strictly Anhydrous & Inert Conditions: For sensitive reactions, use freshly distilled, anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) to prevent the formation of acidic species from solvent degradation.
-
TFA for Deprotection: When removing Boc protecting groups from DSH derivatives, trifluoroacetic acid (TFA) in DCM is often preferred over HCl in ethers. Studies have shown that treatment with HCl can lead to ring-opening byproducts, whereas TFA provides cleaner deprotection.[4]
FAQ 2: I'm trying to perform a mono-N-functionalization (e.g., Boc protection), but I'm getting a mixture of starting material, mono-adduct, and di-adduct. How can I improve selectivity?
Answer: Achieving selective mono-functionalization of the symmetric DSH core is a common challenge. The two secondary amine nitrogens have nearly identical reactivity, and once the first group is attached, the reactivity of the second nitrogen is not significantly diminished. Controlling stoichiometry and reaction conditions is key.
Plausible Causes for Poor Selectivity:
-
Stoichiometry: Using ≥1.0 equivalent of your electrophile (e.g., Boc₂O, alkyl halide) will invariably lead to the formation of the di-substituted product.
-
Reaction Rate: A very fast reaction can make it difficult to stop at the mono-substituted stage, even with controlled stoichiometry.
-
Base Equivalence: Using an excess of a strong base can fully deprotonate both nitrogens, increasing the rate of di-substitution.
Diagnostic Steps:
-
LC-MS Analysis: This is the most effective tool. You should see three distinct peaks with the expected masses for the starting material (DSH), the mono-adduct, and the di-adduct.
-
TLC Analysis: A well-chosen solvent system can often resolve the three spots. The starting DSH is typically the most polar (baseline), while the di-adduct is the least polar.
Strategies for Selective Mono-functionalization:
-
Sub-stoichiometric Electrophile: The most critical parameter. Start with 0.8-0.9 equivalents of the electrophile. This will necessarily leave some starting material behind, but it significantly suppresses the formation of the di-adduct, making purification much easier.
-
Slow Addition: Add the electrophile dropwise as a dilute solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
Controlled Base: Use precisely 1.0 equivalent of a base like triethylamine or DIPEA.
Experimental Protocol: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane
-
Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.0 eq).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 0.9 eq) in DCM.
-
Add the Boc₂O solution dropwise to the stirred DSH solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by LC-MS. Once the Boc₂O is consumed, quench the reaction with water.
-
Perform a standard aqueous workup. The unreacted DSH can be removed by washing the organic layer with a dilute acid (e.g., 0.1 M HCl), which will protonate and extract the more basic starting material into the aqueous phase.
-
Purify the desired mono-Boc product by flash column chromatography.
FAQ 3: During a deprotection step using HCl, my product seems to have degraded into multiple unknown products. What could be happening?
Answer: The strained bis-azetidine core of DSH is sensitive to strong acids, particularly hydrogen halides like HCl. While effective for deprotection, these conditions can also catalyze ring-opening of one of the azetidine rings.
Plausible Byproduct Structures:
The most likely byproduct results from the nucleophilic attack of the chloride ion on one of the methylene carbons adjacent to a protonated nitrogen, leading to the formation of a (3-(aminomethyl)azetidin-3-yl)methyl chloride derivative. This is a known issue with this scaffold.[4]
Diagnostic & Prevention Strategies:
| Issue | Diagnostic Method | Recommended Solution & Rationale |
| Ring-Opening | LC-MS: Look for a peak with a mass corresponding to [M+H]⁺ of the desired amine + 36.5 (mass of HCl).¹³C NMR: Appearance of new signals for a -CH₂Cl group (typically 40-50 ppm). | Use TFA: Deprotect with neat trifluoroacetic acid (TFA) or a TFA/DCM mixture at room temperature.[4] The trifluoroacetate anion is significantly less nucleophilic than chloride, preventing the ring-opening side reaction. The resulting TFA salt can then be neutralized or used directly. |
| Incomplete Deprotection | LC-MS/NMR: Presence of starting material. | Increase Reaction Time/Temp: If using TFA, simply extend the reaction time or allow it to proceed at a slightly higher temperature (e.g., 40 °C). |
References
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. (n.d.).
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022). Retrieved January 3, 2026, from [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Ring-Opening Polymerization—An Introductory Review - MDPI. (2012). Retrieved January 3, 2026, from [Link]
Sources
Technical Support Center: Catalyst Selection for Diazaspiro[3.3]heptane Synthesis
Welcome to the technical support center for the synthesis of diazaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable sp³-rich scaffold into their work. As a rigid bioisostere for piperazine, the diazaspiro[3.3]heptane core offers unique structural and physicochemical properties, but its synthesis, particularly the construction of the strained bis-azetidine system, can present challenges.[1][2][3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2,6-diazaspiro[3.3]heptanes. The most common and robust methods involve a two-step sequence: a reductive amination to form a key intermediate, followed by a base-mediated intramolecular cyclization. Our troubleshooting will focus on this prevalent pathway.
Issue 1: Consistently Low Yield of the Final Diazaspiro[3.3]heptane Product
Question: I am following a standard reductive amination/cyclization protocol, but my overall yield is poor. What are the likely causes and how can I fix them?
Answer: Low yield is the most common complaint and can stem from either the initial reductive amination or the final cyclization step. A systematic approach is required to pinpoint the issue.
Causality Analysis Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
In-Depth Explanation:
-
Intermediate Purity is Paramount: The quality of your acyclic precursor, such as (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine, is critical. Before proceeding to the cyclization, confirm its purity by ¹H NMR and LC-MS.
-
If Impure (Reductive Amination Failure): The reductive amination of the starting aldehyde (e.g., 1-benzyl-3-chloromethylazetidine-3-carbaldehyde) can be inefficient. For alkyl amines, a stepwise method often gives superior yields compared to a one-pot reaction. First, form the imine in a toluene-methanol mixture, then remove the solvents under reduced pressure to drive the equilibrium. Finally, dissolve the crude imine in methanol and reduce with sodium borohydride.[5] For anilines, a one-pot reaction using sodium triacetoxyborohydride in dichloroethane with acetic acid is generally effective.[5]
-
-
Optimizing the Cyclization (The "Catalyst" Choice): The key to the second step is an irreversible intramolecular Sₙ2 reaction. This is not a catalytically cycled reaction in the traditional sense; rather, it is mediated by a stoichiometric base. The choice of base and solvent system is crucial for success.
-
Strong, Non-nucleophilic Base: The goal is to deprotonate the secondary amine, creating a potent intramolecular nucleophile, without competing side reactions. Potassium tert-butoxide (t-BuOK) is a highly effective choice, typically used in a solvent like THF.[5]
-
Solvent Effects: The reaction can be extremely slow in some solvents. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, the reaction proceeds to completion in DMF at 70 °C but is sluggish in THF at the same temperature.[5]
-
Thermal Conditions: Heating is almost always required. A temperature of 70 °C is a good starting point.[5] In some cases, particularly with hydrochloride salts of the amine precursor, heating in a DMF/water mixture to 110 °C can be sufficient to promote cyclization without any added base, presumably by facilitating dissociation of the HCl salt.[5]
-
Data Summary: Cyclization Condition Optimization
| Entry | Base | Solvent | Temperature (°C) | Conversion/Outcome | Reference |
| 1 | DBU | THF | 70 | Very Slow | [5] |
| 2 | DBU | DMF | 70 | Complete Conversion | [5] |
| 3 | K₂CO₃ | DMF | 110 | Less Clean Reaction | [5] |
| 4 | t-BuOK | THF | 70 | Complete Conversion | [5] |
| 5 | None | DMF | 110 | Complete Conversion | [5] |
| 6 | None | DMF/H₂O | 110 | Optimal: Rapid & Clean | [5] |
Issue 2: Formation of Complex Mixtures or Unexpected Side Products
Question: My reaction produces a complex mixture of products, and I am unable to isolate the desired diazaspiro[3.3]heptane. What is going wrong?
Answer: The formation of complex mixtures often points to an inappropriate synthetic strategy or instability of the target molecule under the reaction conditions.
-
Avoid Problematic Precursor Activation: While activating diols or chloroalcohols with reagents like mesyl chloride (MsCl) or triflic anhydride (Tf₂O) is a standard strategy for promoting nucleophilic substitution, it has been shown to be problematic for this specific synthesis. Reaction of such activated intermediates with primary amines often leads to complex mixtures and little to no desired product.[5] The likely cause is a combination of competing elimination reactions and intermolecular side reactions.
-
Recommendation: Adhere to the robust aldehyde-to-amine pathway. The synthesis of the key 1-benzyl-3-chloromethylazetidine-3-carbaldehyde precursor via Swern oxidation of the corresponding alcohol is a reliable method.[5]
-
-
Ring Instability During Deprotection: The diazaspiro[3.3]heptane core, while valuable, contains two strained four-membered rings. This strained nature can make it susceptible to ring-opening under harsh conditions, particularly strong acid.
-
Observation: When removing a Boc protecting group, treatment with HCl in diethyl ether has been observed to cause ring opening of the 2,6-diazaspiro[3.3]heptane scaffold.[6]
-
Solution: Use a milder acid for deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a preferred method that preserves the spirocyclic core.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the 2,6-diazaspiro[3.3]heptane core?
The most direct and scalable method reported involves a two-stage process starting from a 3-chloromethyl-3-carbaldehyde azetidine precursor.[5]
Caption: High-Level Synthetic Workflow.
An alternative route involving a double displacement reaction on a 3,3-bis(chloromethyl)azetidine analogue has been investigated but is often unsuccessful, likely due to the steric hindrance of the neopentyl-like center.[5]
Q2: What is the role of a "catalyst" in the key cyclization step?
For the formation of the second azetidine ring, the reaction is typically a base-mediated intramolecular nucleophilic substitution, not a catalytic process with turnover. The "catalyst" in this context is a strong base used in stoichiometric or slight excess amounts. Its role is to deprotonate the secondary amine, generating a highly reactive amide anion that rapidly attacks the intramolecular electrophilic carbon center (bearing a chlorine or other leaving group), thereby closing the ring.
Q3: When is a palladium catalyst necessary for functionalizing diazaspiro[3.3]heptanes?
Palladium catalysts are essential for N-arylation reactions (Buchwald-Hartwig amination). This is a powerful method for attaching aryl groups to one of the nitrogen atoms of the spirocycle, which is a common requirement in medicinal chemistry.[1][7] A typical protocol involves:
-
Palladium Precatalyst: Pd₂(dba)₃
-
Base: A strong base like sodium tert-butoxide (NaOt-Bu).[6]
-
Solvent: Anhydrous, degassed aprotic solvents like dioxane or toluene.[6][8]
This method is generally used on a mono-protected diazaspiro[3.3]heptane to ensure selective arylation.[6]
Q4: Why are protecting groups like Boc and Benzyl used so frequently?
Protecting groups are critical for achieving differential functionalization of the two nitrogen atoms in the symmetrical diazaspiro[3.3]heptane core.
-
Selective Functionalization: One nitrogen can be protected (e.g., with a Boc group), allowing the other free secondary amine to be selectively modified (e.g., via N-arylation or alkylation).
-
Enabling Synthesis: In many synthetic routes, one of the azetidine rings is constructed with a protecting group already in place (e.g., a Benzyl group).[5] This protected intermediate is then carried through the synthesis of the second ring.
-
Deprotection: The choice of protecting group is dictated by the desired downstream reactions. The benzyl group is typically removed via hydrogenolysis, while the Boc group is removed with acid (carefully, as noted in the troubleshooting guide).[6]
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is an example of the reliable reductive amination/cyclization sequence.[5]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane, add aniline (1.0 equiv) followed by acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or LC-MS, typically 2-4 hours).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, by flash column chromatography.
Step 2: Base-Mediated Cyclization
-
Dissolve the purified amine intermediate (1.0 equiv) from Step 1 in anhydrous THF in a sealed tube.
-
Add potassium tert-butoxide (t-BuOK, 2.2 equiv, as a 1.0 M solution in THF).
-
Seal the tube and heat the reaction at 70 °C.
-
Monitor the reaction progress by LC-MS. If the reaction stalls, an additional charge of t-BuOK (1.0 equiv) may be added after 90 minutes.[5]
-
Continue heating for another 1-2 hours until completion.
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated KCl salt.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by chromatography to yield the final 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
References
-
Aimon, A., & Rzepa, H. S. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 167-170. [Link]
-
Kumagai, N., & Shibasaki, M. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]
-
Gittinger, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4814. [Link]
-
ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF. [Link]
-
Bode, J. W., & Siau, W.-Y. (2019). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 21(10), 3481-3484. [Link]
-
Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-6. [Link]
-
Wang, Y., et al. (2021). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 57(80), 10397-10400. [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 129(12), 3534-3536. [Link]
-
Zawatzky, K., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1479-1485. [Link]
-
Jäntschi, L., & Bolboacă, S.-D. (2018). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 23(7), 1735. [Link]
Sources
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
Overcoming steric hindrance in 1-Benzyl-1,6-diazaspiro[3.3]heptane reactions
Welcome to the technical support center for 1-Benzyl-1,6-diazaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique, rigid, three-dimensional structure of the diazaspiro[3.3]heptane core makes it an attractive piperazine bioisostere, offering novel vectors for substituent placement.[1][2][3] However, the compact nature of this scaffold, particularly when substituted with a bulky N-benzyl group, introduces significant steric challenges that can impede subsequent functionalization.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these steric barriers and achieve your synthetic goals.
The Core Challenge: Understanding Steric Hindrance in 1-Benzyl-1,6-diazaspiro[3.3]heptane
The primary synthetic challenge arises from the steric bulk of the N-benzyl group shielding the adjacent secondary amine (N6). This shielding effect dramatically reduces the nucleophilicity of the N6 nitrogen and physically blocks the approach of electrophiles, leading to sluggish or failed reactions.
Troubleshooting Guide: Common Reaction Failures & Solutions
This section addresses specific, common issues encountered during the functionalization of the secondary amine on the 1-Benzyl-1,6-diazaspiro[3.3]heptane core.
Issue 1: N-Acylation Stalls or Proceeds with Low Yield
Q1: I am attempting to acylate the secondary amine of 1-Benzyl-1,6-diazaspiro[3.3]heptane with an acyl chloride or anhydride, but the reaction is extremely slow and gives a poor yield. What is the primary cause and how can I fix it?
A1: The primary cause is severe steric hindrance. The bulky benzyl group on N1 shields the N6 amine, preventing the approach of the acylating agent. Standard conditions are often insufficient to overcome this energy barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-Acylation.
Detailed Recommendations:
| Problem | Probable Cause | Recommended Solution(s) | Rationale |
| Low Conversion | Insufficiently reactive acylating agent. | Switch from anhydrides or carboxylic acids (with standard coupling agents) to the corresponding acyl chloride . If using a carboxylic acid, employ a highly reactive coupling system like TCFH (tetramethylchloroformamidinium hexafluorophosphate) with catalytic Oxyma Pure® .[4] | Acyl chlorides are intrinsically more electrophilic. Advanced coupling agents like TCFH/Oxyma generate a highly activated ester intermediate that can react with poorly nucleophilic, hindered amines.[4] |
| Reaction Stalls | Steric clash between substrate, reagents, and base. | Use a non-nucleophilic, sterically compact base. Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices over triethylamine or DIPEA. | These bases are effective proton scavengers but are too bulky to compete as nucleophiles or cause further steric crowding around the reaction center. |
| Side Product Formation | Reaction temperature too high, leading to decomposition or side reactions. | If heating is required, increase temperature incrementally (e.g., to 50 °C, then 70 °C) while monitoring reaction progress by TLC or LC-MS every hour. | This allows for finding the minimum temperature required for the reaction to proceed without providing excessive energy for decomposition pathways. |
Issue 2: N-Alkylation with Bulky Electrophiles Fails
Q2: I'm trying to perform a direct N-alkylation on the secondary amine using a bulky alkyl halide (e.g., isopropyl iodide, cyclohexyl bromide), but I'm only recovering my starting material. What strategies can I employ?
A2: Direct SN2 alkylation with sterically demanding electrophiles is exceptionally difficult due to the combined steric bulk of the substrate and the incoming alkyl halide. The transition state is highly crowded and energetically unfavorable.
Recommended Strategies:
-
Reductive Amination: This is often the most effective strategy. Instead of an alkyl halide, use the corresponding ketone or aldehyde. The reaction proceeds via an iminium intermediate, which is then reduced in situ. This pathway is less sensitive to steric hindrance than a direct SN2 attack.
-
Transition Metal-Catalyzed Cross-Coupling: For aryl or vinyl groups, a Buchwald-Hartwig or Ullmann-type C-N cross-coupling reaction is the method of choice. These reactions proceed through mechanisms that can accommodate sterically hindered partners.[5][6][7]
Comparison of Strategies for N-Alkylation/Arylation:
| Method | Electrophile | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, ACN) | Simple setup, inexpensive reagents. | Fails with bulky R groups due to steric hindrance. |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (NaBH(OAc)₃, NaBH₃CN), Acid catalyst (AcOH) | Excellent for bulky secondary and tertiary alkyl groups. Tolerates many functional groups. | Requires carbonyl equivalent of the desired alkyl group. |
| Buchwald-Hartwig | Aryl/Vinyl Halide/Triflate | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (NaOt-Bu, LHMDS) | Broad scope for aryl and heteroaryl groups. High functional group tolerance.[6] | Requires careful exclusion of air/moisture; catalyst and ligand costs. |
| Ullmann Coupling | Aryl Iodide | Cu Catalyst (e.g., CuI), Ligand (e.g., a diamine), Base (K₂CO₃), High Temp | A classic method, often cost-effective. Good for electron-deficient aryl halides.[5] | Often requires high temperatures (100-160 °C); can have narrower scope than Pd-catalyzed methods. |
Issue 3: Difficulty with N-Benzyl Deprotection
Q3: I need to remove the N-benzyl group to functionalize both nitrogens, but standard catalytic hydrogenation (Pd/C, H₂) is slow or ineffective. Why is this happening?
A3: The product of the reaction, the free secondary amine, can act as a catalyst poison for palladium, coordinating to the metal surface and inhibiting further catalytic turnover.[8] This effect is exacerbated in sterically hindered systems.
Troubleshooting Deprotection:
Caption: Decision tree for N-Benzyl deprotection strategies.
Key Recommendations:
-
Use Pearlman's Catalyst (Pd(OH)₂/C): It is often more effective than Pd/C for debenzylating amines.
-
Acidify the Medium: Adding one equivalent of an acid (like HCl in ethanol) protonates the product amine, preventing it from poisoning the catalyst.[8]
-
Increase Hydrogen Pressure: Using a pressure vessel (Parr shaker) can significantly accelerate the reaction.
-
Consider a Co-catalyst: The addition of a heterogeneous acid catalyst like niobic acid-on-carbon can dramatically improve reaction times for Pd/C-catalyzed hydrogenations.[9]
-
Alternative Chemistries: For substrates incompatible with hydrogenation, enzymatic deprotection using a laccase/TEMPO system offers a mild, chemoselective alternative in an aqueous medium.[10]
Frequently Asked Questions (FAQs)
Q: Can I selectively functionalize N6 without first removing the benzyl group? A: Yes, this is the primary goal of the strategies outlined above. For acylations, use highly activated electrophiles. For alkylations, reductive amination is superior. For arylations, transition metal catalysis is necessary. Direct alkylation with anything other than the most reactive, unhindered electrophiles (e.g., methyl iodide) is likely to fail.
Q: Is it possible to perform a one-pot debenzylation and subsequent functionalization? A: This is challenging but potentially feasible. After complete debenzylation via hydrogenation (confirmed by LC-MS), the catalyst can be filtered off, and the resulting crude amine salt can be neutralized in situ and reacted with an electrophile. However, a standard workup and purification after debenzylation is highly recommended to ensure purity and avoid side reactions with residual reagents.
Q: My starting material is the dihydrochloride or hemioxalate salt. How does this affect my reactions? A: You must first neutralize the salt to the free base before attempting any functionalization. This is typically done by partitioning the salt between an organic solvent (like DCM or EtOAc) and an aqueous base (like 1M NaOH or saturated NaHCO₃), followed by separation, drying, and removal of the organic solvent. Failure to free-base the amine will result in no reaction, as the protonated amine is not nucleophilic.
Protocol Spotlight: Reductive Amination with a Hindered Ketone
This protocol describes the N-alkylation of 1-Benzyl-1,6-diazaspiro[3.3]heptane with cyclohexanone, a sterically demanding ketone, to form 1-Benzyl-6-cyclohexyl-1,6-diazaspiro[3.3]heptane.
Materials & Reagents:
-
1-Benzyl-1,6-diazaspiro[3.3]heptane (free base)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Benzyl-1,6-diazaspiro[3.3]heptane (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add cyclohexanone (1.2 eq) followed by glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 30 minutes. This period allows for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate and Other Spirocyclic Linkers in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the linker element, though often perceived as a simple spacer, plays a pivotal role in dictating the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent.[1][2] This is particularly true in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), where the linker's architecture governs the productive formation of a ternary complex between the target protein and an E3 ligase.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been the historical workhorses, the rational design of next-generation therapeutics is increasingly turning towards rigid and semi-rigid linkers to gain precise control over molecular conformation and properties.[5][6]
This guide provides an in-depth comparison of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, a prominent example of a rigid spirocyclic linker, with other spirocyclic and traditional flexible linkers. We will delve into the structural advantages, impact on physicochemical properties, and provide supporting experimental data and protocols to inform the rational selection of linkers in your drug discovery programs.
The Rise of Spirocyclic Linkers: Escaping Flatland in Drug Design
The concept of "escaping flatland" in medicinal chemistry underscores the need to move away from planar, aromatic structures towards more three-dimensional molecules.[2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[4] Their inherent rigidity and well-defined three-dimensional geometry offer several advantages over their flexible counterparts:
-
Conformational Pre-organization: Rigid linkers can lock the bioactive moieties of a molecule into a conformation that is optimal for binding to its biological targets. This pre-organization can reduce the entropic penalty of binding, leading to enhanced potency and affinity.[5][7]
-
Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the intended target protein and minimize off-target effects.[8]
-
Enhanced Physicochemical and Pharmacokinetic Properties: The constrained nature of spirocyclic linkers can lead to improved metabolic stability, aqueous solubility, and cell permeability, all critical parameters for a successful drug candidate.[9][10]
A Deep Dive into this compound
1-Benzyl-1,6-diazaspiro[3.3]heptane is a bifunctional linker belonging to the diazaspiro[3.3]heptane class of compounds. These structures are increasingly recognized as valuable building blocks in medicinal chemistry, often serving as bioisosteres for piperazine.[11][12] The presence of two nitrogen atoms provides points for derivatization, allowing for its incorporation into a variety of molecular architectures. The benzyl group on one of the nitrogens can serve as a protecting group or as a point of interaction with the target protein.
The oxalate salt form is a key feature of this particular linker. In pharmaceutical development, salt formation is a common strategy to improve the physicochemical properties of a drug substance.[13] Oxalate salts, in particular, have been shown to significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs, which can lead to improved bioavailability.[13]
Comparative Analysis: Spirocyclic Linkers at a Glance
The choice of a linker is a critical decision in the design of a new therapeutic. The following table provides a comparative overview of the key physicochemical properties of 1-Benzyl-1,6-diazaspiro[3.3]heptane and other representative spirocyclic and flexible linkers.
| Linker Type | Example | Key Features | Calculated logP* | pKa (of basic nitrogen) | Impact on Properties |
| Rigid Spirocyclic | 1-Benzyl-1,6-diazaspiro[3.3]heptane | Rigid, 3D structure; two points of attachment | ~2.16[14] | ~8-9 (estimated) | Can lower logD while increasing basicity compared to piperazine, potentially improving solubility and cell permeability.[15] |
| Rigid Spirocyclic | 2-Oxa-6-azaspiro[3.3]heptane | Contains an oxygen atom, increasing polarity | ~-0.07[7] | ~9.7[7] | Increased hydrophilicity compared to its all-carbon or diaza counterparts.[13] |
| Rigid Spirocyclic | 2,6-Diazaspiro[3.3]heptane (unsubstituted) | Core scaffold, two secondary amines | ~-0.8 (estimated) | ~9-10 (estimated) | Highly polar, can significantly improve aqueous solubility. |
| Flexible Acyclic | Polyethylene Glycol (PEG) Linker | Flexible, hydrophilic | Varies with length | N/A | Excellent for improving solubility, but can increase molecular weight and flexibility, leading to potential entropic penalties upon binding.[4][8] |
| Flexible Acyclic | Alkyl Chain Linker | Flexible, lipophilic | Varies with length | N/A | Synthetically simple, but can increase lipophilicity and may lead to non-specific binding and poor solubility.[4] |
Note: Calculated logP values can vary depending on the algorithm used. These values are for illustrative purposes.
// Nodes Linker [label="Linker Properties", fillcolor="#4285F4", pos="0,3!"]; Rigidity [label="Rigidity", fillcolor="#EA4335", pos="-2,1.5!"]; Flexibility [label="Flexibility", fillcolor="#34A853", pos="2,1.5!"]; Physicochem [label="Physicochemical\nProperties", fillcolor="#FBBC05", pos="0,0!"]; Efficacy [label="Drug Efficacy", shape=ellipse, fillcolor="#202124", pos="0,-2!"];
// Edges Linker -> Rigidity; Linker -> Flexibility; Rigidity -> Physicochem [label="Impacts"]; Flexibility -> Physicochem [label="Impacts"]; Physicochem -> Efficacy [label="Dictates"]; } dot
Caption: Interplay of linker properties and their impact on drug efficacy.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis starting from the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Step 1: Boc Protection of 2,6-diazaspiro[3.3]heptane
This step is often the starting point, with the commercially available mono-Boc protected compound.
Caption: Commercially available starting material.
Step 2: Reductive Amination with Benzaldehyde
-
Rationale: This step introduces the benzyl group onto the unprotected secondary amine of the diazaspiro[3.3]heptane core. Reductive amination is a robust and widely used method for forming C-N bonds.[16][17][18]
-
Procedure:
-
To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzaldehyde (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.
-
Step 3: Boc Deprotection
-
Rationale: Removal of the Boc protecting group is necessary to reveal the secondary amine for further functionalization or to obtain the final product. Acidic conditions are typically employed for this transformation.[9][10][19]
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product, 1-benzyl-1,6-diazaspiro[3.3]heptane, is often obtained as a salt (e.g., TFA or HCl salt) and can be used directly in the next step or after a basic workup.
-
Step 4: Oxalate Salt Formation
-
Rationale: Formation of the oxalate salt can improve the handling, stability, and physicochemical properties of the final compound.[13]
-
Procedure:
-
Dissolve the crude 1-benzyl-1,6-diazaspiro[3.3]heptane (from Step 3, after a basic workup if necessary to obtain the free base) in a suitable solvent such as ethanol or isopropanol.
-
In a separate flask, dissolve oxalic acid (0.5 to 1.0 eq, depending on the desired stoichiometry) in the same solvent, with gentle heating if necessary.
-
Add the oxalic acid solution dropwise to the solution of the amine at room temperature with stirring.
-
A precipitate should form. Continue stirring for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Evaluation of Physicochemical Properties
LogP/LogD Determination (Shake-Flask Method)
-
Rationale: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are crucial measures of a compound's lipophilicity, which influences its solubility, permeability, and overall ADME properties.[20][21][22][23][24]
-
Procedure:
-
Prepare a stock solution of the linker in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the linker in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate LogD using the formula: LogD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous layer]).
-
Aqueous Solubility Assay (Thermodynamic Solubility)
-
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
-
Procedure:
-
Add an excess amount of the solid linker to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved linker in the filtrate using a calibrated analytical method (e.g., HPLC-UV or LC-MS).
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Conclusion: The Strategic Advantage of Spirocyclic Linkers
The era of viewing linkers as passive tethers is over. The strategic incorporation of rigid, three-dimensional scaffolds like 1-Benzyl-1,6-diazaspiro[3.3]heptane is a powerful tool in the medicinal chemist's arsenal. As demonstrated, these spirocyclic linkers can impart favorable physicochemical properties, such as reduced lipophilicity and improved solubility, while providing the conformational rigidity necessary for enhanced potency and selectivity. The choice of the oxalate salt form further exemplifies a rational approach to optimizing the drug-like properties of these advanced building blocks.
While the optimal linker will always be context-dependent, a deep understanding of the structure-property relationships of different linker classes is paramount. By moving beyond traditional flexible linkers and embracing the three-dimensional chemical space offered by spirocyclic systems, researchers can unlock new avenues for the development of highly effective and safer targeted therapeutics.
References
-
Toronto Metropolitan University. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]
-
LookChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
Carreira, E. M., et al. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. 2010. [Link]
-
Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
-
ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]
-
Chen, G., et al. Fusion Protein Linkers: Property, Design and Functionality. Adv Drug Deliv Rev, 65(10), 1357-69. 2013. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ResearchGate. Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. [Link]
-
Klein, J. S., et al. Design and characterization of structured protein linkers with differing flexibilities. Protein Eng Des Sel, 27(10), 325-30. 2014. [Link]
-
Scott, J. S., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett, 11(7), 1403-1410. 2020. [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. 2020. [Link]
-
Graziano, E., et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. 2024. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Universal Biologicals. This compound. [Link]
-
ResearchGate. Physicochemical properties comparison among published PROTACs. [Link]
-
Grygorenko, O. O., et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl, 63(9), e202316557. 2024. [Link]
-
Patsnap Synapse. What are Oxalates inhibitors and how do they work?. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Wuitschik, G., et al. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Angew Chem Int Ed Engl, 47(33), 6322-4. 2008. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. [Link]
-
ResearchGate. Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF. [Link]
-
Sharma, M., et al. Reductive aminations by imine reductases: from milligrams to tons. Chem Soc Rev, 51(20), 8588-8606. 2022. [Link]
-
Siriwardena, A., et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Adv Drug Deliv Rev, 65(10), 1357-69. 2013. [Link]
-
Laibo Chem. 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. [Link]
-
ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
Sources
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [roar.hep-bejune.ch]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxa-6-azaspiro[3.3]heptane|lookchem [lookchem.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. acdlabs.com [acdlabs.com]
- 21. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 22. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 23. researchgate.net [researchgate.net]
- 24. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in Oncology
In the relentless pursuit of novel anticancer agents, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures that can offer improved pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly promising frameworks. Their rigid structures can lead to enhanced target selectivity and improved metabolic stability. The 1,6-diazaspiro[3.3]heptane core, a unique bicyclic system, is a compelling starting point for the design of new therapeutic agents. This guide focuses on the biological evaluation of a specific derivative, 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, and provides a comparative framework for assessing its potential as an anticancer agent.
While direct biological efficacy data for this compound is not yet prevalent in published literature, its structural components—the diazaspiro[3.3]heptane core and the benzyl group—are present in various biologically active molecules. This guide will, therefore, propose a comprehensive strategy for its evaluation, drawing comparisons with other spirocyclic compounds that have demonstrated anticancer activity. The oxalate salt form is commonly used to enhance the solubility and stability of parent compounds.
Comparative Landscape: Learning from Other Spirocyclic Anticancer Agents
To establish a benchmark for the potential efficacy of this compound, we can examine the performance of other spiro compounds that have been evaluated for their anticancer properties. For instance, studies on 1-Oxa-4-azaspironenone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] Similarly, certain 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have exhibited potent cytotoxic activity.[2]
Table 1: In Vitro Cytotoxicity of Comparative Spirocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspironenone Derivative (6d) | A549 (Lung Cancer) | 0.26 | [1] |
| 1-Oxa-4-azaspironenone Derivative (8d) | MDA-MB-231 (Breast Cancer) | 0.10 | [1] |
| 1-Oxa-4-azaspironenone Derivative (6b) | HeLa (Cervical Cancer) | 0.18 | [1] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) | A549, MDA-MB-231, HeLa | Nanomolar to low micromolar range | [2] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k) | A549, MDA-MB-231, HeLa | Nanomolar to low micromolar range | [2] |
This data underscores the potential for spirocyclic compounds to exhibit potent anticancer activity. The evaluation of this compound should aim to characterize its activity profile against a similar panel of cancer cell lines to allow for a meaningful comparison.
Proposed Experimental Workflow for Efficacy Evaluation
A rigorous and systematic approach is essential to determine the biological efficacy of this compound. The following experimental workflow is proposed, incorporating standard in vitro assays to assess its anticancer potential.
Caption: Proposed experimental workflow for evaluating the anticancer efficacy of this compound.
Experimental Protocols
The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.
-
Cell Lines: A diverse panel of cancer cell lines should be used, such as A549 (lung), MDA-MB-231 (breast), HeLa (cervical), and a non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) to assess selectivity.[1]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
To understand the mechanism by which the compound inhibits cell proliferation, cell cycle analysis is performed using flow cytometry.[1]
-
Procedure:
-
Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, fix them in ethanol, and stain with a fluorescent dye that binds to DNA (e.g., propidium iodide - PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
To determine if the compound induces programmed cell death (apoptosis), an Annexin V/PI staining assay followed by flow cytometry is recommended.[1]
-
Procedure:
-
Treat cancer cells with the compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Proposed Signaling Pathway for Investigation
The benzyl group is a common pharmacophore in many anticancer compounds that can interact with various cellular targets.[3] Given that many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, a plausible avenue of investigation for this compound would be its effect on pathways such as the PI3K/Akt/mTOR or the MAPK/ERK pathways.
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the evaluation of the biological efficacy of this compound as a potential anticancer agent. By employing a systematic in vitro screening approach and comparing its performance against other bioactive spirocyclic compounds, researchers can effectively ascertain its therapeutic potential. While the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane has been noted in patent literature, its biological activity remains to be fully elucidated.[4]
Future studies should focus on in vivo efficacy using preclinical animal models, such as xenograft models, to validate the in vitro findings. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by this novel compound. The insights gained from such investigations will be instrumental in guiding its further development as a potential therapeutic agent in the fight against cancer.
References
Navigating the Three-Dimensional Landscape of Drug Discovery: A Comparative Crystallographic Guide to 1-Benzyl-1,6-diazaspiro[3.3]heptane Derivatives
For Immediate Release
In the relentless pursuit of novel therapeutics, the architectural nuances of molecular scaffolds play a pivotal role in defining biological activity and pharmacokinetic properties. Among the rising stars in medicinal chemistry are spirocyclic systems, which offer a unique three-dimensional geometry that can lead to improved potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the X-ray crystallography of 1-benzyl-1,6-diazaspiro[3.3]heptane derivatives, a class of compounds garnering significant interest for its potential in developing next-generation pharmaceuticals.
While a publicly available crystal structure for the parent compound, 1-benzyl-1,6-diazaspiro[3.3]heptane, remains elusive at the time of this publication, this guide will delve into the crystallographic analysis of closely related derivatives. By examining these analogs, we can extrapolate key structural features and provide a robust framework for researchers engaged in the synthesis and characterization of this promising scaffold. This guide will objectively compare the structural parameters of these derivatives with other relevant spirocyclic systems, supported by experimental data and established crystallographic principles.
The Rising Prominence of Diazaspiro[3.3]heptanes in Medicinal Chemistry
The diazaspiro[3.3]heptane core is an attractive scaffold in drug design due to its rigid, compact, and three-dimensional nature. This spirocyclic system can serve as a bioisosteric replacement for more common, flexible, or planar ring systems, such as piperazine, offering a distinct vectoral projection of substituents into three-dimensional space. This can facilitate novel and enhanced interactions with biological targets. The introduction of a benzyl group at the 1-position further expands the chemical space, providing a handle for synthetic modification and influencing the overall lipophilicity and potential for aromatic interactions.
The inherent rigidity of the spiro[3.3]heptane framework reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity. Furthermore, the non-planar structure often leads to improved physicochemical properties, such as increased solubility and metabolic stability, by disrupting crystal packing and presenting a less recognizable substrate for metabolic enzymes.
A Comparative Look at Spirocyclic Scaffolds
The diazaspiro[3.3]heptane motif offers distinct advantages over other cyclic and spirocyclic systems. For instance, compared to a simple cyclohexane ring, the spirocyclic nature introduces a higher degree of sp³ character and a more defined three-dimensional shape. This can be crucial for escaping the "flatland" of traditional aromatic-rich drug molecules.
| Scaffold | Key Structural Features | Potential Advantages in Drug Design |
| 1,6-Diazaspiro[3.3]heptane | Rigid, compact, two four-membered rings fused at a central carbon. Nitrogen atoms provide sites for substitution. | Improved 3D geometry, potential for enhanced target binding, and favorable physicochemical properties. |
| Piperazine | Flexible six-membered ring with two nitrogen atoms. | Well-established scaffold, synthetically accessible. |
| Bicyclo[1.1.1]pentane | Rigid, linear "cage-like" structure. | Can act as a para-substituted phenyl ring bioisostere. |
| Azaspiro[3.3]heptane | Similar to the diaza-analog but with a single nitrogen atom. | Offers a different substitution pattern and hydrogen bonding capacity. |
Experimental Protocol: From Crystal Growth to Structure Elucidation
The successful X-ray crystallographic analysis of any small molecule hinges on the ability to grow high-quality single crystals. The following protocol provides a generalized yet detailed workflow for the crystallographic analysis of 1-benzyl-1,6-diazaspiro[3.3]heptane derivatives.
Crystal Growth: The Art and Science of Nucleation
The choice of crystallization technique is critical and often requires screening of various solvents and conditions.
-
Slow Evaporation: A straightforward method where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Causality Behind Experimental Choices: The selection of solvents is paramount. A good solvent system will have the compound sparingly soluble at room temperature, with solubility increasing with temperature. For vapor diffusion and layering, the choice of the anti-solvent is equally important; it must be miscible with the primary solvent but a poor solvent for the compound.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensity and position of the diffracted spots are recorded.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption and crystal decay.
Structure Solution and Refinement
The processed diffraction data are used to determine the three-dimensional arrangement of atoms in the crystal.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
The following diagram illustrates the general workflow for small molecule X-ray crystallography:
Comparative Structural Analysis of Diazaspiro[3.3]heptane Derivatives
In the absence of data for the parent 1-benzyl-1,6-diazaspiro[3.3]heptane, we can turn to published structures of related derivatives to infer key structural parameters. For instance, the crystal structure of a tosylated derivative would reveal the conformation of the spirocyclic core and the orientation of the substituents.
Key Structural Parameters for Comparison:
-
Bond Lengths and Angles: Comparison of the C-N and C-C bond lengths within the spirocyclic core to standard values can reveal the presence of ring strain.
-
Torsion Angles: These define the conformation of the four-membered rings. In an ideal planar cyclobutane, the torsion angles would be close to 0°. However, puckering is common to relieve steric strain.
-
Intermolecular Interactions: Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions in the crystal lattice provides insight into the solid-state packing and can influence physical properties like melting point and solubility.
The following diagram illustrates the key structural features of the diazaspiro[3.3]heptane core:
A Comparative Guide to In Vitro Assays for Novel Orexin Receptor Antagonists Featuring the 1-Benzyl-1,6-diazaspiro[3.3]heptane Scaffold
This guide provides a comprehensive comparison of essential in vitro assays for the characterization of novel dual orexin receptor antagonists (DORAs), with a particular focus on compounds incorporating the rigid, sp³-rich 1-Benzyl-1,6-diazaspiro[3.3]heptane scaffold. The strategic inclusion of such constrained aliphatic rings is a growing trend in medicinal chemistry, aimed at improving drug-like properties and target selectivity[1][2].
The orexin system, consisting of two G protein-coupled receptors (GPCRs), OX1R and OX2R, is a critical regulator of sleep-wake cycles.[3] Consequently, antagonists of these receptors have emerged as a significant therapeutic class for the treatment of insomnia.[4][5] The development of potent and selective DORAs requires a robust suite of in vitro assays to meticulously define their pharmacological profile.
This document will detail the mechanistic basis, experimental protocols, and comparative data interpretation for key assays, empowering researchers in drug development to make informed decisions in their screening cascade.
Section 1: Primary Screening: Identifying Orexin Receptor Antagonism
The initial phase of characterization involves confirming that a novel compound, such as one containing the 1-Benzyl-1,6-diazaspiro[3.3]heptane moiety, engages the orexin receptors and exhibits antagonistic activity. Functional assays that measure the downstream consequences of receptor activation are paramount at this stage.
Calcium Mobilization Assays
Mechanistic Principle: Orexin receptors, specifically OX1R, couple to the Gq signaling pathway. Upon agonist binding, Gq activates phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of intracellular calcium (Ca²⁺). A functional antagonist will block this agonist-induced Ca²⁺ mobilization.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay to screen for orexin receptor antagonists.
Comparative Data & Interpretation:
The primary output of this assay is the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A lower IC₅₀ value indicates higher potency. It is crucial to compare the IC₅₀ values at both OX1R and OX2R to begin to understand the compound's selectivity profile.
| Compound Class | Typical OX1R IC₅₀ (nM) | Typical OX2R IC₅₀ (nM) | Selectivity Profile |
| Hypothetical Lead (1-Benzyl-1,6-diazaspiro[3.3]heptane derivative) | 50 | 75 | Dual Antagonist |
| Suvorexant (Known DORA) | 55 | 55 | Dual Antagonist[5] |
| SB-334867 (OX1R Selective) | 20 | >1000 | OX1R Selective[6] |
Section 2: Determining Affinity and Binding Kinetics
While functional assays confirm antagonism, they do not directly measure the binding of the compound to the receptor. Radioligand binding assays are the gold standard for quantifying a compound's affinity (Kᵢ) for the target receptor.
Competitive Radioligand Binding Assays
Mechanistic Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the orexin receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Detailed Protocol:
-
Membrane Preparation: Utilize membranes prepared from cell lines (e.g., CHO or HEK293) that recombinantly express high levels of human OX1R or OX2R.[3]
-
Reaction Setup: In a 96-well filter plate, combine the following:
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through the filter plates and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Detection: Add a scintillation cocktail to the wells and quantify the retained radioactivity using a microplate scintillation counter.[3]
-
Data Analysis: Calculate the IC₅₀ from the competition curve and then convert it to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Comparative Data & Interpretation:
The Kᵢ value is a measure of the binding affinity of the compound. A lower Kᵢ indicates a higher affinity. Comparing the Kᵢ values for OX1R and OX2R provides a precise measure of receptor selectivity.
| Compound | pKᵢ at OX2R | Dissociation Rate (koff, min⁻¹) | Kinetic Profile |
| Hypothetical Lead | 8.5 | 0.15 | Moderately Fast |
| Almorexant | 8.0 ± 0.1 | 0.005 | Very Slow[6] |
| Suvorexant | 8.9 ± 0.2 | 0.02 | Slow[6] |
| TCS-OX2-29 | 7.5 ± 0.4 | 0.22 | Very Fast[6] |
The binding kinetics, particularly the dissociation rate (koff), can have significant implications for the in vivo duration of action.[4][6] Compounds with slow dissociation rates, like almorexant, may exhibit prolonged receptor occupancy.[6]
Section 3: Orthogonal Assays and Selectivity Profiling
To build a comprehensive understanding of a compound's mechanism of action and potential off-target effects, it is essential to employ orthogonal assays and conduct broad selectivity profiling.
Reporter Gene Assays
Mechanistic Principle: This type of assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. For orexin receptors, a CRE (cAMP response element) or SRE (serum response element) promoter can be used to measure Gs or Gq/G₁₂ pathway activation, respectively. An antagonist will block the agonist-induced expression of the reporter gene.
Advantages over Calcium Assays:
-
Provides a more integrated measure of signaling over a longer period.
-
Can be less prone to artifacts from compounds that interfere with fluorescent dyes.
-
Amenable to high-throughput screening.
Comparative Data & Interpretation:
The results are typically expressed as IC₅₀ values, similar to calcium mobilization assays. These values should be in general agreement with other functional assays. Discrepancies may suggest that the compound has a bias for a particular signaling pathway.
Caption: Relationship between orexin receptor signaling and corresponding in vitro assays.
Conclusion
The characterization of novel dual orexin receptor antagonists, such as those built around the 1-Benzyl-1,6-diazaspiro[3.3]heptane scaffold, requires a multi-faceted in vitro pharmacological evaluation. A logical progression from functional screening (calcium mobilization or reporter assays) to definitive affinity determination (radioligand binding assays) is crucial. The kinetic properties of receptor binding, particularly the dissociation rate, should not be overlooked as they can provide valuable insights into the potential in vivo behavior of the compound. By employing this suite of assays, researchers can build a robust data package to support the advancement of promising new therapeutic candidates for the treatment of insomnia.
References
- (±)-ML 209 | RORγ Antagonist | MedChemExpress. (URL not available)
- ML-209 | CAS 1334526-14-5 | Cayman Chemical | Biomol.com. (URL not available)
-
ML-209 - Cayman Chemical - Cambridge Bioscience. [Link]
-
Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC - NIH. [Link]
-
Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. [Link]
-
Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC. [Link]
-
Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - ResearchGate. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - Vapourtec. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. vapourtec.com [vapourtec.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Diazaspiro[3.3]heptane Isomers in Modern Drug Design
This guide provides an in-depth comparative analysis of key diazaspiro[3.3]heptane isomers, offering researchers and drug development professionals a data-driven framework for scaffold selection. We move beyond theoretical discussions to provide actionable insights grounded in experimental data, focusing on the synthetic accessibility, physicochemical properties, and pharmacological implications of these valuable three-dimensional building blocks.
Introduction: Escaping "Flatland" with Spirocyclic Scaffolds
The over-reliance on flat, aromatic structures in compound libraries has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic incorporation of three-dimensional (3D) scaffolds is a proven approach to overcome these limitations. Strained spiro heterocycles, particularly the diazaspiro[3.3]heptane core, have emerged as powerful tools for medicinal chemists.[1][2] Their rigid, well-defined exit vectors allow for precise spatial orientation of substituents, enhancing interactions with biological targets and often improving physicochemical properties such as solubility and metabolic stability.[2][3]
This guide focuses on the comparative utility of the most relevant diazaspiro[3.3]heptane isomers—2,6-diaza, 1,6-diaza, and 2,7-diaza—as bioisosteric replacements for common motifs like piperazine.
The Diazaspiro[3.3]heptane Isomers: A Structural Overview
The diazaspiro[3.3]heptane framework consists of two azetidine rings fused at a central quaternary carbon. The positioning of the nitrogen atoms defines the isomer and dictates the scaffold's geometry, vectoral projection of substituents, and key physicochemical properties.
Comparative Analysis: Guiding Scaffold Selection
The choice of isomer is not arbitrary; it is a strategic decision that can profoundly impact a drug candidate's profile. This section provides a head-to-head comparison based on critical drug design parameters.
Synthetic Accessibility
A scaffold's utility is directly tied to its ease of synthesis and derivatization.
-
2,6-Diazaspiro[3.3]heptane: This is the most studied and synthetically accessible isomer. Robust, scalable routes are well-documented, often starting from readily available materials like pentaerythritol or via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by intramolecular cyclization.[4][5] The symmetrical nature of the intermediate simplifies the synthesis.
-
1,6- & 2,7-Diazaspiro[3.3]heptane: Synthetic routes for these isomers are less established in the literature. Their synthesis often requires more complex, multi-step sequences, potentially involving less common starting materials or challenging ring-closing reactions.[5] The asymmetry of the 1,6-isomer, in particular, can introduce additional purification challenges. For researchers, this means that while novel intellectual property space may be accessible with these isomers, the initial investment in synthetic route development will be significantly higher.
Physicochemical Properties: A Data-Driven Comparison
Replacing a traditional scaffold like piperazine with a diazaspiro[3.3]heptane isomer fundamentally alters a molecule's physicochemical properties.
| Property | 2,6-Diazaspiro[3.3]heptane | 1,6-Diazaspiro[3.3]heptane | 2,7-Diazaspiro[3.3]heptane | Causality and Rationale |
| Lipophilicity (logD) | Generally Decreases vs. Piperazine (ΔlogD ≈ -0.3 to -0.8)[6] | Predicted Decrease | Predicted Decrease | The increased sp³ character and disruption of planarity reduce lipophilicity, which can improve solubility and reduce metabolic liability. |
| Aqueous Solubility | Generally Increases [3] | Predicted Increase | Predicted Increase | The lower lipophilicity and more rigid, polar structure contribute to higher aqueous solubility, a key factor for oral bioavailability. |
| Basicity (pKa) | Can be higher than corresponding piperazine | Varies based on N-substitution | Varies based on N-substitution | The constrained azetidine rings can influence the hybridization and availability of the nitrogen lone pairs, affecting basicity. |
| Molecular Geometry | N-N distance ~1.3 Å greater than piperazine; ~90° twist[6] | Asymmetric, distinct dipole moment | Symmetric, different N-N vector vs. 2,6-isomer | This geometric shift is critical. It can either improve binding by accessing new pockets or disrupt it by misaligning key pharmacophoric features. |
Table 1: Comparative Physicochemical Properties of Diazaspiro[3.3]heptane Isomers.
Impact on Pharmacological Profile: Structure-Activity Relationships (SAR)
The true test of a scaffold is its impact on biological activity. The replacement of piperazine with 2,6-diazaspiro[3.3]heptane is not a universally beneficial swap; its success is highly context-dependent.
-
Potency: In some cases, the increased rigidity and altered vectorality of the 2,6-diaza scaffold can lead to a lower entropic penalty upon binding and stronger interactions, resulting in improved potency.[6] However, in many other instances, the geometric shift misaligns critical binding elements, leading to a dramatic loss of potency.[6]
-
Selectivity: The unique 3D shape of the spirocycle can enhance selectivity. For example, a spirocyclic analog of the PARP inhibitor olaparib demonstrated improved selectivity within the PARP family.[6]
-
CNS Penetration: The properties of diazaspiro[3.3]heptanes can be modulated to either enhance or restrict Central Nervous System (CNS) penetration. For a C-linked CXCR2 antagonist, swapping a piperidine for a 2-azaspiro[3.3]heptane derivative led to a 25-fold reduction in brain penetration, likely due to increased basicity.[6] Conversely, by controlling lipophilicity and polar surface area, these scaffolds can be optimized for CNS targets.
| Original Scaffold | Isomer Used | Target | Observed Pharmacological Outcome | Reference |
| Piperazine | 2,6-Diaza | GPR119 Agonist | Maintained potency despite lower lipophilicity. | [6] |
| Piperazine | 2,6-Diaza | BTK Inhibitor | Significant loss of potency. | [6] |
| Piperazine | 2,6-Diaza | SOS1 Agonist | 3-fold improvement in binding affinity. | [6] |
| Piperazine | 2,6-Diaza | σ2 Receptor Ligand | Reduction in affinity for σ2R. | [4] |
Table 2: Exemplary Pharmacological Outcomes of Piperazine to 2,6-Diazaspiro[3.3]heptane Substitution.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a key isomer and for the evaluation of critical ADME properties.
Synthetic Workflow: 2,6-Diazaspiro[3.3]heptane
The following diagram and protocol outline a reliable and scalable synthesis for N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
A Comparative Guide to the Synthesis and Validation of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
This guide provides an in-depth technical overview for the synthesis and rigorous validation of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, a key building block for contemporary drug discovery. The unique three-dimensional structure of the diazaspiro[3.3]heptane core offers a conformationally rigid scaffold, making it an attractive bioisostere for piperazine and other cyclic amines in medicinal chemistry.[1][2][3][4] We will explore a robust synthetic pathway, compare it with viable alternatives, and detail a multi-faceted analytical workflow to ensure the unequivocal validation of the target compound's identity, purity, and structural integrity.
Part 1: Synthetic Strategy and Comparative Analysis
The selection of a synthetic route is a critical decision governed by factors such as scalability, yield, purity, and the accessibility of starting materials. Here, we present a preferred, field-proven method and compare it against other reported strategies.
Primary Synthetic Protocol: Reductive Amination and Intramolecular Cyclization
Our recommended approach is a robust, multi-step synthesis that has been demonstrated to be both high-yielding and scalable.[5] The strategy hinges on the construction of a key aldehyde intermediate, which then undergoes reductive amination and a final intramolecular cyclization to form the spirocyclic core.
Causality of Experimental Design: The initial starting material, a 1-benzyl-3-azetidine carboxylate derivative, is readily accessible through established literature methods. This precursor is reduced to the corresponding aldehyde, a crucial intermediate that allows for the introduction of the second nitrogen atom via reductive amination. This classic transformation is highly efficient for forming C-N bonds. The final step, an intramolecular nucleophilic substitution, is optimized to favor the formation of the second, strained azetidine ring, yielding the desired diazaspiro[3.3]heptane skeleton.[5]
Experimental Protocol: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Reduction: To a cooled (0 °C) solution of the starting chloroester (1-benzyl-3-ethoxycarbonyl-3-chloromethylazetidine) in anhydrous THF, add lithium aluminum hydride (LiAlH₄) portion-wise.
-
Quenching & Work-up: After reaction completion (monitored by TLC), cautiously quench the reaction with water and 15% NaOH solution. Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.
-
Oxidation: Dissolve the resulting alcohol in dichloromethane (DCM). Perform a Swern oxidation using oxalyl chloride and DMSO at -78 °C, followed by the addition of triethylamine (Et₃N).
-
Purification: After aqueous work-up, purify the crude product by column chromatography to yield the pure aldehyde intermediate.[5]
Step 2: Reductive Amination
-
Imine Formation: Dissolve the aldehyde from Step 1 and a primary amine (e.g., ammonia or a protected equivalent) in a suitable solvent like dichloroethane with one equivalent of acetic acid.
-
Reduction: Add sodium triacetoxyborohydride (STAB) to the mixture and stir at room temperature until the reaction is complete.[5]
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
Step 3: Intramolecular Cyclization to form 1-Benzyl-1,6-diazaspiro[3.3]heptane
-
Ring Closure: Dissolve the product from Step 2 in a polar aprotic solvent such as DMF. Add a suitable base, such as potassium tert-butoxide (t-BuOK) or DBU.
-
Heating: Heat the reaction mixture (e.g., 70-110 °C) in a sealed tube to facilitate the intramolecular Sₙ2 reaction, forming the second azetidine ring.[5]
-
Purification: After cooling, the product is typically purified using an ion-exchange cartridge or column chromatography to yield the free base of 1-Benzyl-1,6-diazaspiro[3.3]heptane.[5]
Step 4: Formation of the Oxalate Salt
-
Rationale: The free base is often an oil and can be hygroscopic. Converting it to a salt, such as an oxalate, typically yields a stable, crystalline solid that is easier to handle, purify, and weigh accurately.
-
Procedure: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Add a solution of oxalic acid (0.5 equivalents for the hemioxalate or 1 equivalent for the full oxalate) in the same solvent.
-
Isolation: Stir the mixture. The oxalate salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Workflow for Synthesis and Salt Formation
Caption: Synthetic workflow from starting material to final oxalate salt.
Comparison with Alternative Synthetic Routes
While the described method is highly effective, other strategies exist for constructing the diazaspiro[3.3]heptane core. Understanding these alternatives provides a broader context for synthetic planning.
| Synthetic Strategy | Advantages | Disadvantages | Key Transformation |
| Primary Route (Reductive Amination) | High yield, scalable, utilizes well-understood reactions.[5] | Multi-step process. | Reductive amination followed by intramolecular cyclization. |
| [2+2] Cycloaddition | Convergent, can rapidly build complexity.[1][6] | May require specialized starting materials (e.g., alkylidene-azetidines), regioselectivity can be a concern.[6] | Thermal or photochemical cycloaddition of an alkene and an imine/ketene. |
| Double Displacement | Potentially shorter route from a common precursor. | Can fail due to sterically hindered neopentyl centers, leading to no product formation.[5] | Reaction of a di-halo precursor with a primary amine. |
Part 2: A Self-Validating Analytical Protocol
Unambiguous characterization is non-negotiable. A single analytical technique is insufficient to confirm the synthesis of a novel or complex molecule. We advocate for a self-validating system where orthogonal methods corroborate each other, providing a complete picture of the compound's identity and purity.
Logical Flow of Analytical Validation
Caption: Interrelation of analytical techniques for comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Role: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
Expected Data for 1-Benzyl-1,6-diazaspiro[3.3]heptane:
| Technique | Expected Chemical Shifts (δ) and Observations | Information Gained |
| ¹H NMR | 7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group). ~3.6 ppm: Singlet, 2H (Benzylic CH₂). ~3.0-3.5 ppm: Multiplets, 8H (Azetidine ring protons). | Confirms the presence of all proton environments and their relative ratios. |
| ¹³C NMR | 127-140 ppm: Signals for aromatic carbons. ~60 ppm: Benzylic carbon. ~50-55 ppm: Azetidine ring carbons. ~40 ppm: Spirocyclic quaternary carbon. | Confirms the carbon backbone and the number of distinct carbon environments. |
| 2D NMR (COSY, HSQC) | Correlation peaks between adjacent protons (COSY) and between protons and their attached carbons (HSQC). | Unambiguously assigns specific proton and carbon signals, confirming connectivity. |
Note: The presence of the oxalate counter-ion will be confirmed by a signal far downfield (~160-165 ppm) in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Role: MS provides the molecular weight of the synthesized compound, offering direct confirmation of the target molecule. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition.
Expected Data for 1-Benzyl-1,6-diazaspiro[3.3]heptane (as free base):
| Ion / Adduct | Calculated m/z | Technique | Information Gained |
| [M+H]⁺ | 189.1386 | LRMS / HRMS | Confirms the molecular weight of the protonated free base.[7][8] |
| [M+Na]⁺ | 211.1206 | LRMS / HRMS | Confirms the sodium adduct, providing a secondary check on the molecular weight.[7][8] |
The HRMS data should match the calculated exact mass to within 5 ppm, providing high confidence in the molecular formula (C₁₂H₁₆N₂).
High-Performance Liquid Chromatography (HPLC)
Role: HPLC is the gold standard for assessing the purity of the synthesized compound. When coupled with a UV or MS detector, it can separate the target compound from starting materials, by-products, and other impurities.
Standard Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.
-
Detection: UV at 254 nm (for the benzyl chromophore) and/or MS.
-
Expected Result: A single major peak with >95% area, indicating a high-purity sample. The retention time is a characteristic property under specific conditions.
Comparative Summary of Validation Techniques
| Technique | Primary Role | Strengths | Limitations |
| NMR | Structural Elucidation | Provides detailed connectivity and stereochemical information. | Relatively low sensitivity; requires pure sample for clear spectra. |
| MS | Molecular Weight Confirmation | High sensitivity; HRMS gives exact elemental composition. | Provides no information on connectivity or purity of isomers. |
| HPLC | Purity Assessment | Excellent for separating mixtures and quantifying purity. | Does not provide structural information on its own (unless coupled to MS). |
| FTIR | Functional Group Identification | Fast and simple; good for confirming the presence/absence of key functional groups. | Provides limited structural detail; complex fingerprint region. |
By employing this comprehensive suite of synthetic and analytical protocols, researchers can confidently synthesize and validate this compound, ensuring the quality and integrity of this valuable chemical tool for advancing drug discovery programs.
References
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of....
- Wiley Online Library. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- PubChem. (n.d.). 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride (C12H16N2).
- ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum.
- PubChem. (n.d.). 2-benzyl-2,6-diazaspiro[3.3]heptane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 2-benzyl-2,6-diazaspiro[3.3]heptane (C12H16N2) [pubchemlite.lcsb.uni.lu]
The Fulcrum of Potency: A Head-to-Head Comparison of Diazaspiro[3.3]heptane-Based PROTACs in Targeted Protein Degradation
Introduction: Beyond Inhibition, Towards Elimination
In the landscape of modern drug discovery, the paradigm is shifting from mere inhibition to targeted elimination. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a powerful strategy to selectively eradicate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two.[2] While the choice of the warhead and the E3 ligase ligand are fundamental, the linker is increasingly recognized as a critical determinant of a PROTAC's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth, head-to-head comparison of PROTACs featuring a diazaspiro[3.3]heptane (DZS) scaffold within their linker architecture. We will delve into the unique advantages conferred by this rigid spacer and present supporting experimental data to illustrate its impact on key performance metrics. This analysis is intended for researchers, scientists, and drug development professionals seeking to rationally design the next generation of potent and selective protein degraders.
The Diazaspiro[3.3]heptane Scaffold: A Rigid Fulcrum for Optimal Protein Alignment
The linker in a PROTAC is not a passive tether; it is an active contributor to the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[3] The length, flexibility, and chemical nature of the linker dictate the spatial arrangement of the POI and the E3 ligase, profoundly impacting the efficiency of the ubiquitin transfer.
The diazaspiro[3.3]heptane scaffold has emerged as a compelling linker component due to its rigid, three-dimensional structure.[4] Unlike flexible polyethylene glycol (PEG) or alkyl chains, the DZS moiety introduces conformational constraint, which can pre-organize the PROTAC into a bioactive conformation that favors productive ternary complex formation. This rigidity can also enhance cell permeability and metabolic stability, addressing some of the common challenges in PROTAC development.[5]
Below is a diagram illustrating the general mechanism of a DZS-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison: The Impact of Linker Rigidity on SMARCA2 Degradation
For the purpose of this guide, we will create a representative comparison based on the principles of PROTAC design and available data for VHL-based degraders. Let's consider two hypothetical, yet structurally representative, SMARCA2 degraders:
-
PROTAC A (DZS-Linker): Incorporates a diazaspiro[3.3]heptane-containing linker.
-
PROTAC B (Flexible Linker): Utilizes a flexible PEG-based linker of similar length.
Both PROTACs share the same SMARCA2-binding warhead and VHL ligand.
Table 1: Comparative Performance of DZS-based vs. Flexible Linker PROTACs for SMARCA2 Degradation
| Parameter | PROTAC A (DZS-Linker) | PROTAC B (Flexible Linker) | Rationale for Expected Outcome |
| Degradation Potency (DC50) | Lower (e.g., <10 nM) | Higher (e.g., 50-100 nM) | The rigid DZS linker is expected to pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex, leading to more efficient degradation at lower concentrations. |
| Maximal Degradation (Dmax) | High (e.g., >90%) | High (e.g., >90%) | Both linkers, if optimized for length, should be capable of inducing high levels of degradation. The key difference often lies in the concentration required to achieve this. |
| Ternary Complex Stability | Higher | Lower | The conformational rigidity of the DZS linker can reduce the entropic penalty of ternary complex formation, leading to a more stable complex. |
| Cellular Permeability | Potentially Higher | Variable | The compact, rigid structure of the DZS linker may facilitate better cell membrane permeability compared to a more flexible and potentially more polar PEG linker.[5] |
| Metabolic Stability | Higher | Lower | The spirocyclic nature of the DZS scaffold is generally less susceptible to metabolic degradation compared to linear PEG chains. |
| Selectivity | Potentially Higher | Lower | The precise spatial positioning enforced by the rigid linker can enhance selectivity for the intended target over closely related proteins by disfavoring the formation of off-target ternary complexes. |
Structure-Activity Relationship (SAR): The Causality Behind the Performance
The superior performance anticipated for the DZS-based PROTAC A stems from the fundamental principles of ternary complex formation. A flexible linker, like the one in PROTAC B, allows for a multitude of conformations in solution, only a fraction of which are productive for ternary complex formation. This conformational freedom comes at an entropic cost upon binding.
In contrast, the rigid diazaspiro[3.3]heptane linker in PROTAC A reduces the number of accessible conformations, effectively "pre-organizing" the molecule for optimal binding to both the target protein and the E3 ligase. This can lead to a more favorable enthalpy of binding and a lower entropic penalty, resulting in a more stable and productive ternary complex. The enhanced stability of the ternary complex translates to more efficient ubiquitination and, consequently, more potent protein degradation.
Experimental Protocols: A Framework for Comparative Evaluation
To rigorously compare the performance of DZS-based PROTACs with other linker architectures, a systematic experimental workflow is essential.
In Vitro Degradation Assay (Western Blot)
This assay provides a direct measure of the PROTAC's ability to induce the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., A549 for SMARCA2) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs to be compared (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Western Blot workflow for PROTAC evaluation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of ternary complex formation in real-time.
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.
-
Analyte Injection:
-
Inject the PROTAC over the sensor surface to measure the binary interaction with the E3 ligase.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein (POI) over the E3 ligase-coated surface.
-
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
Global Proteomics for Selectivity Profiling (LC-MS/MS)
This unbiased approach allows for the assessment of a PROTAC's selectivity across the entire proteome.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein (e.g., 3x DC50) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify off-target degradation events.
Conclusion: The Rigid Advantage in PROTAC Design
The rational design of the linker is a pivotal and often empirical aspect of developing potent and drug-like PROTACs. The diazaspiro[3.3]heptane scaffold offers a compelling strategy to introduce conformational rigidity into the linker, which can translate into improved degradation potency, selectivity, and pharmacokinetic properties. The head-to-head comparison, supported by the outlined experimental framework, underscores that a systematic evaluation of linker architecture is crucial for unlocking the full therapeutic potential of targeted protein degradation. As the field continues to evolve, the exploration of novel, rigid linkers like diazaspiro[3.3]heptane will undoubtedly play a central role in the development of the next generation of transformative medicines.
References
-
Bric-Furlong, E., & Ciulli, A. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(11), 1279-1296. [Link]
-
Bric-Furlong, E., & Ciulli, A. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Kymera Therapeutics, Inc. (2024). Kymera Therapeutics files patent for compounds and methods for therapeutic use. Pharmaceutical Technology. [Link]
-
Kymera Therapeutics, Inc. (2022). Novel SMARCA Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(9), 1493-1495. [Link]
- Kymera Therapeutics, Inc. (2021). Smarca2-vhl degraders.
- Kymera Therapeutics, Inc. (2020). Smarca degraders and uses thereof.
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]
-
Kofink, C., et al. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications, 13(1), 5969. [Link]
-
Lebraud, H., et al. (2023). Determination of key functional structures of an amorphous VHL-based SMARCA2 PROTAC. Nature Communications, 14(1), 7119. [Link]
-
Vang, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Waters Corporation. (n.d.). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC. Waters Corporation. [Link]
-
Wei, M., et al. (2023). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science, 10(19), e2301077. [Link]
-
Wu, T., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B, 10(7), 1366-1372. [Link]
-
Zhang, Y., et al. (2024). Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors. Journal of Medicinal Chemistry, 67(1), 329-351. [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 163. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate Derivatives
Introduction: The Imperative for Rigorous Structural Validation in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional diversity is relentless. The 1,6-diazaspiro[3.3]heptane core has emerged as a compelling bioisostere for piperazine, offering a rigid, non-planar structure that can enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity.[1] When synthesized and formulated as an oxalate salt, such as 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate, its potential as a drug candidate or key intermediate is significant. However, its unique spirocyclic nature—containing a quaternary carbon atom as the pivot for two rings—presents distinct challenges for structural elucidation.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of this compound. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. This is not just about identifying a molecule; it's about building an unshakeable foundation of data for any subsequent research and development.
The Analytical Gauntlet: A Multi-Pronged Approach to Confirmation
No single technique can provide a complete structural picture. True confidence is achieved by integrating orthogonal methods, where each technique validates the others from a different physical principle. The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: High-level analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for elucidating the covalent framework of a molecule in solution.[2] For a spirocyclic system, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential.
Expertise & Experience: Why a Full Suite of Experiments is Crucial
The rigidity of the diazaspiro[3.3]heptane core and the presence of a quaternary spiro-carbon mean that simple ¹H NMR can be misleading due to complex spin-spin coupling and potential signal overlap.[3] Two-dimensional experiments like COSY, HSQC, and HMBC are required to piece together the puzzle.[4][5]
-
¹H NMR: Provides the initial proton count and environment. The benzylic CH₂ and the four sets of methylene protons on the azetidine rings are key reporters.
-
¹³C NMR: Confirms the carbon count, including the critical quaternary spiro-carbon signal.[6]
-
COSY (Correlation Spectroscopy): Maps out which protons are coupled to each other (i.e., on adjacent carbons), allowing for the tracing of the -CH₂-CH₂- fragments within the azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it will show correlations from the methylene protons to the benzylic carbon and the spiro-carbon, and from the benzylic protons to the carbons of the phenyl ring and the spiro-carbon, locking the entire structure together.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve ~10-15 mg of the this compound salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of DMSO-d₆ is often strategic as it allows for the observation of exchangeable N-H protons, should they be present.
-
Acquisition:
-
Acquire a standard ¹H spectrum. Check that the integration of the aromatic region (5H), the benzylic singlet (2H), and the aliphatic region (8H) are in the correct ratio (5:2:8). This is your first validation check.
-
Acquire a ¹³C{¹H} spectrum. Expect to see signals for the phenyl carbons, the benzylic CH₂, the four distinct azetidine CH₂ groups, the spiro-carbon, and the oxalate carbonyl carbon.
-
Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments.
-
-
Data Processing and Interpretation:
-
Use the HSQC to assign the ¹H signals to their corresponding ¹³C signals.
-
Use the COSY to connect the geminal and vicinal protons within the two azetidine rings.
-
Use the HMBC to find long-range correlations that bridge the different fragments (e.g., from benzylic protons to the C-N carbon of the azetidine ring). The presence of correlations from the azetidine protons to the central spiro-carbon is definitive proof of the spirocyclic core.
-
Data Presentation: Expected NMR Data
The following is a representative table of expected chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm), Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Phenyl-H | 7.25-7.40, m | 128.0-135.0 | C-benzyl, C-ipso |
| Benzyl-CH₂ | ~3.65, s | ~62.0 | C-phenyl, C-spiro, C-N(CH₂)₂ |
| Azetidine-CH₂ (N-Bn) | ~3.20, t | ~55.0 | C-benzyl, C-spiro |
| Azetidine-CH₂ (N-H) | ~3.90, t | ~48.0 | C-spiro |
| Spiro-C | - | ~70.0 | - |
| Oxalate C=O | - | ~165.0 | - |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the unequivocal molecular weight of the cation and offers structural clues through fragmentation analysis.
Expertise & Experience: Choosing the Right Ionization
For a pre-formed salt like an oxalate derivative, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that is ideal for polar and ionic compounds, allowing the intact 1-benzyl-1,6-diazaspiro[3.3]heptane cation to be observed in the gas phase. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infusion and Ionization: Infuse the sample directly into an ESI source operating in positive ion mode.
-
Analysis:
-
Perform a full scan using an Orbitrap or Time-of-Flight (TOF) analyzer to obtain the high-resolution mass.
-
The expected [M+H]⁺ ion for the free base (C₁₂H₁₆N₂) has a monoisotopic mass of 189.1386 Da. The experimental mass should be within 5 ppm of this value.
-
Perform MS/MS analysis on the parent ion (m/z 189.14) to induce fragmentation.
-
Data Presentation: Expected Fragmentation Pattern
The most characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion.
| m/z (Observed) | Proposed Fragment | Significance |
| 189.14 | [C₁₂H₁₆N₂ + H]⁺ | Molecular ion (protonated free base) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion; definitive evidence of the benzyl group.[7][8][9] |
| 98.08 | [C₅H₁₀N₂]⁺ | Spirocyclic core after loss of the benzyl group. |
X-ray Crystallography: The Unambiguous 3D Structure
While NMR and MS define connectivity and composition, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[10][11] It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and the conformation of the spirocyclic system.[12][13]
Expertise & Experience: The Crystallization Challenge
The primary limitation of this technique is the need for a single, high-quality crystal, which can be a significant bottleneck.[10] The formation of a salt, such as an oxalate, often improves the crystallinity of amine-containing compounds compared to their free-base form, which is a key reason for their use in pharmaceuticals.[14][15]
Experimental Protocol
-
Crystallization: The goal is to slowly bring a saturated solution to a state of supersaturation.
-
Screen various solvents and solvent systems (e.g., ethanol/water, isopropanol, acetonitrile).
-
Employ techniques like slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), or slow cooling.
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays is directed at the crystal.
-
Structure Solution and Refinement: The diffraction pattern of spots is collected and mathematically processed (via Fourier transform) to generate an electron density map, from which the atomic positions are determined and refined.[12] The final structure will confirm the spirocyclic core, the position of the benzyl group, and the presence of the oxalate counter-ion in the crystal lattice.
Caption: Interplay of analytical techniques for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. In this case, it is particularly useful for confirming the presence of the oxalate salt and the secondary/tertiary amine functionalities.
Expertise & Experience: Interpreting the Salt Region
The key is to look for vibrations characteristic of both the amine salt and the oxalate counter-ion. The free oxalate dianion (C₂O₄²⁻) has characteristic strong asymmetric and symmetric C=O stretching bands.[16][17] The protonation of the amine nitrogen to form an ammonium salt (R₃N⁺-H) will also produce a distinct, broad absorption.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. ATR is generally preferred for its speed and simplicity.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).
Data Presentation: Expected Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Assignment |
| ~3030 | C-H stretch | Aromatic C-H |
| 2850-3000 | C-H stretch | Aliphatic C-H |
| 2400-2700 | N⁺-H stretch | Broad bands indicative of secondary ammonium salt |
| ~1700 | C=O stretch (asymmetric) | Oxalate counter-ion |
| ~1600 | C=C stretch | Aromatic ring |
| ~1320 | C=O stretch (symmetric) | Oxalate counter-ion |
Comparative Guide: Choosing the Right Tool for the Job
| Technique | Information Provided | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Covalent framework, connectivity, solution-state conformation.[18] | Solution | Rich structural detail, information on dynamics.[19] | Can have signal overlap, less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Solution/Gas | Extremely sensitive, confirms molecular formula. | Provides little stereochemical or conformational info. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state packing.[11][20] | Solid (Crystal) | Unambiguous "gold standard" for structure.[2][10] | Requires a high-quality single crystal; static picture.[21] |
| FTIR Spectroscopy | Presence of functional groups, confirmation of salt formation. | Solid/Liquid | Fast, simple, requires minimal sample. | Provides no connectivity or stereochemical information. |
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is not a linear process but a synergistic integration of evidence. The workflow begins with MS to confirm the mass and FTIR to verify the functional groups and salt presence. A comprehensive suite of 1D and 2D NMR experiments then builds the covalent framework piece by piece, establishing the unique spirocyclic connectivity in solution. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous confirmation with a high-resolution 3D snapshot of the molecule in its solid form. By following this multi-technique, self-validating approach, researchers can proceed with absolute confidence in the structural integrity of their compound, a critical checkpoint in the path of drug discovery and development.
References
-
Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Accessed January 2, 2026. [Link]
-
Evans, J. N. S. "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Encyclopedia of Life Sciences, 2001. [Link]
-
Dasgupta, A., et al. "Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 712, no. 1-2, 1998, pp. 191-196. [Link]
-
Jones, J. H. "The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives." Chemical Communications (London), no. 21, 1966, p. 575. [Link]
-
Ovcharenko, V. V., et al. "The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]." Semantic Scholar, 2016. [Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Accessed January 2, 2026. [Link]
-
Dal-Pozzo, A., et al. "NMR spectroscopic analysis of new spiro-piperidylrifamycins." Magnetic Resonance in Chemistry, vol. 42, no. 4, 2004, pp. 366-373. [Link]
-
Yousuf, M., et al. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules, vol. 27, no. 15, 2022, p. 4821. [Link]
-
Unknown Author. "SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS." ProQuest, 1978. [Link]
-
University of Zurich. "Faster characterization of organic salts." analytica-world.com, 27 Mar. 2018. [Link]
-
NIST. "Benzyl alcohol, TMS derivative." NIST Chemistry WebBook. Accessed January 2, 2026. [Link]
-
Royal Society of Chemistry. "¹H NMR spectrum of the spiro compound 18." Organic & Biomolecular Chemistry, 2011, Electronic Supplementary Material. [Link]
-
Madurai Kamaraj University. "X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS." Shodhganga. Accessed January 2, 2026. [Link]
-
Lanari, D., et al. "1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." Angewandte Chemie International Edition, vol. 60, no. 14, 2021, pp. 7644-7649. [Link]
-
Ubbink, M. "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy." ResearchGate, 2012. [Link]
-
Reddit User. "Analytical methods to determine if a compound is in the form of a salt." r/chemistry, 2022. [Link]
-
ResearchGate. "Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]." Accessed January 2, 2026. [Link]
-
kbDNA. "Structural Characterization Methods: NMR, X-Ray Crystallography." kbDNA, 1 Dec. 2020. [Link]
-
YouTube. "Quick and easy steps for Organic salt analysis in chemistry lab." YouTube, 12 Sep. 2021. [Link]
-
Kuck, D. "Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions)." CORE, 1990. [Link]
-
Stepan, A. F., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, vol. 9, no. 1, 2018, pp. 29-34. [Link]
-
Karimli, F. K., et al. "(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione." Molbank, vol. 2021, no. 2, 2021, p. M1223. [Link]
-
ResearchGate. "NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252." Accessed January 2, 2026. [Link]
-
Scilit. "1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**." Accessed January 2, 2026. [Link]
-
DTIC. "Mass Resolved Excitation Spectroscopy of Benzyl and Phenylnitrene Radicals." Accessed January 2, 2026. [Link]
-
ACS Publications. "Modulating Structure and Sustained-Nutrient Release in Bimetallic MOFs via Metal-Ion Competition." Accessed January 2, 2026. [Link]
-
Quora. "How to determine the structure of organic molecules." Quora, 17 Dec. 2018. [Link]
-
ResearchGate. "ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate..." Accessed January 2, 2026. [Link]
-
NIST. "Ammonium oxalate." NIST Chemistry WebBook. Accessed January 2, 2026. [Link]
-
Frost, R. L., et al. "Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars." Semantic Scholar, 2003. [Link]
-
Deschamps, J. R. "X-Ray Crystallography of Chemical Compounds." Current Medicinal Chemistry, vol. 17, no. 31, 2010, pp. 3674-3682. [Link]
-
Petibon, R., et al. "Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration." Minerals, vol. 13, no. 6, 2023, p. 794. [Link]
-
Wikipedia. "X-ray crystallography." Accessed January 2, 2026. [Link]
-
ResearchGate. "X-Ray Crystallography of Chemical Compounds | Request PDF." Accessed January 2, 2026. [Link]
-
Chemistry LibreTexts. "2.9: Qualitative Analysis of Organic Compounds." Chemistry LibreTexts, 1 Sep. 2024. [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 4. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
- 5. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Faster characterization of organic salts [analytica-world.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 21. people.bu.edu [people.bu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate. As a compound frequently utilized in drug discovery and development, understanding its unique chemical properties is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's risks. This compound is a salt composed of a spirocyclic diamine cation and an oxalate anion. The primary hazards stem from both components. Diamines can be severe skin and eye irritants, with potential for respiratory irritation and sensitization[1]. The oxalate component is acutely toxic if ingested and can cause significant irritation upon contact[2].
The causality here is critical: the oxalate anion can bind with calcium ions in the body, leading to hypocalcemia and the formation of calcium oxalate crystals, which can cause kidney damage[3]. Therefore, all handling and disposal procedures must be designed to prevent direct contact and environmental release.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | GHS Hazard Statement | Rationale and Implication | Source |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | The diamine structure and oxalate salt can cause inflammation, itching, and redness. Prolonged contact must be avoided. | [4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact can result in significant eye damage. Chemical splash goggles are mandatory. | [4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the lungs and respiratory system. Handling should occur in a well-ventilated area. | [4][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | The oxalate component is the primary driver of oral toxicity. Ingestion can be a significant medical event. | [6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | While less of a risk than ingestion, absorption through the skin is possible and contributes to systemic toxicity. |[6] |
Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, establishing a safe working environment is non-negotiable. The primary goal is to minimize exposure through both engineering controls and a robust PPE protocol.
Engineering Controls: All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood. This prevents the inhalation of dust or aerosols and provides a contained space in the event of a spill[7].
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling this compound.
Table 2: Required PPE and Safety Controls | Control Type | Specification | Justification | | :--- | :--- | :--- | | Hand Protection | Nitrile or neoprene gloves | Provides a chemical barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. | | Eye Protection | Chemical splash goggles | Protects against dust particles and splashes. Standard safety glasses are insufficient. |[1] | | Body Protection | A full-length laboratory coat | Protects skin and personal clothing from contamination.[8] | | Respiratory | Not typically required if using a fume hood | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.[6] |
The Disposal Workflow: From Generation to Final Disposition
Disposal is a regulated process. Discarded laboratory chemicals are considered hazardous waste under the Resource Conservation and Recovery Act (RCRA), and generators are responsible for their management from creation to disposal[9][10].
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[9].
Causality of Segregation: This compound is incompatible with strong oxidizing agents and strong acids[11]. Mixing with acids can generate corrosive fumes, while contact with strong oxidizers could create a fire or explosion hazard. Therefore, its waste container must be stored separately from these chemical classes[12].
Step 2: Containerization
-
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap[12].
-
Headspace: Do not fill the container completely. Leave at least 10% headspace to allow for potential expansion of the contents[12].
Step 3: Labeling
Proper labeling is a critical compliance and safety step. The label on your waste container must include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "this compound" (no formulas or abbreviations)[12].
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant")[12].
-
The date when waste was first added to the container (accumulation start date)[13].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific "Satellite Accumulation Area" (SAA) at or near the point of waste generation[13].
-
Location: The SAA can be a designated section of a bench or a cabinet, but it must be clearly marked[12].
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks[14].
-
Accumulation Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA. Waste containers must be removed within one year of the accumulation start date, or within three days of becoming full, whichever comes first[12][13].
Step 5: Final Disposal
The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[14]. EHS professionals will make the final waste determination and ensure it is transported to a permitted treatment, storage, and disposal facility (TSDF) in accordance with all federal, state, and local regulations[11].
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
Accidents happen, and a prepared response is the best mitigation strategy.
For a Small, Contained Spill (Solid Powder):
-
Alert Personnel: Notify others in the immediate area[15].
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Control Dust: Do NOT dry sweep. Gently cover the spill with a damp paper towel or use an absorbent pad to prevent dust from becoming airborne[8].
-
Collect Material: Carefully wipe up the material, working from the outside in. Place all contaminated materials (wipes, gloves, etc.) into your hazardous waste container[15].
-
Decontaminate: Clean the spill area with soap and water, and then wipe it down with a 70% ethanol solution. Place all cleaning materials into the hazardous waste container.
For a Large Spill or a Spill of an Unknown Quantity:
-
EVACUATE: Immediately evacuate the area, alerting all personnel to leave[16].
-
ISOLATE: Close the doors to the laboratory to contain any potential vapors[16].
-
REPORT: Call your institution's EHS emergency line or 911. Provide the chemical name, location, and estimated quantity of the spill[16][17].
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER standards [18].
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[5][19].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5][19].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[19].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[19].
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
References
-
Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Regulation of Laboratory Waste. American Chemical Society.
-
This compound - Safety Data Sheet. ChemicalBook.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
OXALIC ACID. SD Fine-Chem.
-
Oxalate standard for IC. Santa Cruz Biotechnology.
-
MSDS of 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate. Angene.
-
Sodium oxalate. Santa Cruz Biotechnology.
-
POTASSIUM OXALATE. SD Fine-Chem.
-
1-benzyl-1,6-diazaspiro[3.3]heptane. Echemi.
-
SAFETY DATA SHEET - Sodium Oxalate. Lab Alley.
-
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. AK Scientific, Inc.
-
Sodium oxalate - SAFETY DATA SHEET. MilliporeSigma.
-
SAFETY DATA SHEET - Sodium Oxalate. Sigma-Aldrich.
-
Chemical Spill Procedures. Princeton University EHS.
-
Hazardous Spill Reporting and Response Procedures. Austin Community College District.
-
Emergency response / spill control. Health and Safety Executive (HSE).
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean.
-
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1). AK Scientific, Inc.
-
Chemical Spill Procedures. University of Toronto EHS.
-
SAFETY DATA SHEET - Sodium Oxalate. National Institute of Standards and Technology (NIST).
-
Chemical Safety Guidelines. Scribd.
-
Review of the toxicology of three alkyl diamines. PubMed.
Sources
- 1. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
- 11. media.laballey.com [media.laballey.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. offices.austincc.edu [offices.austincc.edu]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate: A Guide for the Drug Development Professional
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate is a novel spirocyclic diamine with significant potential in medicinal chemistry. Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of new chemical entities. However, as with any novel compound, a thorough understanding of its safe handling, personal protective equipment (PPE) requirements, and disposal is paramount to ensuring the well-being of our researchers and the integrity of our work.
This guide provides a comprehensive, experience-driven framework for the safe management of this compound in a laboratory setting. We will move beyond generic safety data sheet (SDS) recommendations to offer practical, scientifically-grounded advice that empowers you to work confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a solid organic compound. The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[1]
-
Potential for Harm if Swallowed or in Contact with Skin: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful upon ingestion or significant dermal absorption.
The oxalate salt form introduces an additional consideration. Oxalic acid and its salts can bind to calcium, and while acute systemic toxicity from dermal contact with this specific salt is unlikely in a research setting, it underscores the importance of preventing skin exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound, with explanations rooted in chemical compatibility and exposure potential.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner layer of nitrile gloves, outer layer of neoprene gloves. | The benzyl and spirocyclic amine components of the molecule present a challenge for single-glove protection. Nitrile gloves offer good dexterity but have poor resistance to aromatic hydrocarbons and amines.[1] Neoprene provides superior resistance to a broader range of chemicals, including acids, bases, and alcohols, offering a more robust barrier.[2][3] The double-gloving technique provides an added layer of security against potential tears and rapid permeation. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when handling larger quantities (>10g) or when there is a significant risk of splashing. | Standard laboratory practice dictates the use of safety goggles to protect against splashes and airborne particles. A face shield provides an additional barrier for the entire face. |
| Respiratory Protection | A half-mask or full-face respirator equipped with a P100 particulate filter and an organic vapor cartridge . | As a solid, this compound can become airborne as dust during handling. A P100 filter provides 99.97% filtration efficiency against all particulates.[4][5] The organic vapor cartridge is essential to protect against any potential off-gassing or volatile impurities. Combination cartridges, often with a magenta (P100) and black (organic vapor) stripe, are suitable.[6] |
| Protective Clothing | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | This standard laboratory attire protects against accidental spills and splashes. |
Operational Plan: From Weighing to Work-up
A systematic approach to handling minimizes exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Weighing Procedure:
-
Use a tared weigh boat or glassine paper.
-
Handle the container and spatula with care to minimize the generation of dust.
-
Close the primary container immediately after dispensing the required amount.
-
Dissolution and Reaction
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing: Ensure the reaction vessel is appropriately sealed to prevent the release of any vapors, especially if heating.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Spill Management: A Calm and Controlled Response
In the event of a spill, a prepared response is critical.
Minor Spill (<1g)
-
Alert Personnel: Inform others in the immediate area.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[7]
-
Using a plastic scoop or spark-proof tool, carefully collect the absorbed material and place it into a clearly labeled, sealable waste container.[8][9]
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontaminate: Clean the area with soap and water.
Major Spill (>1g)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your laboratory supervisor and the institutional safety office.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and cleanup materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Neutralization of Oxalate-Containing Aqueous Waste
For dilute aqueous waste streams where the primary hazard is the oxalate, a neutralization step can be considered in accordance with institutional and local regulations. This should only be performed by trained personnel.
-
Dilution: Ensure the waste is sufficiently dilute.
-
Neutralization: Slowly add a solution of sodium bicarbonate (baking soda) or soda ash (sodium carbonate) to the aqueous waste with stirring.[10][11][12] The reaction will produce carbon dioxide gas, so ensure adequate ventilation and add the base slowly to control foaming.
-
Reaction: H₂C₂O₄ (from the oxalate salt in solution) + 2NaHCO₃ → Na₂C₂O₄ + 2H₂O + 2CO₂
-
-
pH Check: Monitor the pH of the solution using pH paper. Continue adding the base until the pH is neutral (pH 6-8).
-
Disposal: The neutralized solution may be suitable for drain disposal, but only if permitted by your institution's hazardous waste policy and local regulations. Always consult with your environmental health and safety office before disposing of any neutralized waste down the drain.
Diagrams
Safe Handling Workflow
Sources
- 1. gloves.com [gloves.com]
- 2. Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry [intcomedical.com]
- 3. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 4. 3m.com [3m.com]
- 5. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. camachem.com [camachem.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. bikeforums.net [bikeforums.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
